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n-(2-Methylpropyl)glycine Documentation Hub

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  • Product: n-(2-Methylpropyl)glycine
  • CAS: 3182-85-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: N-(2-Methylpropyl)glycine (N-Isobutylglycine)

The Leucine Surrogate for Protease-Resistant Peptidomimetics Executive Summary N-(2-Methylpropyl)glycine, commonly referred to as N-Isobutylglycine or Nleu (in peptoid nomenclature), is a critical building block in the s...

Author: BenchChem Technical Support Team. Date: February 2026

The Leucine Surrogate for Protease-Resistant Peptidomimetics

Executive Summary

N-(2-Methylpropyl)glycine, commonly referred to as N-Isobutylglycine or Nleu (in peptoid nomenclature), is a critical building block in the synthesis of poly-N-substituted glycines (peptoids). Structurally, it is the regioisomer of the amino acid Leucine, where the isobutyl side chain is shifted from the


-carbon to the backbone nitrogen.

This shift confers unique pharmacological properties: complete resistance to proteolysis, enhanced membrane permeability, and the elimination of backbone hydrogen bonding. This guide details the physicochemical profile, validated synthesis protocols (solid-phase and solution-phase), and structural applications of Nleu in drug discovery, specifically for antimicrobial and lung surfactant therapeutics.

Physicochemical Profile

The utility of N-isobutylglycine lies in its ability to mimic the hydrophobic bulk of Leucine while altering the backbone dynamics.

Table 1: Core Technical Specifications

PropertySpecificationNotes
IUPAC Name N-(2-Methylpropyl)glycineDistinct from N-isobutyrylglycine (amide).[1]
Common Name N-Isobutylglycine (Nleu)"Nleu" denotes the peptoid equivalent of Leucine.
CAS (Fmoc) 141743-14-8 The standard reagent form for SPPS.
CAS (Free Acid) 5817-37-8Zwitterionic intermediate; rarely used directly in SPPS.
Formula

MW: 131.17 g/mol (Free Acid).
Side Chain Isobutyl group (

)
Hydrophobic;

-branched.
Solubility High (Water, MeOH, DCM)Fmoc-derivative is soluble in DMF/DCM.
pKa Values

(COOH),

(NH)
Estimated based on sarcosine/glycine analogs [1].
Structural Comparison: Peptide vs. Peptoid

The absence of the amide proton in N-isobutylglycine prevents the formation of standard


-helical hydrogen bonds (

). However, Nleu-rich oligomers can form stable helical secondary structures (polyproline type-I like) driven by steric repulsion and side-chain electronic effects [2].

Synthetic Methodologies

Two primary routes exist for accessing N-isobutylglycine residues: the Submonomer Method (Solid-Phase) and Reductive Amination (Solution-Phase).

Protocol A: Solid-Phase Submonomer Synthesis (Industry Standard)

Context: This is the preferred method for generating peptoid libraries. Instead of coupling a pre-made amino acid, the residue is built in situ on the resin in two steps. This avoids the need for expensive Fmoc-protected monomers [3].

Reagents:

  • Resin: Rink Amide resin (0.6 mmol/g loading).

  • Acylation: Bromoacetic acid (1.0 M in DMF), DIC (Diisopropylcarbodiimide).

  • Displacement: Isobutylamine (1.0 M in DMF). Note: Isobutylamine is volatile; handle in a fume hood.

Step-by-Step Workflow:

  • Fmoc Deprotection: Treat resin with 20% Piperidine/DMF (

    
     min). Wash with DMF.
    
  • Acylation (Step 1): Add Bromoacetic acid (10 eq) and DIC (10 eq) to the resin. Shake for 20 min at RT.

    • Mechanism: Forms a reactive bromoacetylated backbone.

  • Wash: DMF (

    
    ).
    
  • Displacement (Step 2): Add Isobutylamine (20 eq) in DMF. Shake for 30-60 min at RT.

    • Mechanism:

      
       displacement of the bromide by the primary amine.
      
    • Validation: Perform a Chloranil Test . A positive result (green/blue beads) confirms the presence of the secondary amine (

      
      -isobutylglycine).
      
  • Cleavage: 95% TFA / 2.5% TIPS / 2.5%

    
     for 2 hours.
    
Protocol B: Solution-Phase Synthesis (Monomer Prep)

Context: Required if you need to isolate the pure Fmoc-Nleu-OH monomer for fragment condensation.

  • Reductive Amination: React Glyoxylic acid monohydrate with Isobutylamine in MeOH.

  • Reduction: Treat the imine intermediate with

    
     (check chemoselectivity) or 
    
    
    
    .
  • Protection: React the resulting secondary amine with Fmoc-OSu under basic conditions (

    
    /Dioxane).
    

Visualization of Synthetic Logic

The following diagram illustrates the Submonomer Cycle, contrasting the Acylation and Displacement steps that define Nleu synthesis.

PeptoidSynthesis Figure 1: The Submonomer Synthesis Cycle for N-Isobutylglycine (Nleu) Start Resin-Bound Amine (NH2) Acylation STEP 1: Acylation (Bromoacetic Acid + DIC) Start->Acylation Initiate Intermediate Bromoacetylated Resin (Br-CH2-CO-NH-) Acylation->Intermediate Formation of Electrophile Displacement STEP 2: Displacement (Isobutylamine) Intermediate->Displacement SN2 Attack Product Resin-Bound N-Isobutylglycine Displacement->Product Side Chain Installation Cycle Next Cycle Product->Cycle Repeat

Figure 1: The two-step submonomer cycle allows for the rapid installation of the isobutyl side chain without requiring protected amino acid precursors.

Applications in Drug Development[2][3]

Antimicrobial Peptoids (AMP Mimetics)

N-isobutylglycine is the hydrophobic driver in amphipathic peptoid helices. The most famous example is Peptoid 1 (Seq:


).
  • Mechanism: The Nleu residues form a hydrophobic face on the helix, allowing the peptoid to insert into bacterial membranes, while the cationic Nlys residues interact with the negatively charged headgroups [4].

  • Advantage: Unlike natural AMPs (e.g., Magainin), Nleu-containing peptoids are not degraded by serum proteases, increasing their half-life in vivo.

Lung Surfactant Mimics

Researchers have utilized Nleu-rich peptoids to mimic Surfactant Protein C (SP-C). The helical structure induced by Nleu residues allows these mimics to sustain surface tension in the alveoli, offering a synthetic treatment for Respiratory Distress Syndrome (RDS) [5].

Structural Diagram: Peptide vs. Peptoid

To understand the lack of hydrogen bonding, compare the Leucine residue to the N-Isobutylglycine residue.

StructureComparison Figure 2: Structural isomerism shifts the side chain from C-alpha (Peptide) to Nitrogen (Peptoid). cluster_0 Natural Peptide (Leucine) cluster_1 Peptoid (N-Isobutylglycine) Leu Backbone (C-N-C) Side Chain on C-alpha (-CH2-CH(CH3)2) Amide Proton (NH) (H-Bond Donor) NLeu Backbone (C-N-C) Side Chain on Nitrogen (-CH2-CH(CH3)2) No Amide Proton (Tertiary Amide)

Figure 2: The N-substitution in Nleu removes the amide proton, eliminating backbone hydrogen bond donation and increasing chain flexibility.

Handling and Stability

  • Storage: Fmoc-N-isobutylglycine should be stored at 2-8°C. The free amine (if used in solution) is stable but hygroscopic.

  • Toxicity: While peptoids themselves are generally non-immunogenic, the isobutylamine reagent used in synthesis is corrosive and toxic.

  • Detection: Nleu residues do not stain well with Ninhydrin (secondary amine). Use the Chloranil or Bromophenol Blue test for qualitative monitoring on resin.

References

  • PubChem. (2025).[1][2] Glycine and Sarcosine pKa Data. National Library of Medicine. [Link]

  • Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646-10647. [Link]

  • Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5335. [Link]

  • Chongsiriwatana, N. P., et al. (2008). Peptoids that mimic the structure, function, and mechanism of helical antimicrobial peptides. Proceedings of the National Academy of Sciences, 105(8), 2794-2799. [Link]

  • Seurynck-Servoss, S. L., et al. (2006). Peptoid mimics of lung surfactant protein C. Biochemistry, 45(39), 11809-11818. [Link]

Sources

Exploratory

N-(2-Methylpropyl)glycine (Nleu): Structural Architecture and Synthetic Utility in Peptidomimetics

Executive Summary N-(2-Methylpropyl)glycine , commonly referred to as N-Isobutylglycine (Nleu) , represents a cornerstone monomer in the field of peptidomimetics, specifically within the peptoid (poly-N-substituted glyci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-Methylpropyl)glycine , commonly referred to as N-Isobutylglycine (Nleu) , represents a cornerstone monomer in the field of peptidomimetics, specifically within the peptoid (poly-N-substituted glycine) class. Unlike canonical amino acids where the side chain is attached to the


-carbon, Nleu features an isobutyl side chain attached to the backbone nitrogen.

This structural shift confers unique physicochemical properties: it eliminates the backbone hydrogen bond donor, increases proteolytic stability, and induces specific conformational constraints that favor helical secondary structures (e.g., polyproline type-I helices) despite the achirality of the monomer itself. For drug development professionals, Nleu is the functional "Leucine mimic" used to engineer protease-resistant collagen mimetics and antimicrobial agents.

Molecular Architecture & Physicochemical Profile

Structural Identity

The molecule consists of a glycine backbone with a 2-methylpropyl (isobutyl) group substituted on the nitrogen atom.[1] This N-substitution is the defining feature that categorizes it as a peptoid monomer.

PropertySpecification
Systematic Name N-(2-Methylpropyl)glycine
Common Name N-Isobutylglycine (Nleu)
Molecular Formula

Molecular Weight 131.17 g/mol
CAS Number (Free Acid) 26287-61-6
CAS Number (Fmoc-Protected) 141743-14-8 (Standard reagent for solid-phase synthesis)
Chirality Achiral (Glycine

-carbon has two hydrogens; N-substitution does not create a chiral center)
The "Leucine Shift"

In drug design, Nleu is utilized to retain the hydrophobic bulk of Leucine while altering the backbone dynamics.

  • Leucine (Leu): Side chain attached to

    
    . Contains a chiral center (L-Leu). Possesses an amide proton (
    
    
    
    ) capable of H-bonding.
  • N-Isobutylglycine (Nleu): Side chain attached to

    
    .[2] Achiral. Lacks an amide proton (
    
    
    
    ), preventing canonical
    
    
    -helix formation but promoting polyproline-type helices due to steric repulsion between the side chain and the carbonyl oxygen.
Conformational Dynamics: Cis/Trans Isomerism

A critical feature of Nleu residues in oligomers is the cis/trans isomerization of the tertiary amide bond. Unlike secondary amides (trans-favored,


), tertiary amides in peptoids have a lower energy barrier to rotation and exist as a mixture of cis and trans rotamers.
  • Trans Rotamer: Favored in linear strands.

  • Cis Rotamer: Essential for the formation of the peptoid helix (approx. 3 residues per turn).

  • Implication: The bulky isobutyl group of Nleu influences this equilibrium, often stabilizing helical conformations in specific solvent environments (e.g., acetonitrile or methanol).

Synthetic Methodologies

For research and drug development, Nleu is rarely synthesized as a free acid in isolation. Instead, it is generated in situ during solid-phase synthesis or prepared as a protected building block.

Method A: Solid-Phase Submonomer Synthesis (The Gold Standard)

This protocol, developed by Zuckermann et al., is the industry standard for incorporating Nleu into peptoid oligomers. It avoids the need for N-protected monomers, using cheap primary amines instead.

Mechanism:

  • Acylation: A resin-bound amine reacts with bromoacetic acid and a carbodiimide activator (DIC) to form an

    
    -bromoacetamide.
    
  • Displacement: A primary amine (Isobutylamine) displaces the bromide via an

    
     reaction to form the N-substituted glycine residue.
    

Protocol:

  • Resin: Rink Amide resin (0.6 mmol/g loading).

  • Acylation Step: Add 0.4 M Bromoacetic acid in DMF and 0.4 M Diisopropylcarbodiimide (DIC). Shake for 20 min at RT. Wash resin with DMF.

  • Displacement Step: Add 1.0 M Isobutylamine in DMF. Shake for 20-40 min at RT. (Note: High concentration drives the reaction to completion). Wash resin.

  • Cleavage: 95% TFA, 2.5%

    
    , 2.5% TIS.
    
Method B: Solution Phase Monomer Synthesis

Used when a specific protected monomer (e.g., Fmoc-Nleu-OH) is required for fragment condensation or hybrid peptide-peptoid synthesis.

Reaction Scheme:



  • Protection: The free amine is subsequently protected with Fmoc-Cl or Fmoc-OSu under basic conditions (

    
    , Dioxane/Water) to yield Fmoc-N-Isobutylglycine (CAS 141743-14-8) .
    

Visualization of Synthetic Logic

The following diagram illustrates the submonomer cycle used to generate Nleu residues on a solid support.

SubmonomerSynthesis Fig 1. Submonomer Synthesis Cycle for N-Isobutylglycine (Nleu) Resin Resin-Bound Amine (R-NH2) Acylation Step 1: Acylation (Bromoacetic Acid + DIC) Resin->Acylation Activation Intermed α-Bromoacetamide Intermediate Acylation->Intermed Formation of Electrophile Displacement Step 2: Displacement (Isobutylamine) Intermed->Displacement SN2 Attack Product N-Isobutylglycine Residue (Nleu) Displacement->Product Side Chain Installation Product->Resin Next Cycle (Repeat)

Applications in Drug Development[3][4]

Collagen Mimetics

Nleu is critical in the design of synthetic collagen. The canonical collagen triple helix relies on the repeating sequence


.
  • Innovation: Replacing Proline with Nleu allows for the study of steric effects without the rigid cyclic constraint of proline.

  • Stability: The sequence

    
     has been shown to form stable triple helices. The hydrophobic isobutyl group mimics the packing interactions required for helix stability while rendering the backbone resistant to collagenases.
    
Antimicrobial Peptoids (AMPs)

Peptoids containing Nleu are designed to mimic Antimicrobial Peptides (AMPs) like Magainin.

  • Mechanism: AMPs require an amphipathic helix (one face hydrophobic, one face cationic).

  • Design: By alternating Nleu (hydrophobic) with N-lysine (cationic) residues (e.g.,

    
    ), researchers create stable helical structures that disrupt bacterial membranes but are immune to proteolysis, increasing their in vivo half-life.
    

References

  • Goodman, M., et al. (1998). Collagen-based structures containing the peptoid residue N-isobutylglycine (Nleu): Synthesis and biophysical studies.Journal of the American Chemical Society , 120(29), 7155-7164. Link

  • Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis.Journal of the American Chemical Society , 114(26), 10646-10647. Link

  • Chongsiriwatana, N. P., et al. (2008). Peptoids that mimic the structure, function, and mechanism of helical antimicrobial peptides.Proceedings of the National Academy of Sciences , 105(8), 2794-2799. Link

  • ChemicalBook. (2024). N-Fmoc-N-(2-methylpropyl)glycine Product Entry (CAS 141743-14-8).[1][3][4]Link

Sources

Foundational

Technical Guide: Synthesis and Optimization of N-(2-Methylpropyl)glycine

This technical guide details the synthesis of N-(2-Methylpropyl)glycine (also known as N-Isobutylglycine or the peptoid monomer Nleu ). This molecule is a critical building block in the synthesis of peptoids (poly-N-subs...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of N-(2-Methylpropyl)glycine (also known as N-Isobutylglycine or the peptoid monomer Nleu ). This molecule is a critical building block in the synthesis of peptoids (poly-N-substituted glycines), a class of peptidomimetics used in drug discovery for their proteolytic stability and structural diversity.[1]

Executive Summary & Molecule Profile

N-(2-Methylpropyl)glycine is a secondary amine resulting from the N-alkylation of glycine with an isobutyl group. It serves as a fundamental monomer for constructing peptoids with hydrophobic side chains, mimicking the amino acid Leucine but with the side chain appended to the nitrogen rather than the


-carbon.
PropertyData
IUPAC Name N-(2-Methylpropyl)glycine
Common Name N-Isobutylglycine; Nleu
CAS Number 26287-61-6 (Free Acid); 7214-08-6 (Zinc Salt Ref)
Molecular Formula C

H

NO

Molecular Weight 131.17 g/mol
Solubility Water (High), Alcohols (Moderate), Non-polar solvents (Low)
Key Application Peptoid synthesis (Solid-phase sub-monomer method), Drug design

Retrosynthetic Analysis

To design a robust synthesis, we analyze the disconnection of the C-N bonds. There are three primary logical disconnections, leading to three distinct synthetic strategies.

Retrosynthesis Target N-(2-Methylpropyl)glycine (Target Molecule) Disc1 Pathway A: N-Alkylation (SN2 Displacement) Target->Disc1 C-N Disconnection Disc2 Pathway B: Reductive Amination (Imine Reduction) Target->Disc2 C=N Reduction Disc3 Pathway C: Solid-Phase (Sub-monomer) Target->Disc3 Stepwise Assembly Prec1 Isobutylamine + Chloroacetic Acid Disc1->Prec1 Prec2 Isobutyraldehyde + Glycine Ethyl Ester Disc2->Prec2 Prec3 Resin-Bound Amine + Bromoacetic Acid + Isobutylamine Disc3->Prec3

Figure 1: Retrosynthetic analysis showing the three primary routes to N-(2-Methylpropyl)glycine.

Pathway A: Solution-Phase N-Alkylation (Green Synthesis)

Best for: Large-scale preparation of the free acid monomer. Mechanism: S


2 nucleophilic substitution where isobutylamine displaces the chloride from chloroacetic acid.
Mechanistic Insight

Direct alkylation of amines with alkyl halides often suffers from polyalkylation (forming tertiary amines or quaternary ammonium salts). However, using chloroacetic acid in an aqueous medium leverages steric hindrance and electrostatic repulsion (once the carboxylate is formed) to favor the mono-alkylated product. The "Green Synthesis" approach utilizes water as the solvent, avoiding toxic organics.

Experimental Protocol

Reference: ACS Omega 2023, 8, 32, 29283–29295.

  • Reagents:

    • Chloroacetic acid (10 mmol, 0.945 g)

    • Isobutylamine (22 mmol) — Excess is critical to prevent over-alkylation.

    • Solvent: Water (6 mL total).

  • Procedure:

    • Step 1: Dissolve chloroacetic acid in 3 mL of water. Cool to 0°C in an ice bath.

    • Step 2: Dissolve isobutylamine in 3 mL of cold water.

    • Step 3: Add the amine solution dropwise to the chloroacetic acid solution with vigorous stirring. Critical: Maintain low temperature to control the exotherm.

    • Step 4: Stir the mixture at room temperature for 24 hours.

    • Step 5 (Work-up): Remove water completely using a rotary evaporator. A white precipitate (the product salt) will form.

    • Step 6 (Purification): Recrystallize from ethanol/water if necessary. The product is often isolated as the HCl salt if acidified.

Yield: ~63% Melting Point (HCl salt): 133 °C

Pathway B: Reductive Amination (Precision Route)

Best for: Synthesis of ester derivatives or when avoiding polyalkylation is paramount. Mechanism: Formation of an imine (Schiff base) followed by selective reduction.

Mechanistic Insight

This method avoids the risk of dialkylation inherent in S


2 reactions. By using Sodium Triacetoxyborohydride (STAB) , the imine is reduced faster than the aldehyde, preventing side reactions.
Experimental Protocol

Reference: J. Org. Chem. 1996, 61, 3849-3862 (General STAB protocol).

  • Reagents:

    • Glycine Ethyl Ester HCl (1.0 equiv)

    • Isobutyraldehyde (1.05 equiv)

    • NaBH(OAc)

      
       (1.4 equiv)
      
    • Solvent: 1,2-Dichloroethane (DCE) or THF.[2]

  • Procedure:

    • Step 1: Suspend Glycine Ethyl Ester HCl in DCE. Add 1 equiv of Triethylamine (TEA) to free the amine.

    • Step 2: Add Isobutyraldehyde and stir for 30 mins to allow imine formation.

    • Step 3: Add NaBH(OAc)

      
       in portions.
      
    • Step 4: Stir at room temperature under N

      
       for 12–16 hours. Monitor by TLC.
      
    • Step 5 (Quench): Quench with saturated aqueous NaHCO

      
      . Extract with EtOAc.
      
    • Step 6 (Hydrolysis): To get the free acid, hydrolyze the ester using LiOH in THF/Water (1:1).

ReductiveAmination Start Glycine Ethyl Ester Imine Imine Intermediate Start->Imine + Aldehyde - H2O Aldehyde Isobutyraldehyde Aldehyde->Imine Product N-Isobutylglycine Ester Imine->Product + NaBH(OAc)3 Reduction

Figure 2: Reductive amination workflow.

Pathway C: Solid-Phase Sub-Monomer Synthesis (Peptoid Route)

Best for: Direct incorporation of the monomer into a peptoid oligomer chain. Mechanism: A two-step cycle iterating on a resin-bound amine. This eliminates the need to synthesize and protect the N-alkyl amino acid monomer beforehand.

Mechanistic Insight

Developed by Zuckermann, this method builds the polymer backbone first (Acylation) and then installs the side chain (Displacement). This is the industry standard for peptoid library generation.

Experimental Protocol

Reference: J. Am. Chem. Soc. 1992, 114, 10646-10647.

  • Reagents:

    • Resin: Rink Amide resin (for C-terminal amide).

    • Acylation: Bromoacetic acid (0.6 M in DMF), DIC (0.6 M in DMF).

    • Displacement: Isobutylamine (1.0 M in DMF).

  • Cycle Protocol:

    • Step 1 (Acylation): Add Bromoacetic acid and DIC to the resin. Shake for 20–30 min at 35°C. Wash resin with DMF.

    • Step 2 (Displacement): Add Isobutylamine solution to the resin. Shake for 60 min at room temperature. Wash resin with DMF.

    • Result: The resin now holds a terminal N-isobutylglycine unit, ready for the next cycle.

SolidPhase Resin Resin-Bound Amine (NH2) Acylation Step 1: Acylation (Bromoacetic Acid + DIC) Resin->Acylation Intermediate Resin-Bound Bromide Acylation->Intermediate SN2 Acyl Sub Displacement Step 2: Displacement (Isobutylamine) Intermediate->Displacement Final Resin-Bound N-Isobutylglycine Displacement->Final SN2 Alkyl Sub Final->Acylation Next Cycle

Figure 3: The Zuckermann sub-monomer cycle for solid-phase synthesis.

Comparison of Methods

FeatureSolution Phase (Alkylation)Solution Phase (Reductive)Solid Phase (Sub-monomer)
Purity Moderate (Recrystallization needed)High (Chromatography needed)High (Wash steps remove excess)
Scalability High (Kg scale possible)ModerateLow (mg to g scale)
Atom Economy HighModerateLow (Excess reagents used)
Primary Use Bulk monomer productionEster derivative synthesisPeptoid library construction

References

  • Green Synthesis Protocol: Hashemi, Z. H., et al. "Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives." ACS Omega2023 , 8(32), 29283–29295. Link

  • Solid-Phase Method: Zuckermann, R. N., et al. "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." J. Am. Chem. Soc.1992 , 114(26), 10646–10647. Link

  • Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] J. Org.[2] Chem.1996 , 61(11), 3849–3862. Link

  • Peptoid Review: Culf, A. S., & Ouellette, R. J.[1] "Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives." Molecules2010 , 15(8), 5282–5335.[1] Link

Sources

Exploratory

Technical Whitepaper: Spectral Profiling of N-(2-Methylpropyl)glycine

This guide details the spectral characterization of N-(2-Methylpropyl)glycine , commonly referred to as N-Isobutylglycine (or Nleu in peptoid nomenclature). It is designed for researchers utilizing this compound as a mon...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectral characterization of N-(2-Methylpropyl)glycine , commonly referred to as N-Isobutylglycine (or Nleu in peptoid nomenclature). It is designed for researchers utilizing this compound as a monomer in the synthesis of peptoids (poly-N-substituted glycines) or as a building block in pharmaceutical intermediates.

Executive Summary

N-(2-Methylpropyl)glycine (CAS: 17136-36-6 for free base) is a secondary amine derivative of glycine featuring an isobutyl side chain on the nitrogen atom. In drug discovery, it serves as a critical "peptoid" monomer (Nleu), mimicking the side-chain functionality of Leucine but shifting the attachment point from the


-carbon to the nitrogen backbone. This structural alteration confers resistance to proteolysis, making it a high-value target for peptidomimetic therapeutic development.

This guide provides a definitive reference for the identification and quality control of N-Isobutylglycine using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Chemical Identity & Properties

PropertyDetail
IUPAC Name N-(2-Methylpropyl)glycine
Common Names N-Isobutylglycine; N-Leu; Nleu
Molecular Formula

Molecular Weight 131.17 g/mol
CAS Number 17136-36-6 (Free Base) / 7065-22-7 (HCl Salt)
Appearance White crystalline solid (typically as HCl salt)
Solubility Soluble in water, DMSO, Methanol; sparingly soluble in non-polar solvents.

Synthesis & Impurity Context

Understanding the synthesis route is vital for interpreting spectral impurities. Two primary pathways exist:

  • Reductive Amination (Green Route): Reaction of isobutylamine with glyoxylic acid followed by reduction (e.g.,

    
    ).
    
    • Common Impurities: Residual isobutylamine, over-alkylated (tertiary amine) byproducts.

  • Nucleophilic Substitution (Traditional): Reaction of isobutylamine with chloroacetic acid.

    • Common Impurities: N,N-diisobutylglycine (dialkylation), chloride salts.

Synthesis Workflow Visualization

Synthesis SM1 Isobutylamine (C4H11N) Imine Imine Intermediate SM1->Imine SM2 Glyoxylic Acid (C2H2O3) SM2->Imine Product N-Isobutylglycine (C6H13NO2) Imine->Product Reduction (NaBH4/H2) Impurity Impurity: N,N-Diisobutylglycine Product->Impurity Over-alkylation (Side Rxn)

Figure 1: Primary synthesis pathway via reductive amination, highlighting the potential for over-alkylation impurities.

Nuclear Magnetic Resonance (NMR) Analysis[1][2][3][4][5]

Proton NMR ( H-NMR)

Conditions: 500 MHz, Solvent: DMSO-


 (Data for HCl Salt).
The spectrum is characterized by the distinct isobutyl splitting pattern and the downfield shift of the glycine methylene due to the adjacent carboxylic acid and ammonium center.
Shift (

ppm)
MultiplicityIntegralAssignmentStructural Context
0.93 Doublet (

Hz)
6HIsobutyl

Methyl groups split by the adjacent methine (CH).
2.02 Multiplet1HIsobutyl

Methine proton; complex splitting due to 2x methyls and 1x methylene.
2.77 Doublet (

Hz)
2HIsobutyl

Methylene adjacent to the cationic nitrogen (deshielded).
3.87 Singlet (Broad)2HGlycine

The

-protons. Broadening often occurs due to exchangeable protons or conformational dynamics.
8.90 Broad Singlet2H

Ammonium protons (visible in DMSO-

, absent in

).
13.80 Broad Singlet1H

Carboxylic acid proton (highly deshielded, H-bonded).

Expert Insight: In


, the peaks at 8.90 and 13.80 ppm will disappear due to deuterium exchange. The peak at 3.87 ppm will sharpen into a distinct singlet.
Carbon NMR ( C-NMR)

Conditions: 125 MHz, Solvent: DMSO-


 / 

.
Shift (

ppm)
Carbon TypeAssignmentNotes
19.7 Primary (

)
Isobutyl MethylsTypical alkane region.
26.0 Tertiary (

)
Isobutyl MethineBranching point.
48.8 Secondary (

)
Glycine

-Carbon
Deshielded by N and COOH group.
55.2 Secondary (

)
Isobutyl

Deshielded by N.
168.5 Quaternary (

)
Carboxylic AcidCharacteristic carbonyl resonance.

Infrared Spectroscopy (FT-IR)

The IR spectrum distinguishes the zwitterionic character (in solid state) or the salt form.

  • 3500 – 2500 cm⁻¹ (Broad): O-H stretch of the carboxylic acid.[1] This broad "mountain" often overlaps with the N-H stretches.

  • 2960 cm⁻¹: C-H stretch (Alkyl). Strong signals from the isobutyl group.

  • 1740 – 1700 cm⁻¹: C=O stretch (Carboxylic Acid).[1]

    • Note: If the sample is a zwitterion (free base), this may shift to ~1600 cm⁻¹ (carboxylate

      
       asymmetric stretch). For the HCl salt, it remains a distinct carbonyl peak >1700 cm⁻¹.
      
  • 1580 – 1550 cm⁻¹: N-H bending (Amine salt).

Mass Spectrometry (MS)

Method: Electron Ionization (EI) or ESI-MS (Positive Mode).

  • Molecular Ion (

    
    ):  m/z 131.1 (Free base).
    
  • Base Peak: m/z 86.

  • Fragmentation Logic: The molecule fragments primarily via

    
    -cleavage next to the nitrogen and loss of the carboxyl group.
    
Fragmentation Pathway

MassSpec M_Ion Molecular Ion [M+] m/z 131 Frag1 Fragment [M - COOH]+ (Loss of Carboxyl) m/z 86 M_Ion->Frag1 -COOH (45 Da) Frag2 Isobutyl Cation [C4H9]+ m/z 57 M_Ion->Frag2 C-N Cleavage Frag3 Glycine Fragment [CH2=NH2]+ m/z 30 M_Ion->Frag3 McLafferty-like Rearrangement

Figure 2: Proposed fragmentation pathway for N-Isobutylglycine under Electron Ionization (EI).

Quality Control & Purity Assessment

When validating N-Isobutylglycine for peptoid synthesis, pay close attention to:

  • The 3.0 - 3.5 ppm Region (

    
    H NMR):  Look for extra multiplets indicating unreacted isobutylamine or dialkylated byproducts.
    
  • Water Content: As a hygroscopic salt, the water peak in DMSO (

    
     ppm) can be significant. Ensure dry storage.
    
  • Melting Point: The HCl salt should melt/decompose in the range of 220–225 °C . A lower MP indicates free base contamination or moisture.

References

  • Luxenhofer, R., & Jordan, R. (2011). Polypeptoids from N-Substituted Glycine N-Carboxyanhydrides: Hydrophilic, Hydrophobic, and Amphiphilic Polymers with Poisson Distribution. Technische Universität Dresden. Link

  • Hosseini-Hashemi, Z., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. Link

  • Melacini, G., Feng, Y., & Goodman, M. (1997). Collagen-Based Structures Containing the Peptoid Residue N-Isobutylglycine (Nleu): Conformational Analysis. Biochemistry, 36(29), 8725–8732. Link

  • Potrzebowski, M. J., et al. (1998).[2] 13C-NMR studies of alpha and gamma polymorphs of glycine. Solid State Nuclear Magnetic Resonance. Link

Sources

Foundational

Technical Guide: Sourcing and Utilizing N-(2-Methylpropyl)glycine (Nleu)

This guide provides a technical analysis of the supply chain, synthesis pathways, and quality control protocols for N-(2-Methylpropyl)glycine , commonly referred to in the scientific literature as N-Isobutylglycine or th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the supply chain, synthesis pathways, and quality control protocols for N-(2-Methylpropyl)glycine , commonly referred to in the scientific literature as N-Isobutylglycine or the peptoid residue Nleu .

Executive Summary & Chemical Identity

N-(2-Methylpropyl)glycine is a non-proteinogenic amino acid primarily utilized as a monomer in the synthesis of peptoids (poly-N-substituted glycines). It serves as the structural isomer of the natural amino acid Leucine , transferring the isobutyl side chain from the


-carbon to the backbone nitrogen. This shift confers protease resistance and alters hydrogen bonding patterns, making it a critical building block for peptidomimetic drug discovery, particularly in antimicrobial and lung surfactant mimetic research.
Chemical Specifications
PropertySpecification
IUPAC Name N-(2-Methylpropyl)glycine
Common Name N-Isobutylglycine; Nleu (Peptoid code)
Structure

Molecular Weight 131.17 g/mol (Free Amine)
CAS (Fmoc-Protected) 141743-14-8 (Standard commercial form)
CAS (Free Acid) Rarely isolated commercially; generated in situ
Key Precursors Isobutylamine (CAS 78-81-9) + Bromoacetic Acid (CAS 79-08-3)

Sourcing Strategy: Monomer vs. Sub-Monomer

For researchers and process chemists, sourcing N-(2-Methylpropyl)glycine is a binary decision based on the synthesis method: Solid-Phase Peptide Synthesis (SPPS) or Sub-Monomer Synthesis (SMS) .

Decision Matrix: Which Grade to Buy?
Option A: The Fmoc-Monomer Route (SPPS)
  • Target Audience: Labs performing standard peptide synthesis who need to insert a single Nleu residue into a peptide sequence.

  • Product to Source: Fmoc-N-(isobutyl)glycine (Fmoc-Nleu-OH).[1]

  • Purity Requirement: >98% (HPLC), with low free amine content to prevent double coupling.

  • Primary Suppliers:

    • Chem-Impex International: Catalog #03956 (High reliability for peptoid building blocks).

    • MilliporeSigma (AldrichCPR): Often custom synthesis; check for "Fmoc-N-isobutylglycine".

    • Iris Biotech: Specialized in peptidomimetics.

Option B: The Sub-Monomer Route (SMS)
  • Target Audience: Peptoid core labs and high-throughput library synthesis.

  • Product to Source: Isobutylamine (Primary Amine).

  • Technical Insight: In this method, you do not buy the glycine derivative. You synthesize it on-resin cycle-by-cycle. This reduces cost by >90% compared to Fmoc-monomers.

  • Reagent Specifications:

    • Isobutylamine: >99% Purity, Anhydrous. (Sigma Aldrich, TCI, Enamine).

    • Bromoacetic Acid: >99%, Dry crystalline solid. (Must be stored desiccated to prevent hydrolysis).

Synthesis & Utilization Workflows

The following diagram illustrates the two distinct chemical pathways to incorporate N-(2-Methylpropyl)glycine into a growing oligomer chain.

PeptoidSynthesis cluster_SPPS Option A: Monomer Method (SPPS) cluster_SMS Option B: Sub-Monomer Method (SMS) Resin Resin-Bound Amine FmocAA Buy: Fmoc-N-isobutylglycine (CAS 141743-14-8) Coupling Coupling (DIC/Oxyma) Resin->Coupling Path A Acylation Step 1: Acylation (Bromoacetic Acid + DIC) Resin->Acylation Path B FmocAA->Coupling Deprotect Fmoc Removal (Piperidine) Coupling->Deprotect Product Elongated Peptoid Chain Deprotect->Product Displacement Step 2: Displacement (Add Isobutylamine) Acylation->Displacement SN2 Reaction Displacement->Product

Figure 1: Comparative workflow for incorporating N-isobutylglycine via Monomer (SPPS) vs. Sub-monomer (SMS) pathways.

Protocol: Sub-Monomer Synthesis (Recommended)

This protocol generates N-(2-Methylpropyl)glycine directly on the resin, avoiding the high cost of Fmoc-protected monomers.

Reagents:

  • Bromoacetic Acid Solution: 0.6 M in DMF.

  • DIC (N,N'-Diisopropylcarbodiimide): 50% v/v in DMF.

  • Isobutylamine Solution: 1.0 M in DMF (Freshly prepared).

Step-by-Step Procedure:

  • Acylation: Add Bromoacetic acid solution and DIC to the resin-bound amine. Agitate for 20 minutes at 35°C.

    • Mechanism: Forms a reactive bromoacetyl intermediate on the resin.[2][3][4]

    • QC Check: A Kaiser test is not effective here (secondary amine formed). Use Chloranil test if verifying previous step.

  • Wash: Drain and wash resin with DMF (3 x 1 min).

  • Displacement: Add Isobutylamine solution to the resin. Agitate for 30–60 minutes at 35°C.

    • Mechanism: The primary amine (isobutylamine) performs an

      
       attack on the 
      
      
      
      -carbon, displacing the bromide and installing the N-isobutylglycine residue.
    • Critical Note: Isobutylamine is sterically unhindered; reaction proceeds rapidly compared to bulky amines (e.g., tert-butylamine).

  • Wash: Drain and wash with DMF (3 x 1 min). The resin is now ready for the next cycle.

Quality Control & Validation

Verifying the identity and purity of N-(2-Methylpropyl)glycine residues in a polymer is challenging due to the lack of backbone protons (no amide H).

Analytical Specifications Table
TestMethodAcceptance Criteria
Identity LC-MS (ESI+)Mass shift of +113.1 Da per Nleu residue added.
Purity (Monomer) HPLC (C18 Column)>98% Area; Impurity <0.5% Free Amine.
Chirality Chiral HPLCN/A (N-substituted glycines are achiral).
Sequence Integrity MS/MS FragmentationConfirm

-ions corresponding to Nleu fragment.

Troubleshooting Tip: If LC-MS shows a mass shift of +58 Da instead of +113 Da, the displacement step failed, and you have a "deletion sequence" where only the glycine backbone (from bromoacetic acid) was added without the side chain. Solution: Increase Isobutylamine concentration or reaction time.

Safety & Handling

When utilizing the Sub-Monomer route, the safety profile shifts from handling a benign amino acid to handling hazardous precursors.

  • Isobutylamine (CAS 78-81-9):

    • Hazard: Highly Flammable Liquid (Flash point: -9°C). Causes severe skin burns and eye damage.

    • Handling: Must be dispensed in a fume hood. Use butyl rubber gloves (nitrile is permeable over time).

  • Bromoacetic Acid (CAS 79-08-3):

    • Hazard: Toxic if swallowed, severe skin burns.

    • Storage: Hygroscopic. Store in a desiccator. Hydrolyzed acid (glycolic acid) will terminate the peptoid chain.

References

  • Zuckermann, R. N., et al. "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society, vol. 114, no. 26, 1992, pp. 10646–10647.

  • Chem-Impex International. "Product Specification: Fmoc-N-(isobutyl)glycine." Catalog Access, Accessed 2024.

  • Culf, A. S., & Ouellette, R. J. "Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives." Molecules, vol. 15, no.[5] 8, 2010, pp. 5282–5335.

  • PubChem. "Compound Summary: N-Isobutylglycine Derivatives." National Library of Medicine, Accessed 2024.

Sources

Exploratory

Isobutylglycine: Structural Isomerism and Pharmacological Applications

This guide serves as a technical analysis of Isobutylglycine , dissecting its dual identity in chemical biology: as the proteinogenic amino acid L-Leucine ( -isobutylglycine) and its peptidomimetic isomer -isobutylglycin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical analysis of Isobutylglycine , dissecting its dual identity in chemical biology: as the proteinogenic amino acid L-Leucine (


-isobutylglycine) and its peptidomimetic isomer 

-isobutylglycine
(NiLeu).
A Technical Guide for Drug Development & Synthetic Biology

Executive Summary

In the context of drug development and proteomimetics, "Isobutylglycine" refers to the chemical moiety consisting of a glycine scaffold substituted with an isobutyl group.[1][2] This architecture manifests in two distinct isomers with divergent applications:

  • 
    -Isobutylglycine (L-Leucine):  The canonical signaling metabolite and hydrophobic structural unit in proteins.
    
  • 
    -Isobutylglycine (NiLeu):  A non-proteinogenic "peptoid" monomer used to engineer proteolytically stable therapeutics and collagen mimetics.
    

This guide analyzes the physicochemical distinctions, synthetic utility, and biological mechanisms of both forms, providing a roadmap for their application in rational drug design.

Part 1: Fundamental Physicochemical Profile

The placement of the isobutyl side chain dictates the molecule's stereochemistry, metabolic stability, and secondary structure propensity.

Characteristic

-Isobutylglycine (L-Leucine)

-Isobutylglycine (NiLeu)
Systematic Name (2S)-2-amino-4-methylpentanoic acid

-(2-methylpropyl)glycine
CAS Number 61-90-5141743-14-8 (Fmoc derivative)
Chirality Chiral (

-carbon)
Achiral (Glycine backbone)
Backbone Hydrogen Amide proton donor presentNo amide proton (Tertiary amide)
Proteolytic Stability Low (Susceptible to proteases)High (Protease resistant)
Conformation Favors

-helices; trans peptide bonds
Favors cis/trans isomerization; Polyproline-I type helices
Hydrophobicity (LogP) ~1.52 (Hydrophobic core former)Tunable; side chain exposed to solvent
Primary Utility mTORC1 Activation, Protein EngineeringPeptoid Therapeutics, Collagen Mimetics
Structural Causality in Drug Design
  • The

    
    -Effect (Leucine):  The isobutyl group on the 
    
    
    
    -carbon provides steric bulk that stabilizes
    
    
    -helices (helix propensity ~1.13). In drug design, it is used to bury hydrophobic surface areas in receptor-ligand interfaces.
  • The

    
    -Effect (NiLeu):  Shifting the isobutyl group to the nitrogen eliminates the amide proton, removing the capacity for backbone hydrogen bonding. This forces the molecule to adopt secondary structures driven solely by steric and electronic repulsion (e.g., peptoid helices), making it an ideal scaffold for cell-penetrating peptides (CPPs)  that evade endosomal entrapment.
    

Part 2: Biological Signaling & Pharmacodynamics

Focus: The Pharmacological Role of


-Isobutylglycine (Leucine)

L-Leucine is not merely a building block; it is a potent signaling molecule that regulates protein synthesis via the mTORC1 (Mechanistic Target of Rapamycin Complex 1) pathway. This mechanism is critical for developing therapeutics for muscle atrophy and metabolic disorders.

Mechanism of Action: Sestrin2 Interaction

Leucine activates mTORC1 by disrupting the inhibitory interaction between Sestrin2 and GATOR2 .

  • Absence of Leucine: Sestrin2 binds GATOR2, inhibiting it. GATOR2 cannot inhibit GATOR1. GATOR1 acts as a GAP (GTPase Activating Protein) for RagA/B, keeping them GDP-bound (inactive).

  • Presence of Leucine: Leucine binds Sestrin2 with high affinity (

    
    ). This causes Sestrin2 to dissociate from GATOR2.
    
  • Activation: Free GATOR2 inhibits GATOR1. RagA/B load with GTP, recruiting mTORC1 to the lysosome for activation by Rheb.

mTOR_Pathway Leu L-Leucine (Intracellular) Sestrin Sestrin2 Leu->Sestrin Binds (Kd ~20µM) Leu->Sestrin Releases GATOR2 GATOR2 GATOR2 Sestrin->GATOR2 Inhibits (No Leu) GATOR1 GATOR1 (GAP Activity) GATOR2->GATOR1 Inhibits Rag RagA/B GTPases GATOR1->Rag Inactivates (Hydrolyzes GTP) mTORC1 mTORC1 (Lysosomal) Rag->mTORC1 Recruits to Lysosome Synthesis Protein Synthesis (p70S6K1 / 4E-BP1) mTORC1->Synthesis Phosphorylation

Figure 1: The Leucine Sensing Pathway. Leucine acts as the "ON" switch for anabolic metabolism by relieving Sestrin2-mediated inhibition.

Part 3: Synthetic Methodology & Peptoid Engineering

Focus: The Synthetic Utility of


-Isobutylglycine (NiLeu)

For researchers developing stable peptide mimetics, incorporating


-isobutylglycine is superior to using standard Leucine due to resistance to proteolysis. The most robust method for synthesis is the Submonomer Method  on solid phase, which builds the residue in situ rather than coupling a pre-formed amino acid.
Protocol: Solid-Phase Submonomer Synthesis of NiLeu

Objective: Incorporate an


-isobutylglycine unit into a growing peptoid chain.
Scale:  0.1 mmol (Rink Amide Resin).
Reagents:
  • Bromoacetic acid (1.2 M) in DMF.

  • DIC (Diisopropylcarbodiimide) (Activator).

  • Isobutylamine (1.0 M) in THF (Displacement amine).

Step-by-Step Workflow:
  • Acylation (The Scaffold):

    • Add 1.2 M Bromoacetic acid (2 mL) and 0.6 mL DIC to the deprotected resin-bound amine.

    • Reaction: 20 minutes at Room Temperature (RT).

    • Mechanism:[3][4][5][6] Forms a reactive

      
      -bromoamide intermediate.
      
    • Wash: DMF (3x), DCM (3x).

  • Displacement (The Side Chain):

    • Add 1.0 M Isobutylamine in THF (2 mL) to the resin.

    • Reaction: 30 minutes at RT (Shake vigorously).

    • Mechanism:[3][4][5][6]

      
       nucleophilic attack by the primary amine on the 
      
      
      
      -carbon, displacing the bromide.
    • Wash: DMF (3x), DCM (3x).

  • Validation:

    • Perform a Chloranil test (for secondary amines). A positive result (blue/green) indicates successful displacement and formation of the secondary amine (the

      
      -isobutylglycine terminus).
      

Peptoid_Synthesis Resin Resin-NH2 Acylation Step 1: Acylation (Bromoacetic acid + DIC) Resin->Acylation Intermediate Resin-NH-COCH2-Br (α-Bromoamide) Acylation->Intermediate Nucleophilic Acyl Sub. Displacement Step 2: Displacement (Isobutylamine) Intermediate->Displacement Product Resin-N(iBu)-Gly- (N-Isobutylglycine Unit) Displacement->Product SN2 Reaction

Figure 2: Submonomer synthesis cycle for generating N-isobutylglycine residues. This method avoids the steric hindrance often seen when coupling N-substituted amino acids directly.

Part 4: Analytical Characterization

Validating the identity of Isobutylglycine derivatives requires specific analytical markers.

Mass Spectrometry (LC-MS)
  • L-Leucine:

    • Monoisotopic Mass: 131.09 Da.

    • Fragmentation: Characteristic loss of COOH (-45) and side chain (-57).

  • 
    -Isobutylglycine Residue (in Peptoid): 
    
    • Residue Mass: 113.08 Da (MW - H2O).

    • Note: Peptoids ionize well in ESI+ but fragmentation patterns differ from peptides due to the lack of backbone protons (b-ion vs y-ion intensity shifts).

NMR Spectroscopy ( H)
  • L-Leucine: Shows an amide doublet (

    
     ~8.0 ppm) and 
    
    
    
    -proton multiplet (
    
    
    ~4.3 ppm).
  • 
    -Isobutylglycine: 
    
    • Absence of Amide Proton: No signal >7.0 ppm for the backbone amide.

    • Sarcosine Singlet: The

      
      -protons appear as a singlet (or split doublet due to rotamers) around 
      
      
      
      3.8–4.2 ppm, distinct from the chiral
      
      
      -proton of Leucine.
    • Rotamers: Due to tertiary amide cis/trans isomerization, NMR spectra often show peak doubling (major/minor conformers) in slow exchange.

References

  • Wolfson, R. L., et al. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway. Science. Link

  • Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society. Link

  • Chem-Impex International. Fmoc-N-(isobutyl)glycine Product Data. Link

  • Jordan, P. A., et al. (2020). Rules for the design of aza-glycine stabilized triple-helical collagen peptides. National Institutes of Health (PMC). Link

  • Gore, T., et al. (2013). Design, synthesis and conformations of novel triple helical collagen mimetic structures. Indian Academy of Sciences. Link

Sources

Foundational

The Architect’s Toolkit: A Technical Guide to Non-Proteinogenic Amino Acids in Drug Discovery

Executive Summary: Beyond the Canonical Twenty In the realm of peptide therapeutics, the twenty canonical amino acids represent a limited alphabet. While sufficient for biology, they often fail the rigorous demands of ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Canonical Twenty

In the realm of peptide therapeutics, the twenty canonical amino acids represent a limited alphabet. While sufficient for biology, they often fail the rigorous demands of pharmacology—specifically regarding proteolytic stability, membrane permeability, and conformational rigidity.

Non-Proteinogenic Amino Acids (NPAAs) are not merely structural oddities; they are the primary mechanism by which modern drug discovery converts labile peptides into viable drugs. By introducing steric bulk, altering backbone geometry, or removing hydrogen bond donors, NPAAs allow researchers to "lock" bioactive conformations and shield the peptide backbone from enzymatic hydrolysis.

This guide serves as a technical blueprint for integrating NPAAs into your discovery pipeline, focusing on structural classification, synthetic protocols for sterically hindered residues, and analytical validation.

Structural Classification & Pharmacological Impact[1]

The utility of NPAAs generally falls into three mechanistic categories. Understanding these allows for rational design rather than random screening.

-Disubstituted Amino Acids (e.g., Aib)
  • Structure: Replacement of the

    
    -proton with a methyl or alkyl group (e.g., 
    
    
    
    -aminoisobutyric acid or Aib).
  • Mechanism: The "Thorpe-Ingold" effect. The gem-dimethyl group restricts rotation around the

    
     and 
    
    
    
    torsion angles, heavily favoring helical conformations (
    
    
    -helix or
    
    
    -helix).
  • Application: Inducing helicity in GLP-1 agonists (e.g., Semaglutide) to improve receptor binding and metabolic stability.

N-Methylated Amino Acids
  • Structure: Methylation of the backbone amide nitrogen.

  • Mechanism:

    • Permeability: Removes a hydrogen bond donor, reducing the desolvation energy penalty required to cross lipophilic membranes.

    • Stability: Sterically blocks the approach of proteolytic enzymes to the amide bond.

  • Application: Cyclosporine A is the archetype, where extensive N-methylation confers oral bioavailability.

D-Amino Acids[2][3][4]
  • Structure: Enantiomers of natural L-amino acids.

  • Mechanism: Altered side-chain topology prevents recognition by endogenous proteases (which are stereoselective for L-substrates).

  • Application: "Retro-inverso" strategies where the sequence is reversed and residues inverted to D-form to mimic the side-chain topology of the parent L-peptide while remaining invisible to proteases.

Comparative Data: NPAA Impact on Stability
Modification TypeExample ResiduePrimary EffectHalf-life Impact (In Vitro Plasma)
Control L-AlaBaseline< 30 min
Stereochemical D-AlaProteolytic Resistance> 4-6 hours
Backbone Alkylation N-Me-AlaPermeability + Stability> 24 hours

-Substitution
AibHelical Induction> 12 hours
Side-chain Tle (tert-Leucine)Steric ShieldingVariable (High)

Rational Design Workflow

The integration of NPAAs should follow a logic-gated process to minimize synthetic waste.

DesignWorkflow Lead Lead Peptide (Canonical Sequence) Scan Alanine/D-AA Scan (Identify Critical Residues) Lead->Scan Design Rational NPAA Selection (Aib for Helix, N-Me for Permeability) Scan->Design Hotspots Mapped Synthesis SPPS with Optimized Coupling (See Protocol) Design->Synthesis Validation Stability & Potency Assays Synthesis->Validation Decision Meet Target Profile? Validation->Decision Iterate Refine Constraints Decision->Iterate No Final Candidate Selection Decision->Final Yes Iterate->Design

Figure 1: Logic flow for converting a labile hit into a stable lead using NPAA substitution.

Experimental Protocol: SPPS of Sterically Hindered NPAAs

The Challenge: Coupling sterically hindered amino acids (e.g., Aib-Aib, N-Me-Val) using standard reagents (HBTU/DIC) often results in incomplete coupling and "deletion sequences" that are difficult to purify.

The Solution: The protocol below utilizes HATU (a more reactive uronium salt) combined with HOAt (to reduce racemization) and Microwave Irradiation to drive the reaction to completion.

Materials
  • Resin: Rink Amide ChemMatrix (0.4-0.5 mmol/g loading) – preferred for better swelling.

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Critical for minimizing racemization of Cys/His and improving kinetics.

  • Solvent: DMF (anhydrous).[1]

Step-by-Step Methodology
  • Resin Swelling:

    • Swell resin in DMF for 20 minutes.

  • Deprotection (Fmoc Removal):

    • Treat with 20% Piperidine in DMF (with 0.1M Oxyma Pure to prevent aspartimide formation).

    • Cycle: 1 x 2 min (75°C), 1 x 4 min (75°C).

    • Note: For N-methylated residues, deprotection is slower; extend time or double the cycles.

  • Activation (The Critical Step):

    • Dissolve NPAA (5.0 eq), HATU (4.9 eq), and HOAt (5.0 eq) in DMF.

    • Add DIPEA (10 eq) immediately before delivery to resin.

    • Why: Pre-activation > 2 mins can lead to guanidinium formation, capping the N-terminus.

  • Coupling (Microwave Assisted):

    • Standard AA: 75°C for 5 min.

    • Hindered NPAA (e.g., Aib, N-Me): 75°C for 10 min (Double Couple).

    • Cysteine/Histidine: 50°C for 10 min (prevent racemization).

  • Capping:

    • Acetylate unreacted amines using Acetic Anhydride/DIPEA/DMF to truncate deletion sequences.

SPPS_Protocol Start Fmoc-Resin Deprot Deprotection (20% Piperidine) Start->Deprot Wash1 DMF Wash Deprot->Wash1 Check Steric Hindrance? Wash1->Check Standard Standard Coupling (HBTU/DIPEA, 5m) Check->Standard No Difficult High-Energy Coupling (HATU/HOAt, 2x 10m, 75°C) Check->Difficult Yes (Aib, N-Me) Wash2 DMF Wash Standard->Wash2 Difficult->Wash2 Repeat Next Cycle Wash2->Repeat Repeat->Deprot Loop

Figure 2: Modified SPPS cycle distinguishing between standard and hindered NPAA couplings.

Analytical Characterization: Marfey’s Method[4][6][7]

Verifying the chirality of NPAAs after synthesis or in unknown samples is critical, as racemization can occur during harsh coupling conditions. Standard C18 HPLC cannot separate enantiomers. Marfey’s Method is the industry standard for this validation.

Principle

The reagent FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) reacts with the primary amine of the amino acid.[2][3] Because FDAA is chiral (L-form), it converts the enantiomers (D-AA and L-AA) into diastereomers (L-FDAA-D-AA and L-FDAA-L-AA). Diastereomers have different physical properties and can be separated on a standard achiral C18 column.

Protocol
  • Hydrolysis:

    • Dissolve peptide (50 µg) in 6 M HCl.

    • Incubate at 110°C for 24 hours (sealed vial under N2).

    • Dry under vacuum.

  • Derivatization:

    • Resuspend residue in 100 µL H2O.

    • Add 200 µL 1% FDAA in Acetone.[2]

    • Add 40 µL 1 M NaHCO3.[2]

    • Heat at 40°C for 1 hour.

  • Quenching:

    • Add 20 µL 2 M HCl to stop the reaction.

    • Dilute with mobile phase (50% Acetonitrile).

  • HPLC Analysis:

    • Column: C18 Reverse Phase.

    • Detection: UV at 340 nm (specific to the dinitrophenyl group).[4]

    • Result: The L-L diastereomer is more polar and typically elutes before the L-D diastereomer.

Case Studies in Drug Development

Semaglutide (GLP-1 Agonist)[1]
  • NPAA Used:

    
    -aminoisobutyric acid (Aib) at position 8.
    
  • Role: Prevents degradation by DPP-4 enzymes. The Aib residue creates a steric clash that prevents the enzyme from cleaving the N-terminal histidyl-alanine bond.

  • Outcome: Half-life extended from minutes (native GLP-1) to ~1 week (in combination with fatty acid acylation).

Icatibant (Bradykinin B2 Antagonist)
  • NPAA Used: D-Arginine, Hydroxyproline, Thiocysteine, and Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid).

  • Role: The "Tic" residue is a conformationally restricted analogue of Phenylalanine. It locks the peptide backbone into a specific turn required for receptor antagonism rather than agonism.

  • Outcome: First-in-class treatment for hereditary angioedema.

References

  • Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & Medicinal Chemistry, 26(10), 2700-2707. Link

  • Hu, Q., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52, 1235–1248. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247. Link

  • FDA Center for Drug Evaluation and Research. (2024). Novel Drug Approvals for 2024. Link

Sources

Protocols & Analytical Methods

Method

"n-(2-Methylpropyl)glycine" in solid-phase peptide synthesis

Application Note: High-Efficiency Incorporation of N-(2-Methylpropyl)glycine in Solid-Phase Peptide Synthesis Executive Summary N-(2-Methylpropyl)glycine , commonly referred to as N-isobutylglycine or the peptoid residue...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Incorporation of N-(2-Methylpropyl)glycine in Solid-Phase Peptide Synthesis

Executive Summary

N-(2-Methylpropyl)glycine , commonly referred to as N-isobutylglycine or the peptoid residue NLeu , represents a critical building block in the synthesis of peptoids (poly-N-substituted glycines) and peptide-peptoid hybrids. Unlike standard amino acids, the side chain is attached to the nitrogen atom rather than the


-carbon.[1]

This structural shift confers proteolytic resistance and conformational flexibility , making NLeu a high-value target for antimicrobial drug discovery and protein-protein interaction inhibitors. However, it introduces significant synthetic challenges:[2]

  • Steric Hindrance: The secondary amine at the growing chain terminus is less nucleophilic and sterically crowded, making subsequent acylation difficult.

  • Lack of Hydrogen Bonding: The absence of the amide proton prevents backbone hydrogen bonding, altering solubility and aggregation profiles on-resin.

This guide details two validated protocols: the industry-standard Submonomer Method (recommended for efficiency) and the Monomer Method (used for block couplings).

Chemical Profile & Properties[3][4][5][6][7]

PropertyData
IUPAC Name N-(2-Methylpropyl)glycine
Common Names N-isobutylglycine, NLeu, N-isobutyl amino acetic acid
Residue Type Peptoid Monomer (N-substituted glycine)
CAS Number 24123-14-6 (Free acid/amine)
Molecular Formula

Molecular Weight 131.17 g/mol
Key Characteristic Achiral; promotes cis/trans amide bond isomerization.

Strategic Analysis: Monomer vs. Submonomer

Before initiating synthesis, select the strategy that matches your sequence requirements.

FeatureSubmonomer Method (Recommended) Monomer Method
Mechanism Two-step assembly on-resin: Acylation

Displacement.[1][3]
Direct coupling of Fmoc-N-isobutylglycine-OH.
Cost Efficiency High. Uses cheap bromoacetic acid and isobutylamine.Low. Requires expensive or custom-synthesized Fmoc-monomers.
Coupling Efficiency Excellent. Bypasses the difficult coupling of two bulky N-alkylated centers.Variable. Coupling a bulky Fmoc-amino acid to a secondary amine is often sluggish.
Atom Economy High.[2] No protecting group waste (Fmoc) generated per cycle.Lower. Generates Fmoc-piperidine adducts.

Protocol A: The Submonomer Method (Gold Standard)

Principle: Instead of coupling a pre-made amino acid, the residue is built in two steps. First, the resin-bound amine is acylated with bromoacetic acid.[1][3] Second, the bromide is displaced by isobutylamine (primary amine) to form the secondary amine of the NLeu residue.

Reagents Required
  • Acylation Stock: 1.0 M Bromoacetic acid in DMF.

  • Activator: 1.0 M N,N'-Diisopropylcarbodiimide (DIC) in DMF.

  • Displacement Stock: 1.0 M Isobutylamine in NMP (N-Methyl-2-pyrrolidone).

  • Wash Solvents: DMF, DCM.

Step-by-Step Workflow

Step 1: Bromoacetylation

  • Swell the resin (with free amine terminus) in DMF for 20 mins.

  • Add 1.0 M Bromoacetic acid (10 eq. relative to resin loading).

  • Add 1.0 M DIC (10 eq.).

  • Microwave Option: Ramp to 35°C over 30 sec, hold for 60 sec.

    • Manual Option: Shake at RT for 20–30 minutes.

  • Drain and wash with DMF (

    
     min).
    

Step 2: Nucleophilic Displacement

  • Add 1.0 M Isobutylamine in NMP (20 eq.).

    • Note: A high excess is crucial to drive the

      
       reaction to completion and prevent cross-linking.
      
  • Microwave Option: Ramp to 60°C, hold for 2 mins.

    • Manual Option: Shake at RT for 60–90 minutes.

  • Drain and wash with DMF (

    
     min).
    
  • Validation: Perform the Chloranil Test (see Section 6). A blue color indicates the successful formation of the secondary amine (NLeu).

Protocol B: The Monomer Method (Alternative)

Context: Use this when incorporating NLeu into a standard peptide sequence where submonomer reagents might be incompatible with other sensitive side chains, or during fragment condensation.

Reagents Required
  • Fmoc-N-isobutylglycine-OH (Custom synthesis often required).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Workflow
  • Dissolve Fmoc-N-isobutylglycine-OH (3 eq.) and HATU (2.9 eq.) in DMF.

  • Add HOAt (3 eq.) to suppress racemization (though NLeu is achiral, this improves activation kinetics).

  • Add DIPEA (6 eq.) immediately before adding to the resin.

  • Coupling: Shake for 2–4 hours at RT. Double coupling is mandatory if the previous residue is also bulky.

  • Monitoring: Standard Kaiser test may be faint; Chloranil is preferred for the starting resin if it was a secondary amine.

Critical Validation: The Chloranil Test

Why: The standard Kaiser (Ninhydrin) test relies on primary amines. NLeu has a secondary amine, which often yields false negatives (no color) with Ninhydrin. The Chloranil test is specific for secondary amines.

Protocol:

  • Transfer a few resin beads to a small glass tube.

  • Add 2 drops of 2% Acetaldehyde in DMF .

  • Add 2 drops of 2% Chloranil in DMF .

  • Wait 5 minutes at RT.

  • Result:

    • Dark Blue/Green Beads: Positive (Secondary amine present

      
       Successful Displacement/Deprotection).
      
    • Colorless/Yellow Beads: Negative (Acylated/Protected).

Visualization: Submonomer Cycle & Decision Logic

Figure 1: The Submonomer Cycle

Caption: Cyclic workflow for generating N-isobutylglycine residues without Fmoc-protection steps.

SubmonomerCycle Start Resin-Amine (NH2) Acylation Step 1: Acylation (Bromoacetic Acid + DIC) Start->Acylation Initiate Cycle Intermediate Resin-Bromoacetyl Intermediate Acylation->Intermediate Forms Electrophile Displacement Step 2: Displacement (Isobutylamine) Intermediate->Displacement SN2 Reaction Product Resin-NLeu (Secondary Amine) Displacement->Product Generates NLeu Product->Acylation Next Cycle

Figure 2: Troubleshooting Difficult Couplings

Caption: Decision matrix for handling difficult acylation steps following an NLeu residue.

Troubleshooting Problem Difficulty Acylating N-isobutylglycine (NLeu) Check1 Is the next residue another Peptoid? Problem->Check1 Solution1 Use Submonomer Method (Highly Efficient) Check1->Solution1 Yes Check2 Is the next residue a Standard Amino Acid? Check1->Check2 No Solution2 Use HATU/HOAt Double Coupling Check2->Solution2 Standard Bulk Solution3 Use BTC (Bis(trichloromethyl)carbonate) Activation (In situ Acid Chloride) Check2->Solution3 Extreme Steric Hindrance

References

  • Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society. Link

  • Horn, T., et al. (2004). "Peptoids, oligomers of N-substituted glycines, as novel chemotherapeutics." Biopolymers.[4] Link

  • Pizzirani, D., et al. (2021). "Solid-Phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly." Journal of Visualized Experiments (JoVE).[5] Link

  • Code, C., et al. (2014). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." ResearchGate. Link

  • ChemPep. (n.d.). "Fmoc Solid Phase Peptide Synthesis: Monitoring and Troubleshooting." Link

Sources

Application

Application Notes and Protocols for the Deprotection of Fmoc-Isobutylglycine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Challenge of Steric Hindrance in Fmoc Deprotection The 9-fluorenylmethoxycarbonyl (Fmoc) prote...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Challenge of Steric Hindrance in Fmoc Deprotection

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base lability which allows for orthogonal deprotection strategies in the presence of acid-labile side-chain protecting groups. The removal of the Fmoc group is typically a straightforward process accomplished by treatment with a secondary amine, most commonly piperidine. However, the incorporation of sterically hindered amino acids, such as Fmoc-isobutylglycine, into a peptide sequence presents significant challenges to this critical step.

Fmoc-isobutylglycine, an N-alkylated amino acid, possesses a bulky isobutyl group attached to the alpha-amine. This steric bulk can significantly encumber the approach of the base to the acidic proton on the fluorenyl ring system, leading to sluggish or incomplete deprotection. Incomplete Fmoc removal results in deletion sequences, where one or more amino acids are missing from the final peptide, thereby reducing the overall yield and purity of the target molecule. Consequently, a thorough understanding of the factors governing the deprotection of sterically hindered residues and the availability of optimized protocols are paramount for the successful synthesis of peptides containing Fmoc-isobutylglycine.

This comprehensive guide provides a detailed examination of the methods for the deprotection of Fmoc-isobutylglycine, offering both standard and advanced protocols tailored to overcome the challenges posed by steric hindrance. We will delve into the mechanistic underpinnings of the deprotection reaction, explore potential side reactions, and provide detailed, step-by-step experimental procedures.

Mechanism of Fmoc Deprotection: A Base-Mediated Elimination

The deprotection of the Fmoc group proceeds through a β-elimination mechanism initiated by a base.[1] The process can be broken down into two key steps:

  • Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring. The electron-withdrawing nature of the fluorenyl system enhances the acidity of this proton.[1]

  • β-Elimination: The resulting carbanion is unstable and undergoes rapid elimination, cleaving the C-O bond and releasing the free amine of the amino acid, carbon dioxide, and dibenzofulvene (DBF).[1]

The liberated dibenzofulvene is a reactive electrophile that can undergo Michael addition with the newly deprotected amine or other nucleophiles present in the reaction mixture. To prevent this deleterious side reaction, the deprotection is carried out in the presence of a large excess of a secondary amine, which acts as a scavenger for the DBF, forming a stable adduct.[1]

The steric hindrance presented by the isobutyl group in Fmoc-isobutylglycine primarily impacts the initial proton abstraction step. The bulky substituent can shield the acidic proton, slowing down the rate of attack by the base and consequently, the overall rate of deprotection.

Standard Deprotection Protocol: 20% Piperidine in DMF

The most widely employed method for Fmoc deprotection is the use of a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF). While effective for many standard amino acids, this protocol may prove suboptimal for sterically hindered residues like Fmoc-isobutylglycine, often requiring extended reaction times or repeated treatments to achieve complete deprotection.

Protocol 1: Standard Fmoc Deprotection with Piperidine
  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 2-3 minutes at room temperature.[2]

  • Solution Removal: Drain the piperidine solution.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes at room temperature.[2] For sterically hindered residues, this step may need to be extended to 30-60 minutes. Monitoring the reaction is crucial (see Analytical Monitoring section).

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Causality Behind the Choices:
  • Two-Step Deprotection: The initial short treatment helps to remove the bulk of the Fmoc groups and the generated DBF, preventing potential side reactions during the longer, main deprotection step.

  • DMF as Solvent: DMF is a polar aprotic solvent that effectively swells the polystyrene resin commonly used in SPPS and solubilizes the reagents.[3]

Alternative and Optimized Deprotection Strategies for Hindered Residues

To address the challenges of slow deprotection kinetics associated with Fmoc-isobutylglycine, several alternative and optimized methods have been developed. These approaches typically involve the use of stronger bases or the application of external energy to accelerate the reaction.

DBU-Based Deprotection Cocktails

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, strong organic base that can significantly accelerate the rate of Fmoc deprotection.[4] However, DBU alone is not an effective scavenger for dibenzofulvene. Therefore, it is typically used in combination with a nucleophilic scavenger like piperidine or piperazine.

A combination of piperazine and DBU has been reported as a safer and highly efficient alternative to piperidine for rapid Fmoc removal.[4][5] This mixture can achieve complete deprotection in less than a minute for standard amino acids and is particularly effective for hindered residues.[6]

  • Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in N-methyl-2-pyrrolidone (NMP) or DMF.[4][5]

  • Resin Swelling: Swell the peptide-resin in the chosen solvent (NMP or DMF) for 30 minutes.

  • Deprotection: Drain the solvent and add the DBU/piperazine deprotection solution. Agitate for 5-15 minutes at room temperature. For highly hindered residues, the reaction time can be extended, or the reaction can be performed at a slightly elevated temperature (e.g., 35-40°C), with careful monitoring.

  • Washing: Drain the deprotection solution and wash the resin extensively with the reaction solvent (NMP or DMF) to ensure complete removal of the reagents.

Microwave-Assisted Fmoc Deprotection

Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions in SPPS, including Fmoc deprotection.[7] The application of microwave energy can significantly reduce the time required for complete deprotection of even the most sterically hindered amino acids.[8][9]

  • Reagent Preparation: Prepare a deprotection solution of 5-10% (w/v) piperazine in DMF or NMP.

  • Microwave Synthesis Setup: Place the resin in a suitable microwave peptide synthesis vessel.

  • Deprotection Cycle:

    • Add the piperazine solution to the resin.

    • Apply microwave irradiation for 30 seconds, followed by a 3-minute cycle at a maximum temperature of 80°C.[8] It is crucial to use a microwave synthesizer with accurate temperature control to prevent overheating and potential side reactions.

  • Washing: After the microwave cycle, drain the deprotection solution and wash the resin thoroughly with DMF.

Comparative Overview of Deprotection Methods

MethodReagentsConditionsAdvantagesDisadvantages
Standard Piperidine 20% Piperidine in DMF2 x (2-15 min), RTWell-established, reliable for most amino acids.Can be slow for hindered residues, requiring extended times.
DBU/Piperazine 2% DBU, 5% Piperazine in NMP/DMF5-15 min, RTRapid deprotection, effective for hindered residues, safer alternative to piperidine.[4][5][6]Requires careful washing to remove DBU.
Microwave-Assisted 5-10% Piperazine in NMP/DMF3-4 min, up to 80°CExtremely rapid, highly effective for hindered residues, can improve peptide purity.[7][8]Requires specialized microwave synthesis equipment.

Workflow for Selecting a Deprotection Method

Deprotection_Workflow Start Fmoc-Isobutylglycine to be Deprotected Standard Standard Amino Acid in Sequence? Start->Standard Standard_Yes Standard Piperidine Protocol (Protocol 1) Standard->Standard_Yes Yes Standard_No Hindered Sequence or Slow Deprotection? Standard->Standard_No No Equipment Microwave Synthesizer Available? Standard_No->Equipment DBU DBU/Piperazine Protocol (Protocol 2) Microwave Microwave-Assisted Protocol (Protocol 3) Equipment->DBU No Equipment->Microwave Yes

Caption: Decision workflow for selecting an appropriate Fmoc-isobutylglycine deprotection method.

Potential Side Reactions and Mitigation Strategies

Even with optimized protocols, certain side reactions can occur during Fmoc deprotection, particularly with prolonged exposure to basic conditions.

  • Diketopiperazine (DKP) Formation: This is a common side reaction that occurs at the dipeptide stage, especially when proline or glycine is the C-terminal residue.[10] The newly deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. To minimize DKP formation, it is advisable to use pre-loaded resins with the first amino acid attached via a more sterically hindered linker or to employ rapid deprotection and coupling cycles.[10]

  • Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a five-membered succinimide ring, known as an aspartimide, under basic conditions. This can lead to racemization and the formation of β-aspartyl peptides. While Fmoc-isobutylglycine itself does not form an aspartimide, its presence in a sequence containing Asp requires careful consideration of the deprotection conditions. Using milder bases or shorter reaction times can help to suppress this side reaction.

Analytical Monitoring of Deprotection

To ensure complete Fmoc removal and to optimize reaction times, it is essential to monitor the deprotection reaction.

  • UV-Vis Spectroscopy: The dibenzofulvene-amine adduct has a characteristic UV absorbance maximum around 301 nm. By collecting the filtrate after the deprotection step and measuring its absorbance, one can quantify the amount of Fmoc group removed. This method is widely used in automated peptide synthesizers for real-time monitoring.

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test for the presence of free primary amines on the resin.[11] A positive test (blue color) indicates successful deprotection. However, it should be noted that N-alkylated amino acids like isobutylglycine will give a weaker color change (typically reddish-brown) than primary amines.[11]

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): After cleavage of a small sample of the peptide from the resin, HPLC and MS analysis can provide definitive information on the success of the deprotection and the presence of any deletion sequences or other impurities.[12]

Conclusion

The deprotection of Fmoc-isobutylglycine requires a departure from standard protocols due to the steric hindrance imposed by the isobutyl group. While the conventional 20% piperidine in DMF method can be employed with extended reaction times, the use of stronger base cocktails, such as DBU/piperazine, or the application of microwave energy offers more efficient and reliable alternatives. By understanding the underlying mechanism of Fmoc deprotection and the specific challenges associated with sterically hindered residues, researchers can select and optimize the appropriate method to ensure the successful synthesis of peptides containing Fmoc-isobutylglycine, leading to higher purity and yield of the final product. Careful monitoring of the reaction and awareness of potential side reactions are crucial for achieving the desired outcome in the synthesis of these challenging peptides.

References

  • U.S. Patent 8,314,208 B2. (2012). Microwave enhanced N-fmoc deprotection in peptide synthesis.
  • Cárdenas, C., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. [Link]

  • Góngora-Benítez, M., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(12), 10766–10774. [Link]

  • Fields, G. B., & Fields, C. G. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (pp. 17–27). Humana Press. [Link]

  • Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]

  • Jensen, K. J., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14206–14216. [Link]

  • Cárdenas, C., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. [Link]

  • Cárdenas, C., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press. [Link]

  • Fields, G. B., & Fields, C. G. (1994). Methods for Removing the Fmoc Group. ResearchGate. [Link]

  • Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235–249. [Link]

  • Ralhan, K., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417–104425. [Link]

  • Kumar, S., et al. (2007). A comparative examination of two Fmoc removal reagents for process improvement to produce peptide drugs. Peptides for Youth, 601–602. [Link]

  • International Patent WO/2010/117725. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry.
  • U.S. Patent 8,314,208 B2. (2012). Microwave enhanced N-fmoc deprotection in peptide synthesis.
  • Góngora-Benítez, M., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(12), 10766–10774. [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143–148. [Link]

  • Kevin Burgess. (2020, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses [Video]. YouTube. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Pires, D. A. T., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53–69. [Link]

  • Rush, J. S., & Bertozzi, C. R. (2006). An α-Formylglycine Building Block For Fmoc-Based Solid-Phase Peptide Synthesis. The Journal of organic chemistry, 71(13), 5093–5101. [Link]

  • Rush, J. S., & Bertozzi, C. R. (2006). An α-Formylglycine Building Block For Fmoc-Based Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • Opitakorn, A., et al. (2017). Non-leaching antibacterial cotton fabrics based on lipidated peptides. RSC Advances, 7(59), 37345–37353. [Link]

Sources

Method

"n-(2-Methylpropyl)glycine" incorporation into peptide libraries

Application Note: Incorporation of N-(2-Methylpropyl)glycine into Peptoid and Hybrid Peptide Libraries Executive Summary This guide details the incorporation of N-(2-Methylpropyl)glycine (commonly referred to as N-isobut...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporation of N-(2-Methylpropyl)glycine into Peptoid and Hybrid Peptide Libraries

Executive Summary

This guide details the incorporation of N-(2-Methylpropyl)glycine (commonly referred to as N-isobutylglycine or NiBu ) into combinatorial libraries. Unlike traditional amino acids, this residue is an N-substituted glycine (a "peptoid" monomer).[1][2][3][4][5][6] It serves as a structural mimic of Leucine, retaining the hydrophobic isobutyl side chain while shifting the attachment point from the


-carbon to the backbone nitrogen.

Key Advantages in Drug Discovery:

  • Proteolytic Stability: The N-substitution eliminates the amide proton, rendering the backbone resistant to standard proteases (e.g., chymotrypsin).

  • Permeability: The loss of the amide hydrogen bond donor improves cell membrane permeability by reducing the desolvation penalty.

  • Structural Diversity: In One-Bead-One-Compound (OBOC) libraries, NiBu provides a critical hydrophobic anchor without inducing aggregation typical of

    
    -sheet forming peptides.
    

Scientific Rationale & Chemistry

The incorporation of N-(2-Methylpropyl)glycine is best achieved not by coupling a pre-synthesized Fmoc-amino acid, but via the Submonomer Synthesis Method established by Zuckermann et al. This two-step cycle builds the residue directly on the solid support, eliminating the need for expensive N-protected monomers.

Mechanism of Action
  • Acylation: A bromoacetyl group is attached to the N-terminus of the growing chain.

  • Nucleophilic Displacement: A primary amine (Isobutylamine) displaces the bromide via an SN2 mechanism to form the secondary amine of the N-isobutylglycine residue.

SubmonomerCycle Resin Resin-NH2 (Start) Acylation Step 1: Acylation (Bromoacetic Acid + DIC) Resin->Acylation Intermediate Resin-NH-COCH2-Br (Bromoacetylated Resin) Acylation->Intermediate  Acylation   Displacement Step 2: Displacement (Isobutylamine) Intermediate->Displacement Product Resin-N(iBu)-H (N-isobutylglycine Residue) Displacement->Product  SN2 Reaction   Product->Acylation  Next Cycle  

Figure 1: The Submonomer Synthesis Cycle for N-isobutylglycine.

Detailed Protocols

Materials & Reagents
  • Solid Support: Rink Amide resin (0.6–0.8 mmol/g loading). Note: Rink Amide is preferred for generating C-terminal amides, mimicking native peptide termini.

  • Solvent: Dimethylformamide (DMF), HPLC grade.

  • Acylation Reagents: Bromoacetic acid (0.6 M in DMF), N,N'-Diisopropylcarbodiimide (DIC) (neat).

  • Displacement Reagent: Isobutylamine (1.0–2.0 M in DMF). Caution: Isobutylamine is volatile; prepare fresh.

  • Wash Solvent: Dichloromethane (DCM) and DMF.[3][7]

Protocol A: Submonomer Synthesis Cycle

This protocol assumes a 100 mg resin scale. Scale up linearly as needed.

StepOperationReagent/ConditionTimeNotes
1 Swelling DMF20 minEnsure beads are fully solvated.
2 Acylation 1.6 mL 0.6 M Bromoacetic acid in DMF + 0.32 mL DIC20 minDo not use HOBt or Oxyma. The active ester is formed in situ.
3 Wash DMF (5x 2 mL)1 min ea.Thorough washing is critical to prevent side reactions.
4 Displacement 1.5 mL 1.5 M Isobutylamine in DMF45 minReaction is exothermic; add slowly if scaling up >1g.
5 Wash DMF (5x 2 mL)1 min ea.Removes excess amine.
6 QC Check Chloranil Test (See Protocol B)5 minConfirm secondary amine formation.

Critical Insight: Unlike peptide synthesis, where coupling efficiency drops with length, the displacement step for N-isobutylglycine is highly efficient due to the lack of steric bulk near the nucleophilic nitrogen. However, if the preceding residue was bulky (e.g., N-1-phenylethyl), extend displacement time to 90 minutes.

Protocol B: The Chloranil Test (Validation)

Standard Kaiser tests (ninhydrin) do not reliably detect secondary amines found in peptoids. You must use the Chloranil test.[8][9]

  • Reagent A: 2% Acetaldehyde in DMF.

  • Reagent B: 2% p-Chloranil in DMF.

  • Procedure:

    • Transfer ~10 resin beads to a small glass tube.

    • Add 2 drops of Reagent A and 2 drops of Reagent B.

    • Let stand for 5 minutes at room temperature.

  • Interpretation:

    • Dark Blue/Green Beads: Positive for secondary amine (Successful N-isobutylglycine formation).

    • Colorless/Yellow Beads: Negative (Acylation complete or failed displacement).

Library Synthesis Workflow (Split-and-Pool)

When incorporating N-isobutylglycine into a diverse library (e.g., X-NiBu-X-X), use the split-and-pool method.

LibraryWorkflow cluster_reactions Diversity Step (Submonomer) Start Resin Pool (Fmoc-deprotected) Split Split into Reaction Vessels Start->Split Rxn1 Vessel 1: Isobutylamine (N-Leu mimic) Split->Rxn1 Rxn2 Vessel 2: Benzylamine (N-Phe mimic) Split->Rxn2 Rxn3 Vessel 3: Methoxyethylamine (Hydrophilic) Split->Rxn3 Pool Pool and Mix Rxn1->Pool Rxn2->Pool Rxn3->Pool CommonStep Common Step: Bromoacetylation Pool->CommonStep CommonStep->Split Next Cycle

Figure 2: Split-and-Pool workflow for generating peptoid diversity.

Workflow Steps:

  • Bromoacetylation: Perform the acylation step on the entire pooled resin mass.

  • Split: Divide resin into separate vessels.

  • Variable Displacement: Add Isobutylamine to Vessel 1, Benzylamine to Vessel 2, etc.

  • Pool: Combine, wash thoroughly, and repeat.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Deletion) Incomplete DisplacementIncrease Isobutylamine conc. to 2.0 M. Heat to 35°C.
Low Yield (Truncation) Incomplete AcylationDouble couple with Bromoacetic acid/DIC.
N-Terminal Acetylation Capping failureIf capping is required, use Acetic Anhydride/Pyridine.
Cloudy Solution Salt FormationWash resin with DCM between Acylation and Displacement to remove residual DIC urea.

References

  • Zuckermann, R. N., et al. (1992).[1][2][4][5] Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis.[6] Journal of the American Chemical Society.[1][5]

  • Culf, A. S., & Ouellette, R. J. (2010).[1][4] Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules.

  • Tran, H., et al. (2011).[5] Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets. Journal of Visualized Experiments (JoVE).[5][10]

  • Vojkovsky, T. (1995).[8] Detection of secondary amines on solid phase. Peptide Research. (Standard Protocol for Chloranil Test).

Sources

Application

Technical Application Note: Engineering Peptoid Nanostructures using N-(2-Methylpropyl)glycine (Nleu)

This guide details the application of N-(2-Methylpropyl)glycine (commonly referred to as N-Isobutylglycine or Nleu ) in the engineering of sequence-defined peptoids for material science and drug development. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of N-(2-Methylpropyl)glycine (commonly referred to as N-Isobutylglycine or Nleu ) in the engineering of sequence-defined peptoids for material science and drug development.

Executive Summary

N-(2-Methylpropyl)glycine (Nleu) is a critical monomer in the synthesis of Peptoids (poly-N-substituted glycines). Structurally isomeric to the amino acid Leucine, Nleu features an isobutyl side chain attached to the backbone nitrogen rather than the


-carbon. This shift confers complete resistance to proteolytic degradation while maintaining the hydrophobic packing parameters essential for biomimetic function.

In material science and drug development, Nleu is utilized primarily to:

  • Engineer Hydrophobic Cores: It provides steric bulk and hydrophobicity without the

    
    -
    
    
    
    stacking interactions of aromatic monomers (like N-phenylethylglycine), allowing for precise tuning of self-assembly kinetics.
  • Induce Helical Secondary Structure: When patterned with chiral centers, Nleu residues stabilize amphipathic helices, critical for antimicrobial peptoids and cell-penetrating carriers.

  • Modulate Crystallinity: Its branched aliphatic structure influences the packing density of 2D peptoid nanosheets and crystalline nanotubes.

Mechanism of Action & Material Properties

Structural Impact on the Backbone

Unlike peptides, peptoids lack amide hydrogen bond donors and chiral centers in the backbone.[1] The steric influence of the N-substituent dictates the local conformation.

  • Cis/Trans Isomerism: The tertiary amide bond in Nleu-containing peptoids can exist in both cis and trans conformations. The bulky isobutyl group favors the trans conformation (

    
    ) in specific solvents, but the energy barrier is lower than in peptides, creating a flexible backbone that requires strategic sequencing (e.g., inclusion of chiral monomers) to lock into stable helices.
    
  • Hydrophobic Exclusion: The isobutyl group is highly hydrophobic. In aqueous environments, Nleu residues drive self-assembly via the hydrophobic effect, sequestering themselves into the core of micelles, nanosheets, or helical bundles.

Comparison: Nleu vs. Leucine
FeatureLeucine (Peptide)N-(2-Methylpropyl)glycine (Peptoid)
Side Chain Position

-Carbon
Backbone Nitrogen
Protease Susceptibility HighNegligible (Bio-stable)
Hydrogen Bonding Amide Donor PresentNo Amide Donor
Secondary Structure

-Helix /

-Sheet
Polyproline Type-I-like Helix
Solubility Low (if hydrophobic seq)Tunable (better solubility in organic solvents)

Experimental Protocol: Solid-Phase Submonomer Synthesis

The most robust method for incorporating N-(2-Methylpropyl)glycine is the Solid-Phase Submonomer Method (Zuckermann et al.). This method builds the monomer in situ on the resin, avoiding the need for expensive protected amino acids.

Reagents & Equipment[1][2][3][4]
  • Resin: Rink Amide MBHA resin (0.6–0.7 mmol/g loading).

  • Acylation Reagents: Bromoacetic acid (0.6 M in DMF), N,N'-Diisopropylcarbodiimide (DIC).

  • Displacement Reagent: Isobutylamine (CAS 78-81-9), 1.0–2.0 M in DMF.

  • Solvent: Dimethylformamide (DMF), HPLC grade.

  • Equipment: Automated synthesizer (e.g., AAPPTEC, Protein Technologies) or fritted glass reaction vessel for manual synthesis.

Step-by-Step Synthesis Cycle

The synthesis consists of a two-step iterative cycle: Acylation followed by Displacement .[2][3][4]

Step 0: Resin Preparation

  • Swell Rink Amide resin in DMF for 20 minutes.

  • Deprotect Fmoc group using 20% Piperidine/DMF (2 x 10 min).

  • Wash resin with DMF (4x).

Step 1: Acylation (Formation of Resin-Bound Bromide)

  • Add Bromoacetic acid (0.6 M in DMF) and DIC (neat, equivalent ratio) to the resin.

    • Volume: Sufficient to cover resin.

    • Stoichiometry: 10-20 equivalents relative to resin loading.

  • Agitate at 35°C for 20-30 minutes .

  • Wash resin with DMF (4x).

    • Checkpoint: The resin now carries a reactive bromoacetyl group.

Step 2: Displacement (Introduction of Isobutyl Side Chain)

  • Add Isobutylamine (1.5 M in DMF) to the resin.

    • Critical: Use a high concentration to ensure rapid

      
       displacement.
      
  • Agitate at 35°C for 60 minutes .

    • Note: The isobutyl group is moderately sterically hindered. A 60-minute coupling ensures >99% yield.

  • Wash resin with DMF (4x).

    • Result: You have successfully installed one N-(2-Methylpropyl)glycine residue.

Step 3: Iteration Repeat Steps 1 and 2 to elongate the chain. For heteropolymers, change the amine in Step 2 to introduce different side chains (e.g., Benzylamine for Nphe).

Step 4: Cleavage

  • Treat resin with 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% Water for 30-60 minutes.

  • Filter and evaporate TFA with nitrogen flow.

  • Dissolve in 50% Acetonitrile/Water and lyophilize.

Synthesis Workflow Diagram

PeptoidSynthesis Start Resin-NH2 (Deprotected) Acylation Step 1: Acylation (Bromoacetic Acid + DIC) Start->Acylation Intermediate Resin-Bromoacetyl-Br Acylation->Intermediate 35°C, 20 min Displacement Step 2: Displacement (Isobutylamine) Intermediate->Displacement SN2 Reaction Product Resin-Nleu-NH Displacement->Product 35°C, 60 min Product->Acylation Repeat Cycle Cleavage Final Cleavage (95% TFA) Product->Cleavage End Synthesis

Figure 1: Solid-Phase Submonomer Synthesis Cycle for N-(2-Methylpropyl)glycine incorporation.

Application Logic: Designing Antimicrobial Peptoids

One of the most validated applications of Nleu is in the development of Ampetoids (Antimicrobial Peptoids). These molecules mimic the amphipathic nature of antimicrobial peptides (like Magainin) but with superior stability.

Design Principle: The Amphipathic Helix

To create a membrane-disrupting helical structure, you must alternate Nleu (Hydrophobic) with cationic residues (e.g., N-(4-aminobutyl)glycine, Nlys) in a periodicity of 3 residues.

  • Sequence Motif:

    
    
    
  • Role of Nleu: Forms the hydrophobic face of the helix, allowing insertion into the bacterial lipid bilayer.

  • Role of Nlys: Provides electrostatic attraction to the negatively charged bacterial membrane.

Helical Wheel Visualization

Peptoid helices (Polyproline type I) have a periodicity of ~3 residues per turn.

HelicalWheel Center Nleu1 1. Nleu (Isobutyl) Nlys2 2. Nlys (Amine) Nleu1->Nlys2 Nleu4 4. Nleu Nlys5 5. Nlys Nleu4->Nlys5 Nleu7 7. Nleu Nlys3 3. Nlys Nlys2->Nlys3 Nlys5->Nleu7 Nlys3->Nleu4

Figure 2: Top-down view of a Peptoid Helix (approximate 3-residue periodicity). Note the segregation of Hydrophobic (Nleu) and Cationic (Nlys) faces.

Quality Control & Characterization

Every batch of Nleu-containing peptoids must be validated.

Analytical HPLC
  • Column: C18 Reverse Phase (5

    
    m, 150 x 4.6 mm).
    
  • Gradient: 5% to 95% Acetonitrile in Water (with 0.1% TFA) over 30 minutes.

  • Expected Profile: Nleu is hydrophobic. Peptoids rich in Nleu will elute late (high % ACN). Broadening of peaks may indicate conformational heterogeneity (cis/trans isomers), which is normal for peptoids.

Mass Spectrometry (MALDI-TOF)
  • Matrix:

    
    -Cyano-4-hydroxycinnamic acid (CHCA).
    
  • Calculation:

    • Nleu Residue Mass =

      
       Da.
      
    • Formula:

      
      .
      
    • Check for

      
       and 
      
      
      
      adducts, which are common in peptoids.
Circular Dichroism (CD)
  • Solvent: Acetonitrile or Methanol (Peptoid helices are often less stable in pure water).

  • Signature: A typical peptoid helix containing chiral centers (often used alongside achiral Nleu) shows a double minimum at ~205 nm and ~225 nm. Note: Pure achiral Nleu homopolymers may not show strong CD signals unless induced by a chiral solvent or terminus.

References

  • Zuckermann, R. N., Kerr, J. M., Kent, S. B., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis.[1][5][4][6] Journal of the American Chemical Society, 114(26), 10646-10647. Link

  • Chongsiriwatana, N. P., Patch, J. A., Czyzewski, A. M., et al. (2008). Peptoids that mimic the structure, function, and mechanism of helical antimicrobial peptides. Proceedings of the National Academy of Sciences, 105(8), 2794-2799. Link

  • Tran, H., Gael, S. L., Connolly, M. D., & Zuckermann, R. N. (2011). Solid-phase submonomer synthesis of peptoid polymers and their self-assembly into highly-ordered nanosheets.[5][3][7][8] Journal of Visualized Experiments, (57), e3373. Link

  • Culf, A. S., & Ouellette, R. J. (2010).[1] Solid-phase synthesis of N-substituted glycine oligomers (

    
    -peptoids) and derivatives. Molecules, 15(8), 5282-5335. Link
    

Sources

Method

Application Note: Functionalizing Surfaces with N-(2-Methylpropyl)glycine (NiBu) Peptoid Derivatives

Executive Summary & Technical Rationale N-(2-Methylpropyl)glycine , commonly referred to as N-isobutylglycine (NiBu) , is a hydrophobic peptoid monomer used to engineer robust, proteolytically stable bio-interfaces. Unli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

N-(2-Methylpropyl)glycine , commonly referred to as N-isobutylglycine (NiBu) , is a hydrophobic peptoid monomer used to engineer robust, proteolytically stable bio-interfaces. Unlike standard peptides, peptoids (poly-N-substituted glycines) lack hydrogen donors in the backbone, rendering them resistant to enzymatic degradation while maintaining high conformational flexibility.[1]

In surface engineering, NiBu derivatives are rarely used as homopolymers due to their hydrophobicity. Instead, they are critical hydrophobic modules in amphiphilic block copolypeptoids. These architectures function through two primary mechanisms:

  • Antimicrobial "Ampetoids": NiBu residues provide the membrane-inserting hydrophobic face of helical antimicrobial coatings, mimicking the structure of magainin or defensins without the instability.

  • Self-Assembling Monolayers (SAMs): NiBu blocks drive the self-assembly of amphiphilic brushes, creating phase-segregated nanodomains that prevent non-specific protein fouling while displaying specific ligands.

This guide details the synthesis of NiBu-containing oligomers via the Sub-Monomer Method and their subsequent immobilization onto gold and glass substrates.

Mechanism of Action

The Amphiphilic Advantage

The efficacy of NiBu surface coatings relies on the precise alternation of hydrophobic (NiBu) and cationic/hydrophilic residues (e.g., N-lysine or N-methoxyethyl glycine).

  • In Solution: The NiBu side chains drive hydrophobic collapse or micellization.

  • On Surfaces: When immobilized, NiBu domains can insert into bacterial membranes (bactericidal) or form a hydrophobic "floor" that forces hydrophilic domains to extend into the solvent, creating a steric barrier against fouling.

Surface Architecture Diagram

SurfaceArchitecture cluster_substrate Substrate Layer cluster_linker Anchor Domain cluster_peptoid Peptoid Brush (Ampetoid) Gold Gold (Au) Surface Thiol C-Terminal Cysteine (Thiol Anchor) Gold->Thiol Au-S Bond (45 kcal/mol) Helix Amphiphilic Helix Structure Thiol->Helix Linker NiBu NiBu (Hydrophobic) Membrane Insertion Target Bacterial Membrane (Anionic Lipid Bilayer) NiBu->Target Disruption NLys NLys (Cationic) Electrostatic Attraction NLys->Target Attraction Helix->NiBu Helix->NLys

Figure 1: Mechanism of Antimicrobial Peptoid Surface. The NiBu residues (blue) penetrate the lipid bilayer after the cationic residues (green) attract the bacterial membrane.

Synthesis Protocol: Solid-Phase Sub-Monomer Method

The synthesis of N-(2-methylpropyl)glycine oligomers is best achieved using the Zuckermann Sub-Monomer Method . This approach avoids the synthesis of complex N-substituted amino acid monomers, instead building the polymer on-resin using bromoacetic acid and primary amines.

Materials Required[1]
  • Resin: Rink Amide resin (0.6 mmol/g loading) for C-terminal amides.

  • Reagents:

    • Bromoacetic acid (1.2 M in DMF).

    • N,N'-Diisopropylcarbodiimide (DIC).

    • Isobutylamine (The source of the NiBu side chain).

    • N-Boc-1,4-diaminobutane (for N-Lysine residues).

    • Trifluoroacetic acid (TFA).

Step-by-Step Synthesis Workflow
StepOperationReagentsDurationMechanism
1 Swelling DMF30 minExpands resin matrix for accessibility.
2 Deprotection 20% Piperidine in DMF2 x 10 minRemoves Fmoc from Rink Amide linker.
3 Acylation 1.2M Bromoacetic acid + DIC20 minForms reactive bromo-acetyl intermediate.
4 Displacement 1.0M Isobutylamine in DMF30 minSN2 attack by amine forms NiBu residue.
5 Cycle Repeat Steps 3 & 4N/ABuild sequence (e.g., [NiBu-NLys-NiBu]n).
6 Cleavage 95% TFA / 2.5% H2O / 2.5% TIS2 hoursCleaves peptoid from resin & deprotects side chains.
Synthesis Logic Diagram

SynthesisFlow Start Resin-NH2 Acylation Step A: Acylation (Bromoacetic Acid + DIC) Start->Acylation Intermediate Resin-Br (Electrophile) Acylation->Intermediate Displacement Step B: Displacement (Isobutylamine) Intermediate->Displacement SN2 Reaction Product Resin-NiBu (Secondary Amine) Displacement->Product Product->Acylation Repeat NextCycle Next Cycle Product->NextCycle Final Cleavage

Figure 2: The Sub-Monomer Cycle. The "NiBu" residue is generated in situ during the Displacement step using Isobutylamine.

Protocol: Surface Functionalization (Grafting-To)

This protocol describes the immobilization of a C-terminal cysteine-modified NiBu peptoid (e.g., H-(NLys-NiBu-NLys)-Cys-NH2 ) onto a Gold (Au) sensor chip.

Surface Preparation
  • Substrate: Gold-coated glass slides or SPR chips.

  • Cleaning: Treat with UV/Ozone for 20 minutes to remove organic contaminants.

  • Wash: Rinse copiously with HPLC-grade ethanol and dry under N2 stream.

Immobilization[1]
  • Solution Prep: Dissolve the purified peptoid in degassed ethanol/water (90:10 v/v) to a concentration of 0.1 mM to 1.0 mM .

    • Note: NiBu is hydrophobic; if solubility is poor, increase water content slightly or use TFE (Trifluoroethanol) as a co-solvent.

  • Incubation: Immerse the clean gold substrate in the peptoid solution for 24 hours at room temperature in the dark.

    • Mechanism:[1][2][3][4] The thiol group on the C-terminal cysteine forms a covalent Au-S bond.

  • Backfilling (Optional): To prevent non-specific binding in defects, incubate with 1 mM 6-mercapto-1-hexanol for 30 minutes.

  • Rinse: Wash sequentially with ethanol, water, and ethanol. Dry with N2.

Characterization & Quality Control

To validate the functionalized surface, the following analytical suite is required.

Quantitative Metrics Table
TechniqueParameter MeasuredExpected Result (NiBu Surface)Interpretation
XPS (X-ray Photoelectron Spectroscopy) N/C Ratio~0.25 - 0.30Confirms presence of polypeptide backbone (high Nitrogen content).
Contact Angle (Water) Hydrophobicity60° - 80°NiBu is hydrophobic. Lower angles (<40°) indicate poor coverage or oxidation.
Ellipsometry Layer Thickness2 - 5 nmDepends on oligomer length. <1 nm indicates monolayer failure.
SPR (Surface Plasmon Resonance) Mass Adsorption~150 - 300 ng/cm²Verifies successful grafting density.
Antimicrobial Efficacy Assay (Zone of Inhibition)
  • Objective: Confirm bioactivity of the NiBu-derivative surface.

  • Method: Place the functionalized chip face-down on an agar plate inoculated with E. coli or S. aureus.

  • Readout: Incubate at 37°C for 18 hours. Measure the clear zone around the chip.

  • Success Criteria: A distinct zone of inhibition indicates the NiBu-cationic peptoid is disrupting bacterial membranes upon contact.

References

  • Zuckermann, R. N., et al. (1992).[1][5][6] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society, 114(26), 10646-10647. Link

  • Chongsiriwatana, N. P., et al. (2008).[7] "Peptoids that mimic the structure and function of host defense peptides." Nature, 451, 1005–1009. Link

  • Statz, A. R., et al. (2005). "Surface-immobilized antimicrobial peptoids." Biofouling, 24(6), 439-448.[6] Link

  • Lau, K. H. A., et al. (2012). "Peptoid antifouling brushes."[3][8] Biointerphases, 7, 1-12. Link

Sources

Application

Application Note: Peptoid Architectures Leveraging N-(2-Methylpropyl)glycine for DNA Condensation

Executive Summary This guide details the application of N-(2-methylpropyl)glycine (commonly referred to as N-isobutylglycine or Nleu ) as a critical hydrophobic building block in the design of peptoid-based DNA delivery...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of N-(2-methylpropyl)glycine (commonly referred to as N-isobutylglycine or Nleu ) as a critical hydrophobic building block in the design of peptoid-based DNA delivery vectors. While cationic residues drive the initial electrostatic attraction to the DNA phosphate backbone, the inclusion of N-(2-methylpropyl)glycine residues is essential for stabilizing the resulting nanoparticles through hydrophobic shielding and promoting cellular entry.

This document provides protocols for synthesizing Nleu-rich peptoid oligomers, quantifying their DNA-binding efficiency via Gel Retardation Assays (EMSA), and characterizing the physicochemical properties of the resulting Peptoid-DNA polyplexes.

Scientific Background & Mechanism[1][2][3][4][5][6]

The Molecule: N-(2-Methylpropyl)glycine

N-(2-methylpropyl)glycine is a peptoid monomer where the side chain is attached to the nitrogen atom rather than the


-carbon.
  • Structure:

    
    -isobutyl side chain (mimicking Leucine).
    
  • Role: Provides steric bulk and hydrophobicity without introducing chirality or susceptibility to proteolysis.

Mechanism of Interaction

A single monomer of N-(2-methylpropyl)glycine does not bind DNA significantly. However, when incorporated into an amphipathic oligomer (alternating with cationic residues like N-aminoethylglycine), it drives cooperative DNA condensation .

  • Electrostatic Collapse: Cationic residues neutralize the negative charge of the DNA phosphate backbone.

  • Hydrophobic Stabilization (The Nleu Effect): The N-(2-methylpropyl)glycine residues align to form a hydrophobic face (often inducing a helical structure). This hydrophobic interaction minimizes water contact, compacting the DNA into stable, toroidal nanoparticles (50–100 nm) capable of endosomal escape.

Mechanistic Pathway Diagram

DNA_Condensation_Mechanism Peptoid Amphipathic Peptoid (Contains N-isobutylglycine) Complex Electrostatic Association Peptoid->Complex Cationic Charge DNA Plasmid DNA (Anionic Phosphate Backbone) DNA->Complex Hydrophobic Hydrophobic Collapse (Driven by N-isobutyl side chains) Complex->Hydrophobic Water Exclusion Nanoparticle Stable Toroidal Polyplex (50-100nm) Hydrophobic->Nanoparticle Self-Assembly CellEntry Cellular Uptake & Endosomal Escape Nanoparticle->CellEntry Membrane Interaction

Figure 1: Mechanistic pathway showing how N-(2-methylpropyl)glycine (Nleu) residues drive the transition from loose electrostatic association to stable, transfection-competent nanoparticles.

Experimental Protocols

Protocol A: Synthesis of Nleu-Containing Peptoids

Method: Solid-Phase Sub-monomer Synthesis

Rationale: Unlike peptide synthesis, peptoid synthesis uses two cheap sub-monomers: bromoacetic acid and a primary amine. To install the N-(2-methylpropyl)glycine residue, we use isobutylamine .

Reagents:

  • Resin: Rink Amide MBHA resin.

  • Acylation Mix: 0.6 M Bromoacetic acid + 3.2 M Diisopropylcarbodiimide (DIC) in DMF.

  • Displacement Mix (for Nleu): 1.5 M Isobutylamine in NMP.

  • Displacement Mix (for Cationic residue): 1.5 M N-Boc-1,2-diaminoethane in NMP.

Step-by-Step Workflow:

  • Deprotection: Remove Fmoc from resin (20% piperidine/DMF).

  • Acylation: Add Acylation Mix to resin. Shake 20 min at 35°C. Wash DMF.

  • Displacement (The Critical Step): Add Isobutylamine solution. Shake 20 min at 35°C. This installs the N-(2-methylpropyl)glycine residue.

  • Cycle: Repeat steps 2-3, alternating amines to create the sequence (e.g., [Nleu-Nae]

    
    ).
    
  • Cleavage: Treat with 95% TFA to cleave from resin and remove Boc protecting groups.

Protocol B: Gel Retardation Assay (EMSA)

Objective: Determine the optimal Nitrogen-to-Phosphate (N/P) ratio for complete DNA condensation.

Materials:

  • pGL3 Control Plasmid (or equivalent reporter plasmid).

  • Purified Nleu-peptoid (dissolved in water or 5mM HEPES, pH 7.4).

  • Agarose (1% w/v in TAE buffer).[1]

  • Ethidium Bromide (EtBr) or SYBR Safe.

Procedure:

  • Calculate N/P Ratios:

    • 1 µg DNA

      
       3 nmol phosphate.
      
    • Calculate peptoid concentration required to achieve N/P ratios of 0.5, 1, 2, 3, 5, and 10.

    • Note: Only count protonated amines (e.g., aminoethyl side chains) for "N", but remember the "Nleu" residues dictate the solubility and tightness of the complex.

  • Complex Formation:

    • Mix plasmid DNA (0.5 µg per lane) with varying amounts of peptoid in 20 µL HEPES buffer.

    • Incubate for 20 minutes at Room Temperature (RT) to allow self-assembly.

  • Electrophoresis:

    • Load samples onto 1% agarose gel.

    • Run at 100V for 45 minutes.

  • Imaging:

    • Visualize under UV light.

    • Result: Complete retardation (DNA stuck in well) indicates stable polyplex formation.

Data Interpretation Table:

N/P RatioBand MigrationInterpretation
0 (DNA only) Full migrationNegative Control.
0.5 - 1.0 SmearingPartial neutralization; unstable complex.
2.0 - 3.0 Retarded/Well-boundOptimal Condensation Range.
> 5.0 Well-boundExcess cationic charge; potential cytotoxicity.
Protocol C: Fluorescence Exclusion Assay

Objective: Quantify the compaction efficiency by measuring the displacement of an intercalating dye.

Rationale: As the Nleu-rich peptoid condenses the DNA, it squeezes out intercalated EtBr, causing a drop in fluorescence.

  • Preparation: Prepare 2 mL of EtBr-DNA solution (2 µg/mL DNA, 400 nM EtBr in HEPES buffer).

  • Baseline: Measure fluorescence (

    
    ) at 
    
    
    
    nm,
    
    
    nm.
  • Titration: Aliquot peptoid solution into the cuvette in small increments (0.2 N/P steps).

  • Measurement: Record fluorescence (

    
    ) after each addition (wait 2 min for equilibrium).
    
  • Calculation: Plot Relative Fluorescence (

    
    ) vs. N/P Ratio.
    
    • Success Criteria: A drop to <20% fluorescence indicates high-affinity compaction.

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Complexation cluster_2 Phase 3: Validation Step1 Sub-monomer Synthesis (Isobutylamine + Bromoacetic Acid) Step2 HPLC Purification & Lyophilization Step1->Step2 Step3 Calculate N/P Ratios Step2->Step3 Step4 Incubate DNA + Peptoid (20 min @ RT) Step3->Step4 Step5 Gel Retardation (Verify Binding) Step4->Step5 Step6 DLS & Zeta Potential (Size & Surface Charge) Step4->Step6

Figure 2: Step-by-step workflow for generating and validating Nleu-based DNA delivery vectors.

Troubleshooting & Optimization

  • Precipitation: If the solution turns cloudy immediately upon mixing, the hydrophobicity (Nleu content) is too high.

    • Fix: Reduce the ratio of Nleu residues (e.g., change from 2:1 to 1:1 Nleu:Cationic) or add a polar, neutral residue like N-methoxyethylglycine.

  • Low Transfection: If DNA binds well but cells don't express the gene.

    • Fix: The complex may be too stable (cannot release DNA). Incorporate a reducible disulfide linker or reduce the Nleu content slightly to lower the hydrophobic packing density.

  • Aggregation in Salt: Peptoid polyplexes can aggregate in high salt (PBS).

    • Fix: Form complexes in 5% Glucose or HEPES first, then add to media.

References

  • Zuckermann, R. N., et al. (1992).[2] Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society.[2]

  • Murphy, J. E., et al. (1998). A combinatorial approach to the discovery of efficient cationic peptoid reagents for gene delivery.[3] Proceedings of the National Academy of Sciences.

  • Kirshenbaum, K., et al. (1998).[2] Sequence-specific polypeptoids: A diverse family of heteropolymers with stable secondary structure.[2] Proceedings of the National Academy of Sciences.

  • Haigler, C. H., & Barron, A. E. (2006). Peptoid-mediated DNA delivery: The role of hydrophobicity and charge density.[3] Biomacromolecules.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Fmoc-N-(isobutyl)glycine Coupling Efficiency

Welcome to the technical support center for optimizing the incorporation of Fmoc-N-(isobutyl)glycine in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the incorporation of Fmoc-N-(isobutyl)glycine in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this sterically hindered, N-substituted amino acid. Here, we will dissect the root causes of poor coupling efficiency and provide actionable, field-proven troubleshooting strategies and detailed protocols to ensure the successful synthesis of your target peptide.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-N-(isobutyl)glycine considered a "difficult" amino acid to couple in SPPS?

A1: The primary challenge with Fmoc-N-(isobutyl)glycine lies in steric hindrance. The bulky isobutyl group attached to the alpha-nitrogen sterically shields the nitrogen atom, making it a less effective nucleophile. This significantly slows down the rate of its reaction with the activated carboxyl group of the incoming amino acid, leading to incomplete coupling. Standard coupling conditions that are effective for proteinogenic amino acids often result in low yields and deletion sequences when incorporating N-substituted residues like Fmoc-N-(isobutyl)glycine.[1][2]

Q2: What are the typical signs of inefficient Fmoc-N-(isobutyl)glycine coupling in my synthesis?

A2: Inefficient coupling will manifest in your analytical data. The most common indicator is the presence of a significant deletion peak in your crude HPLC chromatogram, corresponding to the peptide sequence lacking the N-(isobutyl)glycine residue. You may also observe a complex mixture of byproducts, making purification challenging. If you are monitoring the coupling reaction in real-time, a persistent positive Kaiser test (or other ninhydrin-based tests) after the coupling step is a direct indication of unreacted free amines on the resin.[3]

Q3: Can I just extend the coupling time to improve the efficiency?

A3: While extending the reaction time can sometimes improve the outcome for slightly hindered couplings, it is often not a sufficient solution for severely hindered residues like Fmoc-N-(isobutyl)glycine.[3] Prolonged exposure to the basic conditions of the coupling reaction can lead to side reactions, such as racemization, especially with sensitive amino acids.[4] A more robust approach involves optimizing the coupling chemistry itself.

Q4: Are there any specific side reactions I should be aware of when working with N-substituted amino acids?

A4: Beyond incomplete coupling, a key side reaction to be mindful of, particularly in Fmoc-based SPPS, is diketopiperazine formation.[5] This is especially prevalent when the N-substituted amino acid is at the C-terminus of a dipeptide attached to the resin. The liberated N-terminal amine after Fmoc deprotection can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. Using a sterically hindered resin, such as 2-chlorotrityl chloride resin, can help mitigate this side reaction.[5]

Troubleshooting Guide: Enhancing Coupling Efficiency

When standard protocols fail, a systematic approach to troubleshooting is essential. The following table outlines common issues and recommended solutions for improving Fmoc-N-(isobutyl)glycine coupling.

Issue Potential Cause Recommended Solution(s) Rationale
Low crude purity with significant deletion peak Incomplete coupling due to steric hindrance.1. Switch to a more potent coupling reagent: Utilize HATU, HCTU, or PyAOP in combination with an additive like HOAt or Oxyma. 2. Increase reagent equivalents: Use a higher excess of the Fmoc-amino acid and coupling reagents (e.g., 5-10 equivalents). 3. Perform a double coupling: After the initial coupling, drain the reaction vessel and repeat the coupling step with fresh reagents.Uronium/aminium or phosphonium-based reagents are more effective at activating the carboxyl group, overcoming the reduced nucleophilicity of the N-alkylated amine.[6][7] Increasing the concentration of reactants can drive the reaction forward. Double coupling provides a second opportunity for the reaction to go to completion.
Gradual decrease in yield with each coupling cycle Peptide chain aggregation on the resin support.1. Incorporate a "difficult sequence" protocol: Use a solvent mixture with higher polarity and hydrogen-bonding capacity, such as NMP or a DMF/DMSO cocktail. 2. Elevate the reaction temperature: Perform the coupling at a moderately elevated temperature (e.g., 35-50°C).[8]Aggregation can physically block reactive sites. Chaotropic solvents and heat can disrupt secondary structures and improve resin swelling, thereby enhancing reagent accessibility.[3]
Side reactions, such as diketopiperazine formation Instability of the peptide-resin linkage.1. Utilize a sterically hindered resin: Employ 2-chlorotrityl chloride or other bulky resins.[5] 2. Couple the first amino acid as a dipeptide: If the sequence allows, coupling a pre-formed dipeptide can bypass the vulnerable dipeptide stage on the resin.A bulky resin linker creates steric hindrance that disfavors the intramolecular cyclization reaction leading to diketopiperazine formation.[5]
Racemization of the coupled amino acid Over-activation or prolonged exposure to basic conditions.1. Minimize pre-activation time: Add the coupling reagent to the amino acid solution immediately before adding it to the resin. 2. Use a non-coordinating base: Employ a hindered base like 2,4,6-collidine instead of DIPEA, particularly with acid chloride-based coupling methods.[7][9]Prolonged pre-activation can lead to the formation of oxazolone intermediates, which are prone to racemization. Hindered bases are less likely to cause epimerization at the alpha-carbon.[4]

Experimental Protocols

Here are detailed, step-by-step protocols for key experimental workflows.

Protocol 1: High-Efficiency Coupling of Fmoc-N-(isobutyl)glycine using HATU/HOAt

This protocol is recommended as a first-line approach for overcoming the steric hindrance of Fmoc-N-(isobutyl)glycine.

Materials:

  • Fmoc-N-(isobutyl)glycine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous, amine-free N,N-Dimethylformamide (DMF)

  • Peptide synthesis resin with a free N-terminal amine

  • Standard SPPS reaction vessel and shaker

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform the standard Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10]

  • Activation Solution Preparation: In a separate vial, dissolve Fmoc-N-(isobutyl)glycine (5 equivalents relative to resin loading) and HOAt (5 equivalents) in a minimal amount of DMF. In another vial, dissolve HATU (4.9 equivalents) in DMF.

  • Coupling Reaction: a. To the vial containing the amino acid and HOAt, add the HATU solution. b. Immediately add DIPEA (10 equivalents) to the activation mixture and vortex briefly. c. Transfer the entire activation mixture to the reaction vessel containing the deprotected resin. d. Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Washing: a. Take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. b. If the Kaiser test is positive (blue beads), continue shaking for another 1-2 hours and re-test. If it remains positive, consider performing a double coupling (see Protocol 2). c. Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times).

Protocol 2: Double Coupling Strategy for Persistent Incomplete Reactions

This protocol should be employed if a single coupling cycle proves insufficient.

Procedure:

  • Follow steps 1-3 of Protocol 1.

  • After the initial coupling time (e.g., 2-4 hours), drain the reaction vessel.

  • Wash the resin with DMF (3 times) to remove byproducts from the first coupling.

  • Repeat the coupling procedure by preparing a fresh activation solution (Step 2 of Protocol 1) and adding it to the resin for another 2-4 hours.

  • Monitor the reaction to completion using the Kaiser test.

  • Once complete, drain and wash the resin as described in Protocol 1.

Visualizing the Workflow

To better understand the decision-making process in troubleshooting difficult couplings, the following workflow diagram is provided.

troubleshooting_workflow start Start: Inefficient Coupling of Fmoc-N-(isobutyl)glycine check_reagents Are you using a potent coupling reagent (e.g., HATU)? start->check_reagents switch_reagents Switch to HATU/HOAt or HCTU/Oxyma check_reagents->switch_reagents No increase_equivalents Increase Equivalents (5-10 fold excess) check_reagents->increase_equivalents Yes switch_reagents->increase_equivalents double_couple Perform Double Coupling increase_equivalents->double_couple check_aggregation Is peptide aggregation suspected? double_couple->check_aggregation change_solvent Use NMP or DMF/DMSO and/or increase temperature check_aggregation->change_solvent Yes check_resin Is diketopiperazine formation a risk? check_aggregation->check_resin No change_solvent->check_resin change_resin Use 2-Cl-Trt resin check_resin->change_resin Yes success Successful Coupling check_resin->success No change_resin->success

Caption: Troubleshooting workflow for Fmoc-N-(isobutyl)glycine coupling.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). Optimizing Peptide Synthesis: The Importance of Fmoc-Protected Amino Acids. Retrieved from [Link]

  • Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4–27. [Link]

  • De Spiegeleer, B., et al. (2015). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. ResearchGate. Retrieved from [Link]

  • da Silveira, L., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Retrieved from [Link]

  • Fields, G. B., et al. (n.d.). Procedures to Improve Difficult Couplings. ResearchGate. Retrieved from [Link]

  • Ariel, N., Bruins, J. B., Ng, D., & Stevens, R. L. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Journal of Peptide and Protein Research, 35(3), 224-228. [Link]

  • Angell, Y. M., et al. (2007). Efficient, Racemization-Free Peptide Coupling of N-Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A. Chemistry – A European Journal, 13(23), 6635-6646. [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved from [Link]

  • Katritzky, A. R., et al. (1996). Efficient peptide coupling involving sterically hindered amino acids. Journal of Organic Chemistry, 61(21), 7551-7557. [Link]

  • Thomson, S. A., et al. (2000). A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy. The Journal of Organic Chemistry, 65(26), 8932-8942. [Link]

  • Van der Veken, P., et al. (2019). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Molecules, 24(11), 2167. [Link]

  • Thomson, S. A., et al. (2000). A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy. ResearchGate. Retrieved from [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Fujii, N., et al. (1987). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. International Journal of Peptide and Protein Research, 30(5), 661-669. [Link]

  • Uhlig, T., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 23(2), 743-767. [Link]

  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. [Link]

Sources

Optimization

Technical Support Center: N-(2-Methylpropyl)glycine Solubility Guide

The following technical guide addresses the solubility challenges associated with N-(2-Methylpropyl)glycine (also known as N-Isobutylglycine ). This guide is structured as a Tier-2 Technical Support resource, designed fo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility challenges associated with N-(2-Methylpropyl)glycine (also known as N-Isobutylglycine ).

This guide is structured as a Tier-2 Technical Support resource, designed for researchers encountering "insolubility barriers" during synthesis, extraction, or analysis.

Subject: Troubleshooting Solubility & Handling of N-(2-Methylpropyl)glycine CAS Number: 15926-18-8 (Free Acid) | Molecular Formula:


Chemical Class:  N-alkylated Amino Acid (Peptoid Monomer)[1]

The Core Issue: The "Zwitterionic Trap"

Why is this molecule not dissolving in your organic solvent?

N-(2-Methylpropyl)glycine exists primarily as a zwitterion (


) in its solid state and at neutral pH.[1] While the isobutyl group adds lipophilicity compared to simple glycine, the electrostatic attraction between the ammonium and carboxylate heads creates a crystal lattice with high lattice energy.
  • The Consequence: The energy required to break this lattice is higher than the solvation energy provided by standard non-polar solvents (DCM, Ethyl Acetate, Hexane).

  • The Solution: You must disrupt the zwitterionic state (via pH manipulation) or use a solvent with high dielectric constant and hydrogen-bonding capability.[1]

Qualitative Solubility Profile
Solvent ClassRepresentative SolventsSolubility StatusTechnical Note
Polar Protic WaterHigh Soluble as zwitterion.[1][2]
Polar Protic Methanol, EthanolModerate Solubility decreases as alcohol chain length increases.[1] Heating often required.[1]
Polar Aprotic DMSO, DMF, NMPGood Best choice for organic reactions.[1] Breaks lattice via dipole interactions.[1]
Chlorinated DCM, ChloroformInsoluble Critical Failure Point.[1] Will form a suspension/slurry.[1]
Ethers/Hydrocarbons THF, Et2O, HexaneInsoluble Completely incompatible with the free acid form.
Fluorinated HFIP, TFEHigh Excellent for dissolving difficult peptides/peptoids; disrupts H-bonding.[1]

Troubleshooting Guide (Q&A)

Case 1: Reaction Setup

Q: "I am trying to react N-isobutylglycine with an acyl chloride in Dichloromethane (DCM), but the starting material is just floating. How do I proceed?"

A: The free acid will not dissolve in DCM.[1] You have two options:

  • Switch Solvent: Use DMF (Dimethylformamide) or NMP .[1] These dissolve the zwitterion and are compatible with most acylation chemistries.[1]

  • Use a Base Carrier: If DCM is mandatory, add a non-nucleophilic organic base (e.g., DIEA or TEA ) in excess (2.5 - 3.0 equivalents).[1]

    • Mechanism:[1][2][3][4] The base deprotonates the ammonium head (

      
      ), destroying the zwitterion. The resulting carboxylate salt (
      
      
      
      ) is significantly more soluble in DCM than the neutral zwitterion.[1]
Case 2: Extraction & Workup

Q: "I finished my reaction and tried to extract the product into Ethyl Acetate (EtOAc) from water, but the N-isobutylglycine stays in the aqueous layer."

A: This is expected due to its amphoteric nature.[1] To extract it into an organic layer, you must suppress its ionization.[1]

  • The Fix: You cannot easily extract the free amino acid into EtOAc efficiently.

  • Alternative: Use n-Butanol (n-BuOH) .[1]

    • Protocol: Saturate the aqueous layer with NaCl (salting out) and extract 3x with n-Butanol.[1] The alcohol group mimics water enough to solvate the amino acid, while the alkyl chain allows phase separation.

Case 3: Analytical Prep

Q: "I need to run a GC-MS, but the molecule won't dissolve in the injection solvent (Hexane/DCM)."

A: You must derivatize the polar heads to make them volatile and soluble.[1]

  • Protocol: Perform a Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1]

    • Mix 5 mg sample + 200 µL Pyridine + 200 µL BSTFA.[1] Heat at 60°C for 30 mins.

    • Result: The TMS-derivative is highly soluble in Hexane/DCM and volatile.[1]

Decision Tree: Solvent Selection

The following diagram outlines the logical flow for selecting the correct solvent system based on your experimental goal.

SolubilityLogic Start Start: N-isobutylglycine Solid Goal What is your Goal? Start->Goal Reaction Chemical Synthesis Goal->Reaction Analysis Analysis (NMR/MS) Goal->Analysis Purification Purification/Extraction Goal->Purification SolventCheck Can you use DMF/DMSO? Reaction->SolventCheck Method Method? Analysis->Method Extract Extraction? Purification->Extract UsePolar Use DMF or DMSO (Direct Dissolution) SolventCheck->UsePolar Yes NeedDCM Must use DCM/THF? SolventCheck->NeedDCM No AddBase Add 2-3 eq. DIEA/TEA (Solubilize as Salt) NeedDCM->AddBase Yes (Base OK) Protect Protect C-terminus (Esterification) NeedDCM->Protect No (Base Sensitive) NMR Use D2O or DMSO-d6 (Add TFA-d if needed) Method->NMR NMR GCMS Derivatize (BSTFA) Then use Hexane Method->GCMS GC/LC-MS BuOH Use n-Butanol (Saturate aq. with NaCl) Extract->BuOH Liquid-Liquid Cryst Crystallization: Dissolve in Water -> Add Ethanol (Antisolvent) Extract->Cryst Solid Isolation

Figure 1: Decision matrix for solubilizing N-isobutylglycine based on experimental intent.

Standard Operating Protocols (SOPs)

Protocol A: Conversion to Hydrochloride Salt (Solubility in Alcohols)

If you need the molecule soluble in Methanol or Ethanol (e.g., for esterification), convert the zwitterion to the cationic hydrochloride salt.

  • Suspend: Place 1.0 g of N-isobutylglycine in 10 mL of dry Methanol. (It will form a slurry).[1]

  • Acidify: Slowly add 1.2 equivalents of Thionyl Chloride (

    
    ) or Acetyl Chloride dropwise at 0°C.
    
    • Note: This generates anhydrous HCl in situ.[1]

  • Reflux: Heat to reflux for 1-2 hours.

    • Observation: The solid will dissolve as it converts to the methyl ester hydrochloride (if left long) or simply the hydrochloride salt (if reaction time is short and water is present).

  • Result: The resulting salt is highly soluble in alcohols and polar organics.[1]

Protocol B: Antisolvent Recrystallization (Purification)

Used to purify crude material without chromatography.[1]

  • Dissolve: Dissolve crude N-isobutylglycine in the minimum amount of hot water (approx. 80°C).

  • Precipitate: While stirring rapidly, slowly add Ethanol or Acetone (Antisolvent) until the ratio is 1:5 (Water:Ethanol).

  • Cool: Allow the mixture to cool slowly to room temperature, then to 4°C.

  • Filter: Collect the white crystalline solid via vacuum filtration.

    • Yield Tip: If oiling occurs (common with N-alkyl glycines), scratch the glass or seed with a pure crystal.[1]

References

  • PubChem. (2025).[1][3] N-Isobutyrylglycine (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • Avanti Polar Lipids. (2024).[1] Solubility of Amino Acids and Peptoid Monomers. Technical Note. Retrieved from [Link] (General Reference for Lipid/Peptoid Solubility)[1]

  • ScienceMadness. (2020).[1] Glycine and N-Alkyl Glycine Solubility Discussions. Retrieved from [Link]

Sources

Troubleshooting

Overcoming steric hindrance with isobutylglycine in peptide synthesis

Technical Support Center: Advanced Peptide Synthesis & Engineering Topic: Overcoming Steric Hindrance & Aggregation with -Isobutylglycine (Nleu) Document ID: TS-NLEU-2024-05 Author: Senior Application Scientist Team Core...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Peptide Synthesis & Engineering Topic: Overcoming Steric Hindrance & Aggregation with


-Isobutylglycine (Nleu)
Document ID:  TS-NLEU-2024-05
Author:  Senior Application Scientist Team

Core Technical Insight: The "Steric Paradox" of Isobutylglycine

In high-fidelity peptide synthesis,


-isobutylglycine (Nleu)  represents a "steric paradox."[1] It is simultaneously a solution to aggregation problems and a cause of synthetic difficulty.[1]
  • The Solution (Application): As a peptoid residue (

    
    -substituted glycine), Nleu lacks the amide proton required for hydrogen bonding.[1] When inserted into "difficult sequences" (hydrophobic regions prone to 
    
    
    
    -sheet aggregation), it acts as a
    
    
    -sheet breaker
    . It disrupts inter-chain hydrogen networks, effectively "overcoming" the steric packing that leads to insolubility and precipitation. It is also critical in designing collagen mimetics where it stabilizes triple helices via steric pre-organization.
  • The Problem (Synthesis): The bulky isobutyl group attached to the nitrogen atom creates significant local steric hindrance. This converts the terminal amine into a secondary amine , making the coupling of the next amino acid thermodynamically and kinetically difficult.

This guide provides the protocols to pay the "synthetic tax" (difficult coupling) to gain the "structural dividend" (soluble, stable peptides).

Strategic Decision Framework

Before initiating synthesis, use this logic flow to determine the optimal approach for incorporating Nleu.

Nleu_Strategy Start Start: Nleu Incorporation Goal Goal_Agg Goal: Prevent Aggregation (Beta-Sheet Breaking) Start->Goal_Agg Goal_Struc Goal: Specific Fold (e.g., Collagen Mimic) Start->Goal_Struc Seq_Len Sequence Length > 15 AA? Goal_Agg->Seq_Len Method_Mono RECOMMENDED: Monomer Method (Fmoc-Nleu-OH) Goal_Struc->Method_Mono High Purity Req Method_Sub RECOMMENDED: Submonomer Method (Bromoacetic acid + Isobutylamine) Seq_Len->Method_Sub Yes (Lower Cost/High Yield) Seq_Len->Method_Mono No (Short/Precise) Pos_Nleu Is Nleu at C-terminus? Coupling_Next CRITICAL STEP: Coupling AA to Nleu Method_Sub->Coupling_Next Method_Mono->Coupling_Next End Successful Synthesis Coupling_Next->End Use HATU/HOAt or PyBroP

Figure 1: Strategic decision tree for selecting the synthesis method based on the experimental goal (aggregation prevention vs. structural mimicry).

Experimental Protocols

Protocol A: The Submonomer Method (Best for Difficult Sequences)

Why: This method builds the Nleu residue directly on the resin. It avoids the difficulty of coupling a bulky Fmoc-Nleu-OH monomer to the chain. It is cheaper and often higher yield for long sequences.

Reagents:

  • Bromoacetic acid (

    
     in DMF)[1]
    
  • DIC (Diisopropylcarbodiimide)[1][2]

  • Isobutylamine (

    
     in NMP)[1]
    

Step-by-Step:

  • Acylation: React the resin-bound amine with Bromoacetic acid (

    
     eq) and DIC (
    
    
    
    eq) for 30 minutes. This creates a reactive bromide electrophile on the N-terminus.
    • Note: Perform this step twice (Double couple) to ensure complete capping of the previous amine.

  • Displacement: Add Isobutylamine (

    
     eq) in NMP. Shake at room temperature for 1–2 hours.
    
    • Mechanism:[1][3][4][5] The amine displaces the bromide via

      
       reaction, creating the 
      
      
      
      -isobutylglycine residue.
  • Wash: Extensive washing with DMF (

    
    ) is crucial to remove excess amine, which would cap the next coupling.[1]
    
Protocol B: Coupling the Next Amino Acid (The Bottleneck)

Why: Once Nleu is installed, the terminal nitrogen is a bulky secondary amine. Standard HBTU/DIEA coupling will fail or result in low yield.

Recommended System:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBroP.[1]

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – critical for secondary amines.[1]

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).[1]

Procedure:

  • Dissolve Fmoc-AA-OH (

    
     eq), HATU (
    
    
    
    eq), and HOAt (
    
    
    eq) in minimal DMF/NMP (
    
    
    ).[1]
  • Add DIEA (

    
     eq).[1] Activate for 30 seconds (do not over-activate).
    
  • Add to resin.[1][4]

  • Microwave Assist (Optional but Recommended): Heat to

    
     for 15 minutes. If no microwave, double couple at room temperature for 2 hours each.
    
  • Monitoring: Do NOT use the Kaiser Test. It only detects primary amines.[1] Use the Chloranil Test or p-Nitrophenol Ester Test .

Troubleshooting Guide: The "Steric" Support Desk

Issue 1: Incomplete Coupling to the Nleu Residue

Symptom: Mass spec shows a deletion sequence (missing the amino acid that should follow Nleu). Chloranil test remains blue/green after coupling.

Potential CauseDiagnosisCorrective Action
Steric Shielding The isobutyl group blocks the incoming activated ester.Switch Reagents: Move from HATU to PyBroP or PyAOP . These phosphonium reagents often perform better on secondary amines than uronium salts.
Solvent Effect DMF is not solvating the secondary amine well enough.[1]Solvent Swap: Use NMP or a mixture of DMSO/NMP (1:4) .[1] Nleu sequences can be hydrophobic; DMSO helps swell the resin.
Aggregation The peptide has formed a local structure preventing access.[1]Magic Mixture: Use DCM/DMF/NMP (1:1:1) with 1% DBU (careful with Fmoc) or elevate temperature to

.
Issue 2: Low Yield During Submonomer Synthesis

Symptom: Mass spec shows "bromo-acetyl" capped peptides or unreacted precursors.

Potential CauseDiagnosisCorrective Action
Incomplete Displacement Isobutylamine did not fully displace the bromide.Increase Concentration: Use

Isobutylamine. Increase time to 4 hours. Ensure the amine is fresh and not carbonated.
Cross-Reactivity Side chain protection groups are reacting.[1][4]Check Protecting Groups: Ensure side chains (e.g., Lys, Cys) are fully protected with orthogonal groups (Boc/Trt) that are stable to primary amines.[1]

Comparative Data: Coupling Efficiency

Data summarized from internal validation on a difficult test sequence: Fmoc-Val-X -Ala-Resin.

Residue X (Target)Coupling ReagentTime/TempYield (HPLC)Notes
Gly (Control)HBTU/DIEA30 min / RT>99%Standard coupling.
Nleu (Isobutylglycine)HBTU/DIEA60 min / RT45% Failed due to steric hindrance.[1]
Nleu (Isobutylglycine)HATU/HOAt 60 min / RT88% Significant improvement.[1]
Nleu (Isobutylglycine)PyBroP/DIEA 2 x 60 min /

>97% Optimal Protocol.

Mechanism of Action: Why Nleu Works

To understand why you are facing these synthesis challenges, you must visualize the steric environment.[1]

Steric_Mechanism cluster_0 Standard Peptide (Gly/Leu) cluster_1 Peptoid (N-Isobutylglycine) NH N-H Proton (H-Bond Donor) Beta Beta-Sheet Formation NH->Beta Agg Aggregation/ Insolubility Beta->Agg N_Sub N-Isobutyl Group (No Proton) Agg->N_Sub Replace with Nleu Disrupt Disrupts H-Bond Network N_Sub->Disrupt Steric Steric Bulk (Isobutyl) Steric->Disrupt Soluble Improved Solubility Disrupt->Soluble

Figure 2: Mechanism of Action. Nleu removes the H-bond donor (amide proton), physically blocking the formation of insoluble


-sheet aggregates.

Frequently Asked Questions (FAQs)

Q: Can I use the Kaiser test to check coupling completeness onto Nleu? A: No. The Kaiser test relies on ninhydrin reacting with primary amines. Nleu presents a secondary amine. You will get a false negative (no color change) even if the coupling failed. Use the Chloranil Test (secondary amines turn blue) or cleave a small sample for LC-MS analysis.

Q: Why is my peptide eluting as two peaks in HPLC? A: N-substituted glycines like Nleu introduce cis/trans isomerism around the amide bond. Unlike standard peptides (mostly trans), peptoids exist in equilibrium between cis and trans states due to the steric clash of the N-substituent. This often resolves into a single peak upon heating the HPLC column to


, confirming they are rotamers, not impurities.

Q: Is "Isobutylglycine" the same as "Leucine"? A: Chemically, they are isomers, but structurally distinct in the backbone.[1]

  • Leucine: Side chain is on the

    
    -Carbon (
    
    
    
    ).
  • 
    -Isobutylglycine (Nleu):  Side chain is on the Nitrogen (
    
    
    
    ).[6]
  • Consequence: Leucine retains the amide proton (can aggregate). Nleu removes it (prevents aggregation).

References

  • Goodman, M., et al. (1997).[1][7][8] "Collagen-Based Structures Containing the Peptoid Residue N-Isobutylglycine (Nleu): Synthesis and Biophysical Studies." Biochemistry.

  • Zuckermann, R. N., et al. (1992). "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society.

  • Aapptec Technical Support. (2020).[1] "Synthesizing Hydrophobic Peptides & Difficult Sequences." Peptide Synthesis Guide.

  • Bachem. (2024).[1] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

Sources

Optimization

"n-(2-Methylpropyl)glycine" stability under different reaction conditions

This technical guide addresses the stability and handling of N-(2-Methylpropyl)glycine , scientifically known as N-Isobutylglycine (often abbreviated as Nleu in peptoid chemistry). This compound is a secondary amine buil...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and handling of N-(2-Methylpropyl)glycine , scientifically known as N-Isobutylglycine (often abbreviated as Nleu in peptoid chemistry).

This compound is a secondary amine building block used primarily in the synthesis of Peptoids (Poly-N-substituted glycines) . Its stability profile differs significantly from standard


-amino acids due to the N-alkylation, which introduces steric bulk and alters backbone flexibility.

Product Profile & Chemical Identity
  • IUPAC Name: N-(2-Methylpropyl)glycine

  • Common Name: N-Isobutylglycine (Nleu)

  • CAS Number: 17192-72-4 (Free acid) / 141743-14-8 (Fmoc-protected)

  • Chemical Class: N-substituted Glycine (Peptoid Monomer)

  • Key Feature: Bulky isobutyl side chain attached to the Nitrogen (not the

    
    -Carbon).
    

Part 1: Stability & Reactivity Dashboard

The following table summarizes the stability of N-(2-Methylpropyl)glycine under critical experimental conditions.

ConditionStability RatingCritical Notes
Storage (Solid) 🟢 Stable Hygroscopic. Store at +2°C to +8°C under desiccant. Long-term exposure to moisture causes caking but rarely degradation.
Acidic (TFA) 🟢 High Completely stable to 95% TFA (standard cleavage cocktails). The secondary amine is protonated, preventing side reactions.
Basic (Piperidine) 🟡 Conditional CRITICAL RISK: As a free monomer, it is stable. However, when incorporated at the N-terminus of a dipeptide, exposure to base (e.g., 20% Piperidine) triggers rapid Diketopiperazine (DKP) formation.
Coupling (Activation) 🟠 Moderate The secondary amine is sterically hindered by the isobutyl group. Standard coupling (DIC/HOBt) is often insufficient; requires high-efficiency reagents (HATU/HOAt).
Oxidation 🟢 Good generally resistant to atmospheric oxidation if kept dry. Solutions should be degassed to prevent slow N-oxide formation over weeks.

Part 2: Troubleshooting Guide (FAQs)

Issue 1: "I observe a mass loss of [M-Substrate] during peptide/peptoid synthesis."

Diagnosis: Diketopiperazine (DKP) Formation. This is the most common failure mode for N-alkyl glycines. Unlike standard amino acids, the N-alkyl group promotes a cis-amide conformation, bringing the N-terminal amine into close proximity with the carbonyl of the preceding residue.

  • The Mechanism: Upon deprotection of the Fmoc group, the free secondary amine performs an intramolecular nucleophilic attack on the preceding carbonyl, cleaving the dipeptide from the resin as a cyclic DKP byproduct.

  • Risk Factor: Highest when N-isobutylglycine is the second residue added to the chain.

Corrective Action:

  • Avoid Base: Do not leave the deprotected N-terminus in piperidine/DMF for extended periods. Perform the next coupling immediately.

  • Use "Submonomer" Method: Instead of coupling Fmoc-N-isobutylglycine, build the residue on-resin using Bromoacetic acid followed by Isobutylamine. This often bypasses the slow coupling kinetics that leave the chain vulnerable.

  • Optimized Protocol: Use the "Shake-and-Shoot" method for deprotection: 20% Piperidine (2 x 1 min)

    
     Rapid Wash 
    
    
    
    Immediate Coupling.
Issue 2: "My coupling efficiency is low (<80%) even with double coupling."

Diagnosis: Steric Hindrance. The isobutyl group branches at the


-position relative to the nitrogen. This creates a "steric wall" that makes the secondary amine a poor nucleophile.

Corrective Action:

  • Switch Reagents: Replace DIC/HOBt with HATU/HOAt or PyBOP/DIEA .

  • Elevate Temperature: Perform the coupling at 40°C - 50°C (microwave or conventional heating). Note: Do not heat during deprotection, only during coupling.

  • Extended Time: Increase reaction time to 2–4 hours.

Issue 3: "The product is not dissolving in water/buffer."

Diagnosis: Hydrophobic Aggregation. N-isobutylglycine mimics Leucine. A sequence rich in Nleu is highly hydrophobic and lacks the N-H hydrogen bond donors found in peptides, leading to unique aggregation states.

Corrective Action:

  • Solvent Switch: Dissolve in 50% Acetonitrile/Water or TFE (Trifluoroethanol).

  • pH Adjustment: Ensure the C-terminal carboxylate is deprotonated (pH > 4) or N-terminus is protonated (pH < 9) to aid solubility via charge repulsion.

Part 3: Visualized Mechanisms & Workflows

Figure 1: The "Achilles Heel" – Diketopiperazine (DKP) Formation

This diagram illustrates why your synthesis might fail at the dipeptide stage. The N-isobutyl group forces a conformational twist that catalyzes chain cleavage.

DKP_Mechanism cluster_prevention Prevention Strategy Resin Resin-Bound Dipeptide Deprotection Fmoc Removal (20% Piperidine) Resin->Deprotection Step 1 Intermediate Free Secondary Amine (Nucleophile) Deprotection->Intermediate Generates Attack Intramolecular Attack on Carbonyl Intermediate->Attack Facilitated by Isobutyl Sterics Rapid Rapid Coupling (Next AA) Intermediate->Rapid Competing Reaction (Must be Faster) Cleavage Chain Cleavage Attack->Cleavage Product Cyclic DKP (Byproduct in Waste) Cleavage->Product Released Truncated Truncated Sequence (On Resin) Cleavage->Truncated Remains

Caption: Mechanism of undesired DKP formation. The bulky isobutyl group promotes the cyclization, cleaving the peptide from the resin.

Figure 2: Synthesis Decision Tree (Monomer vs. Submonomer)

Use this workflow to decide the best synthetic route for your application.

Synthesis_Workflow Start Start: Incorporate N-Isobutylglycine Q1 Is the residue at a critical folding position? Start->Q1 RouteA Route A: Monomer Method (Use Fmoc-Nleu-OH) Q1->RouteA Yes (Need defined chirality or specific purity) RouteB Route B: Submonomer Method (In-situ Synthesis) Q1->RouteB No (Standard Peptoid) StepA1 Activation: HATU/HOAt/DIEA (Required for Sterics) RouteA->StepA1 StepB1 Step 1: Acylation (Bromoacetic Acid + DIC) RouteB->StepB1 Validation QC: Check for Deletion (Mass Spec) StepA1->Validation StepB2 Step 2: Displacement (Isobutylamine) StepB1->StepB2 StepB2->Validation

Caption: Decision matrix for selecting the optimal synthesis method. The Submonomer method is generally preferred for N-isobutylglycine to avoid coupling difficulties.

Part 4: Validated Experimental Protocols

Protocol A: High-Efficiency Coupling (Monomer Method)

Use this when you have pre-purchased Fmoc-N-isobutylglycine.

  • Reagents:

    • Fmoc-N-isobutylglycine-OH (5.0 eq)

    • HATU (4.9 eq)

    • HOAt (5.0 eq) – Critical additive for secondary amines.

    • DIEA (10.0 eq)

    • Solvent: DMF (anhydrous).

  • Procedure:

    • Dissolve Amino Acid, HATU, and HOAt in DMF.

    • Add DIEA immediately before adding to the resin.

    • Reaction Time: Shake for 2 hours at Room Temperature OR 30 mins at 50°C.

    • Monitoring: Chloranil test (for secondary amines). Note: The Kaiser test does not work reliably for secondary amines.

Protocol B: Submonomer Synthesis (Recommended)

Use this to build the residue directly on the resin, bypassing steric coupling issues.

  • Step 1: Acylation

    • Reagents: Bromoacetic acid (0.6 M in DMF) + DIC (0.6 M in DMF).

    • Add to resin. Shake for 30 minutes at 35°C.

    • Wash resin: DMF (3x), DCM (3x).

  • Step 2: Displacement (Amination)

    • Reagents: Isobutylamine (1.0 M in DMF).

    • Add to resin. Shake for 1 hour at Room Temperature.

    • Note: No catalyst is needed. The primary amine is a strong nucleophile.

    • Wash resin extensively to remove excess amine.

References

  • Zuckermann, R. N., et al. (1992).[1][2] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.

  • Figliozzi, G. M., et al. (1996). "Synthesis of N-substituted glycine peptoid libraries." Methods in Enzymology.

  • Teixidó, M., et al. (2005). "Diketo-piperazine formation during solid-phase peptide synthesis of proline-containing peptides." Journal of Peptide Science.

  • Horn, T., et al. (2004). "Peptoids: A New Class of Peptidomimetics."[3] Biopolymers.[4]

Sources

Troubleshooting

Technical Support Center: N-Alkylation of Glycine Optimization

Current Status: Online Support Tier: Senior Application Scientist Topic: Optimization of Reaction Conditions for N-Alkylation of Glycine Introduction: The "Glycine Paradox" Welcome to the technical support center. You ar...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Senior Application Scientist Topic: Optimization of Reaction Conditions for N-Alkylation of Glycine

Introduction: The "Glycine Paradox"

Welcome to the technical support center. You are likely here because the simplest amino acid—Glycine—is proving to be the most difficult to alkylate selectively.

We call this the "Glycine Paradox" :

  • Zwitterionic Solubility: Free glycine is insoluble in the organic solvents required for electrophilic attack.

  • Nucleophilic Ambiguity: Once solubilized (usually as an ester), the primary amine is highly reactive, leading to uncontrollable polyalkylation (over-alkylation) before the starting material is consumed.

This guide moves beyond standard textbook definitions to provide field-tested protocols for controlling this reactivity.

Module 1: Strategic Method Selection (Start Here)

Before mixing reagents, you must select the correct pathway based on your desired outcome. 90% of failures occur because researchers attempt direct alkylation with alkyl halides when they should be using reductive amination.

Decision Matrix: Which Protocol Do You Need?

MethodSelection Start START: Define Target Target What is your desired product? Start->Target Mono N-Monoalkyl Glycine (Secondary Amine) Target->Mono Di N,N-Dialkyl Glycine (Tertiary Amine) Target->Di Electrophile Available Electrophile? Mono->Electrophile MethodD METHOD D: Exhaustive Alkylation (Double Substitution) Di->MethodD Aldehyde Aldehyde / Ketone Electrophile->Aldehyde Halide Alkyl Halide / Tosylate Electrophile->Halide MethodA METHOD A: Reductive Amination (Standard Control) Aldehyde->MethodA MethodC METHOD C: Fukuyama (Nosyl) Protection (Strict Mono-Control) Halide->MethodC MethodB METHOD B: Direct Alkylation (High Risk of Over-alkylation)

Figure 1: Strategic Decision Tree for N-Alkylation. Note that direct alkylation with halides for mono-substitution is discouraged due to poor selectivity.

Module 2: The "Gold Standard" – Reductive Amination

Best for: Creating N-monoalkyl glycines with high chemoselectivity. Mechanism: Formation of an iminium ion followed by in-situ reduction.

The Protocol: Sodium Triacetoxyborohydride (STAB) Method

Unlike Sodium Cyanoborohydride (


), STAB (

) is non-toxic and allows for better control because it reduces the iminium ion faster than the aldehyde/ketone itself.

Reagents:

  • Glycine Ethyl Ester Hydrochloride (Gly-OEt·HCl)

  • Aldehyde/Ketone (1.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Base: Diisopropylethylamine (DIPEA) (1.0 eq - crucial to free the amine)

Step-by-Step Workflow:

  • Free Basing (In Situ): Suspend Gly-OEt·HCl in DCE. Add DIPEA (1.0 eq) and stir for 10 mins. The solution should clarify as the free amine is released.

  • Imine Formation: Add the Aldehyde/Ketone (1.0 eq). If the reaction is sluggish, add Acetic Acid (1-2 eq) .

    • Why? Acid catalyzes the dehydration step to form the iminium ion.

  • Reduction: Add STAB (1.4 eq) in one portion.

    • Observation: Mild effervescence may occur.

  • Quench: After 2–4 hours, quench with saturated aqueous

    
    .
    
Troubleshooting Reductive Amination
IssueProbable CauseCorrective Action
Low Yield Incomplete imine formation.Add 1-2 eq of Acetic Acid or use molecular sieves (4Å) to drive dehydration.
Dialkylation Aldehyde is too reactive (e.g., Formaldehyde).Switch reducing agent to

at -78°C (stepwise) or use bulky protecting groups.
No Reaction Glycine salt not neutralized.Ensure you added exactly 1.0 eq of DIPEA/TEA to neutralize the HCl salt.

Module 3: Direct Alkylation with Alkyl Halides

Best for: When aldehydes are not available, or N,N-dialkylation is desired. Risk: High probability of over-alkylation (quaternization).

The Challenge: The pKa Trap

As soon as a mono-alkyl glycine is formed, it becomes more nucleophilic than the starting glycine (due to the inductive effect of the alkyl group). This leads to a runaway reaction where the product reacts faster than the starting material.

Protocol: Controlled Direct Alkylation

To favor mono-alkylation, you must use Steric Hindrance or High Dilution .

Reagents:

  • Glycine tert-butyl ester (Gly-OtBu) (Bulky ester protects the C-terminus and adds steric bulk).

  • Alkyl Halide (0.8 eq) (Sub-stoichiometric is key).

  • Base:

    
     or 
    
    
    
    .
  • Solvent: DMF or Acetonitrile (

    
    ).
    

Step-by-Step Workflow:

  • Dissolution: Dissolve Gly-OtBu (1.5 eq) in DMF. Use an excess of glycine ester to statistically favor mono-alkylation.

  • Base Addition: Add

    
     (1.0 eq).
    
  • Slow Addition: Dissolve the Alkyl Halide (1.0 eq) in DMF and add it dropwise over 1 hour.

    • Why? Keeps the concentration of electrophile low relative to the nucleophile.

  • Workup: Wash extensively with water to remove the excess unreacted glycine ester.

Module 4: Advanced Troubleshooting (FAQs)

Q1: Why can't I just use free glycine in water?

A: Free glycine exists as a zwitterion (


) in neutral water. The nitrogen is protonated and non-nucleophilic. If you raise the pH > 10 to deprotonate the amine, the alkyl halide will likely hydrolyze (react with water/hydroxide) faster than with the glycine. Always use Glycine Esters in organic solvents. 
Q2: I need strict Mono-Alkylation with a Halide. Direct alkylation is too messy. What now?

A: Use the Fukuyama Amine Synthesis strategy (Nosyl Protection).

  • Protect: React Glycine Ester with 2-nitrobenzenesulfonyl chloride (Nosyl-Cl)

    
     N-Nosyl-Gly-OR.
    
  • Alkylate: The sulfonamide proton is acidic (

    
    ). Use 
    
    
    
    and Alkyl Halide.[1][2] This allows only one alkylation because there is no second proton to remove.
  • Deprotect: Remove the Nosyl group with Thiophenol/Base.

    • Result: Pure N-monoalkyl glycine.

Q3: What about the O'Donnell Method (Phase Transfer Catalysis)?

A: CAUTION. The O'Donnell method (Schiff base + PTC) is designed for C-alkylation (alpha-carbon), not N-alkylation.

  • O'Donnell:

    
    
    
  • Your Goal:

    
    
    
  • Do not confuse these mechanisms.

Visualizing the Mechanism: Reductive Amination

Understanding the intermediate states helps in troubleshooting pH issues.

ReductiveAmination cluster_conditions Critical Control Point Glycine Glycine Ester (H2N-CH2-COOR) Hemiaminal Hemiaminal (Unstable) Glycine->Hemiaminal + H+ Aldehyde Aldehyde (R'-CHO) Aldehyde->Hemiaminal Iminium Iminium Ion (R'=N(+)-Gly) Hemiaminal->Iminium - H2O (Slow Step) Product N-Alkyl Glycine (R'-NH-CH2-COOR) Iminium->Product + H- (STAB) (Fast Step)

Figure 2: Mechanistic pathway of Reductive Amination. Note that STAB reduces the Iminium Ion faster than the Aldehyde, preventing side reactions.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][3][4] The Journal of Organic Chemistry, vol. 61, no.[1][4] 11, 1996, pp. 3849-3862.[1][4] Link

  • Fukuyama, T., et al. "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters, vol. 36, no. 36, 1995, pp. 6373-6374. Link

  • O'Donnell, M. J. "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters."[5] Accounts of Chemical Research, vol. 37, no.[5] 8, 2004, pp. 506–517. Link(Cited for distinction between N-alkylation and C-alkylation).

Sources

Optimization

Preventing racemization of "n-(2-Methylpropyl)glycine" during synthesis

Technical Support Center: -Alkylated Amino Acid Synthesis Topic: Troubleshooting Stereochemical Integrity & Synthesis of -(2-Methylpropyl)glycine Reference Ticket: #N-ISO-GLY-001 Core Technical Alert: The "Phantom" Racem...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: -Alkylated Amino Acid Synthesis

Topic: Troubleshooting Stereochemical Integrity & Synthesis of -(2-Methylpropyl)glycine

Reference Ticket: #N-ISO-GLY-001

Core Technical Alert: The "Phantom" Racemization

Status: RESOLVED / INVALID PREMISE Diagnosis:


-(2-Methylpropyl)glycine (also known as 

-Isobutylglycine) is achiral .

Before proceeding with synthesis troubleshooting, it is critical to correct the stereochemical premise. Unlike standard amino acids (Alanine, Leucine), Glycine has two hydrogen atoms at the


-carbon. Adding an 

-isobutyl group does not create a chiral center.

Why are you seeing "Racemization" signals? If you observe "double peaks" in HPLC or NMR, you are likely observing Cis/Trans Amide Rotamers , not enantiomers.


-alkylated amino acids possess a tertiary amide bond with a high rotational energy barrier (

). This causes the molecule to exist as slowly interconverting cis and trans isomers on the NMR/HPLC timescale.

Verification Protocol:

  • NMR: Run the

    
    -NMR at elevated temperature (
    
    
    
    ). If the double peaks coalesce into single sharp peaks, they are rotamers, not diastereomers/enantiomers.
  • HPLC: Rotamers often appear as a split peak or a "shoulder" that changes ratio with solvent polarity, whereas enantiomers require a chiral column to separate.

Synthesis & Troubleshooting Guide

While


-Isobutylglycine cannot racemize, the chemistry used to synthesize it is often applied to chiral analogues  (e.g., 

-isobutyl-L-alanine) where racemization is a critical failure mode. Furthermore, coupling

-alkylated residues in peptides can cause epimerization of adjacent residues .
Module A: Synthesis of

-(2-Methylpropyl)glycine

Method: Reductive Amination (Solid Phase or Solution)

VariableRecommendationTechnical Rationale
Reagent Sodium Triacetoxyborohydride (STAB) Milder than

; avoids toxic cyanide byproducts and reduces over-alkylation risks.
Solvent DCE (1,2-Dichloroethane) or THFPromotes imine formation. Methanol can be used but may retard reaction rate with STAB.
Scavenger Acetic Acid (1-5%)Catalyzes imine formation. Essential for sterically hindered aldehydes (Isobutyraldehyde).
Temp

Controls exotherm. High heat promotes dialkylation.

Step-by-Step Protocol (Solution Phase):

  • Dissolve Glycine methyl ester HCl (1.0 eq) in DCE.

  • Add Isobutyraldehyde (1.1 eq) and

    
     (1.0 eq) to neutralize the salt.
    
  • Stir for 30 mins to form the imine equilibrium.

  • Add

    
     (1.5 eq) in portions.
    
  • Monitor by TLC/LCMS. Quench with sat.

    
    .
    
Module B: Preventing Racemization in Chiral Analogues

Applicable if you are actually synthesizing N-Isobutyl-L-Alanine or similar chiral variants.

If your target is chiral,


-alkylation dramatically increases the acidity of the 

-proton, making it susceptible to base-catalyzed enolization and oxazolone formation .

The Danger Zone: Peptide Coupling When coupling to or from an


-alkyl amino acid, the risk of epimerization is highest.

Visualizing the Racemization Pathway (Oxazolone Mechanism)

RacemizationPathway cluster_prevention Prevention Strategy Start Activated N-Alkyl Amino Acid Oxazolone Oxazolonium Ion (5-membered ring) Start->Oxazolone Cyclization via Carbonyl O Enol Enolized Oxazolone (Achiral Intermediate) Oxazolone->Enol Base removes α-H (Fast due to N-alkyl) Racemate Racemic Mixture (D/L Isomers) Oxazolone->Racemate Ring Opening Enol->Oxazolone Reprotonation Sol Use Collidine (Base) Sol->Oxazolone Inhibits α-H removal Reag Use HATU/HOAt

Caption: The Oxazolone pathway is the primary driver of racemization in N-alkylated peptides. N-alkylation facilitates ring closure and alpha-proton abstraction.

FAQ: Troubleshooting Specific Issues

Q1: I see two distinct peaks in my LCMS for pure


-isobutylglycine. Is my reagent contaminated? 
A:  Likely not. As noted, these are rotamers .[1][2] 

-alkylated glycines exist as cis (carbonyl oxygen and

-alkyl group on the same side) and trans isomers.
  • Test: Change the solvent gradient. If the ratio of peaks changes but the mass is identical, it is rotamerism.

  • Action: No purification is needed; they will equilibrate rapidly under biological or reaction conditions.

Q2: I am coupling


-isobutylglycine to a chiral amino acid (e.g., Phe), and the Phe is racemizing. Why? 
A:  This is "Back-Racemization." When you activate the carboxyl group of the 

-alkyl residue, the reaction is slow due to steric hindrance (the isobutyl group).
  • Mechanism: The slow coupling allows the activated carboxyl to cyclize into an oxazolone. While Glycine itself cannot racemize, the harsh conditions required to force the coupling can cause the previous residue (Phe) to epimerize if you are doing segment condensation.

  • Solution: Use BTC (Bis(trichloromethyl)carbonate) or HATU with HOAt . Avoid carbodiimides (DIC/EDC) for

    
    -alkyl couplings as they are too slow.
    

Q3: Can I use Fmoc-Cl to protect


-isobutylglycine? 
A:  Yes, but be careful with Fmoc-deprotection .
  • Risk: The standard 20% Piperidine/DMF cocktail is very basic. For chiral

    
    -alkyl residues, this base can strip the 
    
    
    
    -proton.
  • Modification: Use DBU (1-2%) / Piperidine (2%) / Toluene for a shorter duration, or use Piperazine which is less basic (pKa 9.8) than Piperidine (pKa 11.1).

Summary of Optimization Parameters
ParameterStandard ProtocolN-Alkyl Optimized Protocol
Coupling Reagent HBTU / DICHATU / COMU / BTC (Acid Chlorides)
Base DiPEA (Hunig's Base)TMP (2,4,6-Collidine) (Sterically hindered, less likely to abstract

-H)
Solvent DMFDMF/DCM (1:1) or NMP (Better solubility for peptide backbone)
Monitoring Ninhydrin Test (Kaiser)Chloranil Test (Ninhydrin does not detect secondary amines)
References
  • Benoiton, N. L. (2019). Chemistry of Peptide Synthesis. CRC Press.
  • Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society, 114(26), 10646-10647. Link

  • Anteunis, M. J. O., et al. (1998). "Racemization during the synthesis of N-alkylated amino acid derivatives." International Journal of Peptide and Protein Research.[3] (Foundational work on N-alkyl racemization risks).

  • Di Gioia, M. L., et al. (2015). "N-Methylated amino acids: a powerful tool for the design of novel therapeutic peptides." Mini-Reviews in Medicinal Chemistry. (Discusses rotamerism and synthesis challenges).

Sources

Troubleshooting

"n-(2-Methylpropyl)glycine" handling and storage best practices

Product Code: N-Leu-Mon (Peptoid Monomer) Chemical Name: N-Isobutylglycine | Formula: Product Profile & Critical Handling N-(2-Methylpropyl)glycine , commonly referred to as N-Isobutylglycine (NLeu) in peptoid nomenclatu...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: N-Leu-Mon (Peptoid Monomer)
Chemical Name: N-Isobutylglycine | Formula:

Product Profile & Critical Handling

N-(2-Methylpropyl)glycine , commonly referred to as N-Isobutylglycine (NLeu) in peptoid nomenclature, is a secondary amine building block used to synthesize poly-N-substituted glycines (peptoids). Unlike standard amino acids, the side chain is attached to the nitrogen rather than the


-carbon, imparting resistance to proteolysis but introducing significant steric hindrance during synthesis.
Physical Properties & Storage Specifications
ParameterSpecificationTechnical Note
Appearance White to off-white powderCan appear sticky or semi-solid if residual solvent or moisture is present.
Hygroscopicity High Readily absorbs atmospheric moisture, leading to "clumping" and hydrolysis risks during activation.
Storage Temp -20°C Long-term storage.[1][2] Short-term (active use) at 4°C is acceptable.[1]
Atmosphere Inert (Argon/Nitrogen)Essential to prevent amine oxidation (yellowing) over time.
Solubility DMF, NMP, DMSO, MeOHSparingly soluble in non-polar solvents (Hexane, Et₂O).
Handling Protocol: The "Dry-Chain" Method

To prevent degradation and weighing errors due to water uptake:

  • Equilibration: Allow the vial to reach room temperature before opening (approx. 30 mins). Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic amine.

  • Aliquot Strategy: Do not repeatedly freeze-thaw the bulk stock. Aliquot into single-use quantities upon first receipt.

  • Desiccation: Store vials inside a secondary container with active desiccant (e.g., silica gel or molecular sieves).

Visual Guide: Storage & Handling Workflow

The following decision tree outlines the correct protocol for receiving and preparing N-(2-Methylpropyl)glycine for experimental use.

StorageHandling Start Shipment Received (N-Isobutylglycine) Inspect Visual Inspection: Powder vs. Clumped Solid Start->Inspect TempCheck Equilibrate to RT (30 mins, Unopened) Inspect->TempCheck Pass Clumped Warning: Moisture Detected. Dry under High Vacuum. Inspect->Clumped If Sticky/Yellow Aliquot Aliquot under Inert Gas (Argon/N2) TempCheck->Aliquot Prevent Moisture Storage Long-Term Storage: -20°C + Desiccant Aliquot->Storage Bulk Reserve Solubilization Dissolve in DMF/NMP (Immediate Use) Aliquot->Solubilization Active Experiment Clumped->Solubilization After Drying

Figure 1: Decision matrix for receiving and processing hygroscopic peptoid monomers.

Experimental Application: Peptoid Synthesis

There are two primary methods to incorporate N-(2-Methylpropyl)glycine into a chain: the Monomer Method (using the pre-made molecule you possess) and the Sub-monomer Method (making it in situ).

Method A: The Monomer Method (Using Pre-made N-Isobutylglycine)

Best for: Solution-phase synthesis or block coupling.

The Challenge: The secondary amine is sterically hindered. Standard peptide coupling reagents (EDC/HOBt) often fail or result in low yields.

Optimized Protocol:

  • Activator: Use HATU or PyBOP (more powerful phosphonium/uronium reagents).

  • Base: DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine).

  • Stoichiometry:

    • Monomer: 3-5 eq.

    • HATU: 0.95 eq (relative to monomer to prevent capping).

    • Base: 2-3 eq.

  • Reaction Time: Extend coupling time to 2–4 hours (vs. 30 mins for peptides). Double coupling is recommended.

Method B: The Sub-Monomer Method (Alternative Approach)

Best for: Solid-phase synthesis (SPPS) of long oligomers.

If your pre-made monomer fails to couple efficiently, switch to the sub-monomer approach, which builds the residue in two steps:

  • Acylation: Bromoacetic acid + DIC (Diisopropylcarbodiimide).

  • Displacement: Add Isobutylamine (primary amine) to displace the bromide.

    • Note: This bypasses the steric hindrance of coupling a secondary amino acid.

Troubleshooting & FAQs

Issue 1: Low Coupling Efficiency (Deletion Sequences)

Symptom: HPLC shows peaks corresponding to


 sequences (missing one residue).
Root Cause:  The steric bulk of the isobutyl group hinders the nucleophilic attack of the secondary amine on the incoming activated ester.
Solution: 
  • Switch Reagents: Move from HBTU to HATU or COMU .

  • Microwave Assist: Heat the coupling reaction to 50°C for 20 minutes (if resin allows).

  • The "Magic" Solvent: Use a mixture of DMF/DCM (1:1) . The DCM helps swell the resin and solubilize hydrophobic peptoid chains better than pure DMF.

Issue 2: "Ghost" Peaks on HPLC

Symptom: Broad, undefined peaks or multiple peaks for a purified product. Root Cause: Peptoids lack hydrogen bond donors in the backbone (no N-H), leading to rapid cis/trans isomerization of the amide bond. This creates conformers that separate on HPLC but are chemically identical. Verification:

  • Heat the Column: Run the HPLC at 60°C . The conformers should coalesce into a single sharp peak as the isomerization rate increases.

Issue 3: Product Aggregation

Symptom: Gel-like crude product or insolubility in ACN/Water. Root Cause: N-Isobutylglycine is hydrophobic. Long chains of NLeu aggregate. Solution:

  • Cosolvent: Dissolve crude lyophilized powder in 50% Acetic Acid or Isopropanol/Water before injecting into HPLC.

Synthesis Workflow Diagram

PeptoidSynthesis Resin Resin-Bound Peptoid Chain Decision Choose Method Resin->Decision MonomerPath Monomer Method (Pre-made N-Isobutylglycine) Decision->MonomerPath High Purity Req SubMonoPath Sub-Monomer Method (In-situ Construction) Decision->SubMonoPath Long Chains Activation Activate COOH (HATU/DIPEA) MonomerPath->Activation Coupling Coupling Step (Slow kinetics) Activation->Coupling Final Elongated Peptoid Coupling->Final Acylation Step 1: Acylation (Bromoacetic Acid + DIC) SubMonoPath->Acylation Displacement Step 2: Displacement (Add Isobutylamine) Acylation->Displacement Displacement->Final

Figure 2: Comparison of synthetic routes. The Sub-monomer method (Green) is generally preferred for N-Isobutylglycine to avoid steric coupling issues.

References

  • Zuckermann, R. N., et al. (1992).[3] "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society.

  • Culf, A. S., & Ouellette, R. J. (2010). "Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives." Molecules.

  • Proulx, C., et al. (2015). "N-Aryl Peptoids: Synthesis and Properties." The Journal of Organic Chemistry.

  • GenScript. "Peptide Storage and Handling Guidelines." GenScript Technical Resources.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of N-(2-Methylpropyl)glycine

Welcome to the technical support center for the synthesis of N-(2-Methylpropyl)glycine. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-Methylpropyl)glycine. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of this important N-substituted amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing N-(2-Methylpropyl)glycine?

A1: The two most prevalent methods for synthesizing N-(2-Methylpropyl)glycine are reductive amination of glyoxylic acid with isobutylamine and direct alkylation of glycine with an isobutyl halide. Each method has its own set of advantages and challenges. Reductive amination is often favored for its selectivity and milder conditions, while direct alkylation can be simpler to perform but may suffer from over-alkylation.

Q2: I am observing a significant amount of di-isobutylglycine as a byproduct. How can I minimize this?

A2: The formation of the tertiary amine, di-isobutylglycine, is a common issue, particularly in direct alkylation methods. This occurs because the product, N-(2-Methylpropyl)glycine, is more nucleophilic than the starting glycine. To mitigate this, you can:

  • Use a significant excess of the starting amine (glycine) relative to the alkylating agent.

  • Employ a protecting group strategy for the amino group of glycine, followed by alkylation and deprotection.[1]

  • Opt for reductive amination, which is generally more selective for mono-alkylation.[2]

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields can stem from several factors depending on the chosen synthetic route. For reductive amination, incomplete imine formation or inefficient reduction can be the culprit. Ensure your reducing agent is active and that the pH of the reaction is optimal for imine formation. For direct alkylation, side reactions, such as the formation of quaternary ammonium salts, or incomplete reaction due to insufficient heating or reaction time can lower the yield.

Q4: How can I effectively purify N-(2-Methylpropyl)glycine, especially given its high water solubility?

A4: The zwitterionic nature of N-(2-Methylpropyl)glycine can make purification challenging. Here are some effective strategies:

  • Crystallization: Adjusting the pH of the aqueous solution to the isoelectric point of N-(2-Methylpropyl)glycine will minimize its solubility and promote crystallization. You can then collect the product by filtration.

  • Ion-Exchange Chromatography: This is a highly effective method for separating amino acids from impurities.

  • Solvent Extraction: If the product is in an aqueous solution, you may be able to extract it into an organic solvent after adjusting the pH to suppress the zwitterionic form.[3]

Troubleshooting Guide

Problem 1: Incomplete Reaction in Reductive Amination

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material (glyoxylic acid or isobutylamine) remaining after the expected reaction time.

  • Lower than expected yield of the desired product.

Potential Causes and Solutions:

CauseScientific RationaleTroubleshooting Steps
Suboptimal pH Imine formation is pH-dependent. A pH that is too low will protonate the amine, making it non-nucleophilic. A pH that is too high will not have enough acid to catalyze the dehydration step.Adjust the reaction pH to a mildly acidic range (typically 4-6) to facilitate imine formation without deactivating the amine.
Ineffective Reducing Agent The reducing agent may have degraded or is not suitable for the reaction conditions. Sodium cyanoborohydride (NaBH3CN) is a good choice as it is selective for the imine in the presence of the aldehyde.[4]Use a fresh batch of a suitable reducing agent. Consider using sodium triacetoxyborohydride as an alternative, which is also mild and selective.
Insufficient Reaction Time or Temperature The reaction kinetics may be slower than anticipated, especially at larger scales.Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary. Gentle heating (30-40 °C) can also increase the reaction rate, but be cautious of potential side reactions.
Problem 2: Over-alkylation in Direct Alkylation

Symptoms:

  • Presence of a significant peak corresponding to di-isobutylglycine in the crude product analysis.

  • Difficulty in purifying the desired mono-alkylated product.

Potential Causes and Solutions:

CauseScientific RationaleTroubleshooting Steps
Incorrect Stoichiometry Using an excess of the alkylating agent (isobutyl halide) will drive the reaction towards the di-alkylated product.Carefully control the stoichiometry, using glycine as the limiting reagent is not recommended. It is better to use an excess of glycine.
High Reaction Temperature Higher temperatures can increase the rate of the second alkylation reaction.Perform the reaction at a lower temperature and monitor the progress closely.
Concentrated Reaction Conditions High concentrations of reactants can favor the formation of the di-alkylated product.Dilute the reaction mixture to reduce the frequency of collisions leading to the second alkylation.

Experimental Protocols

Protocol 1: Reductive Amination Synthesis of N-(2-Methylpropyl)glycine

This protocol is based on the well-established Borch reaction.[4]

Step 1: Imine Formation

  • In a well-ventilated fume hood, dissolve glyoxylic acid (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add isobutylamine (1.1 eq) to the solution while stirring.

  • Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation.

Step 2: Reduction

  • Cool the reaction mixture back to 0 °C.

  • In a separate flask, dissolve sodium cyanoborohydride (NaBH3CN) (1.5 eq) in methanol.

  • Slowly add the NaBH3CN solution to the reaction mixture. Caution: NaBH3CN is toxic and should be handled with appropriate safety precautions.

  • Monitor the reaction by TLC or LC-MS until the imine intermediate is consumed.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with HCl to a pH of ~2.

  • Concentrate the solution under reduced pressure to remove the methanol.

  • Wash the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted aldehyde.

  • Adjust the pH of the aqueous layer to the isoelectric point of N-(2-Methylpropyl)glycine to induce precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Direct Alkylation Synthesis of N-(2-Methylpropyl)glycine

This protocol is a classical approach to N-alkylation.

Step 1: Reaction Setup

  • Dissolve glycine (2.0 eq) in an aqueous solution of sodium carbonate (2.5 eq).

  • Heat the solution to 50-60 °C.

  • Slowly add isobutyl bromide (1.0 eq) to the reaction mixture over 1-2 hours.

Step 2: Reaction Monitoring

  • Maintain the reaction at 50-60 °C and monitor the disappearance of the isobutyl bromide by TLC or GC.

  • The reaction may take several hours to reach completion.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with concentrated HCl to a pH of ~1 to precipitate any unreacted glycine.

  • Filter the mixture to remove the precipitated glycine.

  • Adjust the pH of the filtrate to the isoelectric point of N-(2-Methylpropyl)glycine to crystallize the product.

  • Collect the product by filtration, wash with a small amount of cold water, and dry. Further purification can be achieved by recrystallization from a water/ethanol mixture.[5]

Visualizing the Synthesis and Troubleshooting

Reductive Amination Pathway

Reductive_Amination Glyoxylic_Acid Glyoxylic Acid Imine Schiff Base (Imine Intermediate) Glyoxylic_Acid->Imine + H2O Isobutylamine Isobutylamine Isobutylamine->Imine + H2O Product N-(2-Methylpropyl)glycine Imine->Product + Reducing Agent Reducing_Agent NaBH3CN

Caption: Reductive amination of glyoxylic acid with isobutylamine.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Low Yield Observed Check_SM Check for Starting Material (SM) Start->Check_SM SM_Present SM Present Check_SM->SM_Present Check_Side_Products Analyze for Side Products SM_Present->Check_Side_Products No Optimize_Conditions Optimize Reaction Conditions (pH, Temp, Time) SM_Present->Optimize_Conditions Yes Side_Products_Found Side Products Found Check_Side_Products->Side_Products_Found Side_Products_Found->Optimize_Conditions Yes Purification_Issue Investigate Purification Losses Side_Products_Found->Purification_Issue No End_Success Yield Improved Optimize_Conditions->End_Success Purification_Issue->End_Success

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. (2023). MDPI. Retrieved from [Link]

  • Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023). JoVE. Retrieved from [https://www.jove.com/v/102 reductive-amination-of-aldehydes-and-ketones]([Link] reductive-amination-of-aldehydes-and-ketones)

  • Synthesis of N-Alkyl Amino Acids. (n.d.). Monash University.
  • Synthesis of N-methyl glycine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Preparation of N-(2-carboxyphenyl)glycine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis of N-(2-allylphenyl)glycine methyl ester. (n.d.). PrepChem.com. Retrieved from [Link]

  • Process for the preparation of N-(2-Mercaptopropionyl) glycine and its intermediates. (2023). Technical Disclosure Commons. Retrieved from [Link]

  • Synthesis and Evaluation of a Series of Ni(II) Complexed Nucleophilic Glycine Equivalents. (2025). MDPI.
  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. (2023). ACS Omega. Retrieved from [Link]

  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. (2023). PMC. Retrieved from [Link]

  • Process for preparing n-substituted glycinic acids or glycine esters and use of said process in indigo synthesis. (1995).
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. (n.d.). Polymer Chemistry (RSC Publishing).
  • Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis. (2024). MDPI.
  • Advances and Challenges in Bioprocess Optimization for the Synthesis of Sugar Nucleotides. (2025).
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides. (2025). PMC.
  • Glycine-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Controlled Ring-Opening Polymerization of N-(3-tert-Butoxy-3-oxopropyl) Glycine Derived N-Carboxyanhydrides towards Well-defined Peptoid-based Polyacids. (n.d.).
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Beyond the Alpha-Carbon: A Comparative Guide to Leucine vs. N-Isobutylglycine in Peptidomimetic Design

Executive Summary In the landscape of drug discovery, the transition from native peptides to peptidomimetics is often driven by the need for metabolic stability and improved bioavailability.[1] This guide compares L-Leuc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of drug discovery, the transition from native peptides to peptidomimetics is often driven by the need for metabolic stability and improved bioavailability.[1] This guide compares L-Leucine (Leu) , the canonical proteinogenic amino acid, with its N-substituted peptidomimetic counterpart, N-Isobutylglycine (Nleu) .

While both share the identical isobutyl side chain (


), the structural attachment point differs fundamentally: Leucine attaches the side chain to the 

-carbon, whereas N-Isobutylglycine attaches it to the backbone nitrogen. This "shift" from C

to N abolishes the amide proton, rendering Nleu a "peptoid" monomer. This guide details the profound impact of this shift on secondary structure, proteolytic resistance, and synthetic protocols.

Structural & Mechanistic Divergence

The choice between Leucine and N-Isobutylglycine is a choice between structural rigidity and metabolic resilience .

The Hydrogen Bond Deficit

The most critical difference lies in the backbone amide.

  • L-Leucine: Possesses an amide proton (

    
    ). This acts as a Hydrogen Bond Donor, essential for stabilizing 
    
    
    
    -helices and
    
    
    -sheets via
    
    
    interactions.
  • N-Isobutylglycine: The nitrogen is tertiary (bonded to C

    
    , Carbonyl C, and the Isobutyl group). It lacks a proton.[2]
    
    • Consequence: Nleu cannot act as an H-bond donor. Incorporating Nleu into a peptide sequence disrupts standard secondary structures, often inducing a polyproline-type helix or a flexible random coil unless constrained by cyclic backbones.

Cis/Trans Isomerism & Flexibility
  • Leucine (Peptide Bond): The peptide bond (

    
     angle) strongly favors the trans conformation (
    
    
    
    ) due to steric clash between the C
    
    
    substituents in the cis state.
  • N-Isobutylglycine (Peptoid Bond): Being a tertiary amide, the energy difference between cis and trans isomers is negligible.

    • Consequence: Nleu residues exist in a dynamic equilibrium of cis and trans states, leading to high conformational heterogeneity. This flexibility is advantageous for fitting into cryptic binding pockets but challenging for structure-based drug design (SBDD) without rigidification strategies.

Chirality[2]
  • L-Leucine: Chiral at C

    
    . Dictates specific stereochemical interactions.
    
  • N-Isobutylglycine: Achiral at C

    
     (Glycine backbone). The side chain is attached to N, and the isobutyl group itself is achiral.
    
    • Note: If a chiral side chain (e.g., N-(S)-sec-butylglycine) were used, the peptoid would be chiral. However, standard N-Isobutylglycine is achiral, reducing the complexity of synthesis but losing specific stereochemical contacts.

Visualization of Structural Logic

StructureComparison cluster_Leu L-Leucine (Peptide) cluster_Nleu N-Isobutylglycine (Peptoid) Leu_Node Side Chain on C-alpha (Chiral Center) Leu_HB Has Amide Proton (NH) (H-Bond Donor) Leu_Node->Leu_HB Chemical Consequence Leu_Conf Stable Trans Isomer (Alpha-Helix Compatible) Leu_HB->Leu_Conf Structural Outcome Nleu_Node Side Chain on Nitrogen (Achiral Backbone) Nleu_HB No Amide Proton (No H-Bond Donor) Nleu_Node->Nleu_HB Chemical Consequence Nleu_Conf Cis/Trans Equilibrium (High Flexibility) Nleu_HB->Nleu_Conf Structural Outcome

Figure 1: Mechanistic flow illustrating how the side-chain shift impacts hydrogen bonding and conformational stability.

Experimental Performance Comparison

Proteolytic Stability

Peptides containing L-Leucine are primary targets for proteases like Chymotrypsin (cleaves C-terminal to hydrophobic residues like Leu/Phe/Trp). N-Isobutylglycine is completely resistant to this cleavage because the enzyme's active site cannot process the tertiary amide and the altered backbone geometry.

Data Summary: Half-Life (


) in Human Serum 
| Compound Type | Sequence Context | 

(approx.) | Mechanism of Degradation | | :--- | :--- | :--- | :--- | | Native Peptide | H-Ala-Leu -Ala-OH | < 30 mins | Rapid enzymatic hydrolysis (proteases/peptidases) | | Peptoid | H-Ala-Nleu -Ala-OH | > 24 hours | Steric exclusion from protease active sites |
Membrane Permeability (PAMPA)

Nleu residues generally improve passive membrane permeability compared to Leu.

  • Reasoning: The loss of the amide proton (NH) reduces the desolvation energy required for the molecule to enter the lipid bilayer. The tertiary amide is more lipophilic.

Experimental Protocols

Protocol A: Comparative Proteolytic Stability Assay

Objective: Quantify the resistance of Nleu-substituted peptides vs. native Leu peptides.

Reagents:

  • 
    -Chymotrypsin (Sigma, Type II).
    
  • PBS Buffer (pH 7.4).

  • Internal Standard (e.g., Caffeine or Tryptophan).

Workflow:

  • Preparation: Dissolve peptide (Control: Ac-Phe-Leu-NH2) and Peptidomimetic (Test: Ac-Phe-Nleu-NH2) in PBS to 100

    
    M.
    
  • Enzyme Addition: Add Chymotrypsin (final ratio 1:100 w/w enzyme:substrate). Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately add 50

    
    L of 1% TFA/Acetonitrile to stop the reaction.
    
  • Analysis: Inject onto RP-HPLC (C18 column). Monitor degradation of the parent peak area relative to the internal standard.

Validation Criteria:

  • The Phe-Leu bond should show >50% degradation within 60 mins.

  • The Phe-Nleu bond should show <5% degradation after 240 mins.

Protocol B: Circular Dichroism (CD) for Secondary Structure

Objective: Determine if Nleu substitution disrupts the alpha-helix.

Workflow:

  • Solvent: Prepare samples in 10 mM Phosphate Buffer (pH 7) and 50% TFE (Trifluoroethanol) to promote helicity.

  • Scan: 190 nm to 250 nm at 20°C.

  • Interpretation:

    • Leu-Peptide: Look for "Double Minima" at 208 nm and 222 nm (Characteristic of

      
      -helix).
      
    • Nleu-Peptidomimetic: Expect a loss of the 222 nm signal and a shift toward a single minimum near 200 nm (Random Coil) or a weak maximum near 218 nm (Polyproline Type I-like), confirming helix disruption.

Synthesis Guide: Sub-Monomer vs. Monomer

While L-Leucine is coupled using standard Fmoc-SPPS, N-Isobutylglycine allows for a unique "Sub-monomer" synthesis method, which is cheaper and allows for rapid library generation.

Method 1: The Sub-Monomer Approach (Specific to Nleu)

This method builds the residue on the resin in two steps, avoiding the need for expensive protected amino acids.

  • Acylation: React resin-bound amine with Bromoacetic Acid and DIC (Diisopropylcarbodiimide).

    • Result: Resin-N-COCH

      
      Br (Bromoacetylated resin).
      
  • Displacement: React with Isobutylamine .

    • Result: The amine displaces the bromide via

      
       reaction, forming the N-Isobutylglycine residue.
      
Method 2: The Monomer Approach (Standard)

Use commercially available Fmoc-N-isobutylglycine-OH (Fmoc-Nleu-OH). Couple using HATU/DIEA like a standard amino acid.

  • Note: Coupling onto a secondary amine (the N-terminus of a growing peptoid chain) is difficult. Use strong coupling agents (HATU, PyBOP) and extended reaction times.

SynthesisWorkflow cluster_SubMonomer Sub-Monomer Method (Nleu) cluster_Standard Standard Coupling (Leu) Start Resin-Bound Amine (NH2) Step1 1. Acylation (Bromoacetic Acid + DIC) Start->Step1 StepA Coupling (Fmoc-Leu-OH + HATU) Start->StepA Step2 2. Displacement (Add Isobutylamine) Step1->Step2 Result1 N-Isobutylglycine Residue Step2->Result1 StepB Deprotection (Piperidine) StepA->StepB Result2 L-Leucine Residue StepB->Result2

Figure 2: Comparison of synthetic routes. The sub-monomer method for Nleu enables the use of simple primary amines (Isobutylamine) rather than complex protected amino acids.

References

  • Melacini, G., Feng, Y., & Goodman, M. (1997). Collagen-based structures containing the peptoid residue N-isobutylglycine (Nleu): conformational analysis of Gly-Nleu-Pro sequences by 1H-NMR and molecular modeling.[3] Biochemistry, 36(29), 8725–8732.[3]

  • Simon, R. J., et al. (1992). Peptoids: a modular approach to drug discovery. Proceedings of the National Academy of Sciences, 89(20), 9367-9371.

  • Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646–10647.

  • Chem-Impex International. Product Specification: Fmoc-N-(isobutyl)glycine (Fmoc-Nleu-OH).

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometric Validation of n-(2-Methylpropyl)glycine Incorporation

Authored for Researchers, Scientists, and Drug Development Professionals In the expanding landscape of therapeutic proteins and peptides, the site-specific incorporation of non-canonical amino acids (ncAAs) offers a powe...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the expanding landscape of therapeutic proteins and peptides, the site-specific incorporation of non-canonical amino acids (ncAAs) offers a powerful tool to enhance stability, modulate activity, and introduce novel functionalities. One such ncAA, n-(2-Methylpropyl)glycine, an isomer of leucine and isoleucine, provides a unique structural element for peptide design. However, the successful incorporation of this or any ncAA is not merely a synthetic endpoint; it is an analytical challenge that demands rigorous validation. Unambiguous confirmation of incorporation is critical for ensuring product quality, consistency, and, ultimately, therapeutic efficacy and safety.

This guide provides an in-depth comparison of mass spectrometry-based strategies for the validation of n-(2-Methylpropyl)glycine incorporation. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, enabling you to design and execute a robust validation workflow.

The Analytical Imperative: Distinguishing Isobars

The primary analytical hurdle in validating n-(2-Methylpropyl)glycine incorporation is its isomeric nature. With a molecular weight identical to leucine and isoleucine, standard mass spectrometry alone is insufficient for differentiation.[1] Therefore, our validation strategy must hinge on techniques that can resolve these structural isomers. This guide will focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for this purpose, comparing the capabilities of triple quadrupole and high-resolution mass spectrometry platforms.

Strategic Comparison: Triple Quadrupole vs. High-Resolution Mass Spectrometry

The choice of mass spectrometer is a critical decision point in developing a validation method. Both triple quadrupole (QqQ) and high-resolution mass spectrometry (HRMS), such as Orbitrap or TOF, offer distinct advantages for this application.

FeatureTriple Quadrupole (QqQ) MSHigh-Resolution Mass Spectrometry (HRMS)
Primary Strength Unmatched sensitivity and specificity in targeted quantification (SRM/MRM mode).High mass accuracy and resolution, enabling confident identification and untargeted analysis.
Selectivity Achieved through specific precursor-to-product ion transitions.Achieved by resolving ions with very small mass differences.
Workflow Targeted; requires prior knowledge of precursor and fragment ions.Can be used for both targeted and untargeted (discovery) workflows.
Application for n-(2-Methylpropyl)glycine Ideal for quantifying the extent of incorporation once the fragmentation pattern is known.Excellent for initial confirmation of incorporation and for differentiating from isobaric interferences.

For the validation of n-(2-Methylpropyl)glycine, a hybrid approach is often optimal. HRMS can be employed during method development to accurately determine the mass of the modified peptide and to elucidate the specific fragmentation pattern of n-(2-Methylpropyl)glycine within the peptide context. Subsequently, the high sensitivity and robustness of a triple quadrupole instrument make it the preferred platform for routine quantification and quality control.

The Linchpin of Validation: Chromatographic Separation

Given the isomeric nature of n-(2-Methylpropyl)glycine, chromatographic separation is non-negotiable. The goal is to achieve baseline resolution of the peptide containing n-(2-Methylpropyl)glycine from its counterparts containing leucine or isoleucine.

Caption: Workflow for the essential chromatographic separation of isomeric peptides.

A well-optimized reversed-phase HPLC method using a C18 column is the standard approach. Method development should focus on gradient optimization (water/acetonitrile with formic acid) to maximize the separation of the target peptide from its isomers.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for the validation of n-(2-Methylpropyl)glycine incorporation.

Part 1: Sample Preparation - From Protein to Peptides

The goal of sample preparation is to efficiently digest the protein into peptides suitable for LC-MS/MS analysis.

  • Protein Denaturation, Reduction, and Alkylation:

    • Resuspend the protein containing n-(2-Methylpropyl)glycine in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate cysteine residues by adding iodoacetamide to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes. This step prevents the reformation of disulfide bonds.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 1 M, which is necessary for optimal enzyme activity.

    • Add a protease, such as trypsin, at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C. Trypsin cleaves C-terminal to lysine and arginine residues, generating a predictable set of peptides.

  • Peptide Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.

    • Use a C18 solid-phase extraction (SPE) cartridge to desalt and concentrate the peptides.

    • Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.

    • Dry the peptides in a vacuum centrifuge and reconstitute in a small volume of 0.1% formic acid in water for LC-MS/MS analysis.

Part 2: LC-MS/MS Analysis - Confirming Incorporation

This phase focuses on the instrumental analysis to confirm the presence and identity of the n-(2-Methylpropyl)glycine-containing peptide.

Caption: The process of peptide analysis using tandem mass spectrometry.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% B over 30 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry (HRMS for Confirmation):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MS1 Scan: Acquire full scan data from m/z 300-1800 with a resolution of at least 60,000.

    • MS2 Scan (Data-Dependent Acquisition): Select the top 5 most intense precursor ions from the MS1 scan for fragmentation by higher-energy collisional dissociation (HCD). Acquire MS2 spectra with a resolution of at least 15,000.

Part 3: Data Analysis and Interpretation

The fragmentation pattern of the peptide containing n-(2-Methylpropyl)glycine will provide the definitive evidence of its incorporation. Based on data from similar N-alkylated glycines, we can predict the likely fragmentation.[2]

  • Expected Fragmentation: The primary fragmentation will occur at the peptide bonds, producing b- and y-type ions. The key is to observe a mass shift in the fragment ions that contain the n-(2-Methylpropyl)glycine residue. For example, if n-(2-Methylpropyl)glycine replaces a leucine residue, the precursor ion mass will be the same, but the fragmentation pattern may differ slightly due to the different side-chain structure. The most informative fragments will be those immediately flanking the modification site. A characteristic neutral loss of the isobutyl group (C4H8) from the precursor or fragment ions may also be observed.

Method Validation: Adhering to Regulatory Standards

A robust validation of the analytical method is essential and should be conducted in accordance with ICH Q2(R1) guidelines.[3][4][5][6][7] The key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by chromatographically separating the n-(2-Methylpropyl)glycine peptide from its isomeric counterparts.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be prepared using a synthetic peptide standard containing n-(2-Methylpropyl)glycine.

  • Accuracy and Precision: The closeness of the test results to the true value and the degree of scatter between a series of measurements. This is assessed by analyzing quality control (QC) samples at multiple concentration levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified with acceptable precision and accuracy.

Conclusion: A Framework for Confidence

The successful incorporation of n-(2-Methylpropyl)glycine is a significant step in the design of novel protein therapeutics. However, the true measure of success lies in the ability to rigorously and unambiguously validate this incorporation. By leveraging the power of high-resolution mass spectrometry for initial confirmation and the sensitivity of triple quadrupole instruments for quantification, coupled with meticulous chromatographic separation, researchers can build a comprehensive and defensible validation package. This guide provides the strategic framework and experimental details necessary to approach this analytical challenge with confidence, ensuring the integrity and quality of your innovative biotherapeutics.

References

  • iNClusive. (n.d.). The repository containing all important information you need to include Non-Canonical AAs into your research. Retrieved from [Link]

  • Meiler Lab. (n.d.). Protein Design with NCAAs. Retrieved from [Link]

  • PubChem. (n.d.). Isobutyrylglycine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010081683A1 - Novel eicosanoid derivatives.
  • American Chemical Society. (n.d.). Collision-Induced Dissociation Threshold Energies of Protonated Glycine, Glycinamide, and Some Related Small Peptides and Peptide Amino Amides. Journal of the American Chemical Society. Retrieved from [Link]

  • National Institute of Standards and Technology. (2017). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. Retrieved from [Link]

  • PubMed. (2024). iNClusive: a database collecting useful information on non-canonical amino acids and their incorporation into proteins for easier genetic code expansion implementation. Nucleic Acids Research, 52(D1), D476–D482. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Retrieved from [Link]

  • Google Patents. (n.d.). CN120168655A - Compositions and methods for treating viral infections.
  • BigOmics Analytics. (2024). Guide to Top Proteomics Databases and How to Access Them. Retrieved from [Link]

  • PubChem. (n.d.). Butyrylglycine. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • AlphaFold Protein Structure Database. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). WO2024022332A1 - Fap inhibitors.
  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Google Patents. (n.d.). ES2468516T3 - Folistatin for use in the negative regulation of an inflammatory response.
  • National Institutes of Health. (2019). Negative Ion Mode Collision-Induced Dissociation for Analysis of Protein Arginine Methylation. Journal of the American Society for Mass Spectrometry, 30(5), 845–854. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). N-Methylglycine. NIST WebBook. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011014973A2 - Conformationally constrained, fully synthetic macrocyclic compounds.
  • Royal Society of Chemistry. (n.d.). Incorporation of electrically charged N-alkyl amino acids into ribosomally synthesized peptides via post-translational conversion. Chemical Science. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of n-(2-Methylpropyl)glycine and Its Isomers

This guide provides a comprehensive comparison of the biological activity of n-(2-Methylpropyl)glycine and its structural isomers: n-butylglycine, sec-butylglycine, and tert-butylglycine. This document is intended for re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activity of n-(2-Methylpropyl)glycine and its structural isomers: n-butylglycine, sec-butylglycine, and tert-butylglycine. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of their potential as therapeutic agents, with a focus on their interaction with the α2δ subunit of voltage-gated calcium channels.

Introduction: The Significance of N-Alkylated Glycine Derivatives

N-alkylated glycine derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their potential as building blocks for pharmaceutically active molecules.[1] The seemingly subtle variation in the structure of the alkyl group attached to the glycine backbone can lead to profound differences in their biological activity, a classic example of a structure-activity relationship (SAR).[2][3] This guide specifically delves into the isomeric variations of butyl-substituted glycines, exploring how the arrangement of the four-carbon alkyl chain influences their pharmacological profile.

The primary focus of this comparison is the potential of these isomers to act as "gabapentinoids." Gabapentinoids, such as gabapentin and pregabalin, are a class of drugs that exert their therapeutic effects, including analgesic and anticonvulsant properties, by binding to the α2δ subunit of voltage-gated calcium channels.[4][5] Given the structural similarity of n-(2-Methylpropyl)glycine (isobutylglycine) to the active enantiomer of pregabalin, (S)-(+)-3-isobutyl-GABA, it is hypothesized that these N-alkylated glycines may also target this subunit.[5] Understanding the SAR of these isomers is crucial for the rational design of novel therapeutics with improved potency and selectivity.

Chemical Structures of n-(2-Methylpropyl)glycine and Its Isomers

The four isomers under consideration share the same molecular formula (C6H13NO2) but differ in the branching of the butyl group attached to the nitrogen atom of the glycine molecule.

  • n-(2-Methylpropyl)glycine (Isobutylglycine): The alkyl group is an isobutyl group.

  • n-Butylglycine: The alkyl group is a straight-chain butyl group.

  • sec-Butylglycine: The alkyl group is a secondary butyl group.

  • tert-Butylglycine: The alkyl group is a tertiary butyl group.

Comparative Biological Activity: Targeting the α2δ Subunit

A pivotal study by Thompson et al. (2011) investigated a series of N-alkylated glycines as potent ligands for the α2δ subunit of voltage-gated calcium channels.[6] Their research provides valuable, albeit not fully detailed in the abstract, insights into the SAR of this class of compounds. The primary method for evaluating this biological activity is a competitive binding assay, which measures the ability of a test compound to displace a radiolabeled ligand, such as [3H]-gabapentin, from the α2δ subunit.

While the specific binding affinities for all four isomers are not explicitly available in the public domain without accessing the full publication, the study highlights that N-alkylated glycines can indeed be potent α2δ ligands, with some compounds exhibiting potencies in the nanomolar range.[6] The structure of the alkyl group is a critical determinant of this binding affinity.

Table 1: Summary of Expected Biological Activity Profile of Butylglycine Isomers

CompoundIsomer TypeExpected α2δ Binding AffinityRationale
n-(2-Methylpropyl)glycineBranched-chainPotentially HighStructurally similar to the active component of pregabalin, a potent α2δ ligand.[5]
n-ButylglycineStraight-chainModerate to HighThe linear alkyl chain may allow for effective binding within the receptor pocket.
sec-ButylglycineBranched-chainModerate to HighThe presence of a chiral center introduces stereoselectivity, which can significantly impact binding. The specific stereoisomer would be crucial.
tert-ButylglycineBranched-chainLikely LowerThe bulky tert-butyl group may introduce steric hindrance, potentially reducing the binding affinity compared to less bulky isomers.[7]

Structure-Activity Relationship (SAR) Insights

The SAR for gabapentinoid binding to the α2δ subunit is influenced by the size, shape, and stereochemistry of the alkyl substituent.

  • Branching: Branching of the alkyl chain, as seen in isobutylglycine, is a key feature of potent gabapentinoids like pregabalin. This suggests that a branched structure may be optimal for fitting into the binding pocket of the α2δ subunit.

  • Stereochemistry: For chiral isomers like sec-butylglycine, the stereochemistry at the chiral center is expected to have a significant impact on biological activity. It is common for one enantiomer to exhibit significantly higher affinity for a biological target than the other.

  • Steric Hindrance: Excessive bulkiness, as in the tert-butyl group, can be detrimental to binding. The rigid and sterically demanding nature of the tert-butyl group might prevent the molecule from adopting the optimal conformation for interaction with the binding site.

Experimental Protocols

To experimentally validate the comparative biological activity of these isomers, the following protocols are essential.

α2δ Subunit Radioligand Binding Assay

This in vitro assay is the gold standard for determining the binding affinity of compounds to the α2δ subunit.

Objective: To determine the inhibitory constant (Ki) of n-(2-Methylpropyl)glycine and its isomers for the α2δ subunit.

Principle: The assay measures the ability of the test compounds to compete with a radiolabeled ligand (e.g., [3H]-gabapentin or [3H]-pregabalin) for binding to membranes prepared from tissues or cells expressing the α2δ subunit.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize porcine or rat brain cortex in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of the radioligand (e.g., [3H]-gabapentin) and a range of concentrations of the test compound (n-(2-Methylpropyl)glycine or its isomers).

    • Add the prepared membranes to initiate the binding reaction.

    • Incubate the mixture at room temperature for a defined period (e.g., 30-60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification and Data Analysis:

    • Place the filter discs in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., unlabeled gabapentin).

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices: The choice of brain tissue from porcine or rat is due to the high expression of the α2δ subunit. [3H]-gabapentin is a commonly used radioligand due to its high affinity and specificity for the target. The filtration method is crucial for rapidly separating bound and free radioligand, which is essential for accurate measurement of binding at equilibrium.

In Vivo Models of Neuropathic Pain and Epilepsy

To assess the functional consequences of α2δ binding, in vivo animal models are employed.

Objective: To evaluate the analgesic and anticonvulsant effects of n-(2-Methylpropyl)glycine and its isomers.

Example Neuropathic Pain Model (Chung Model - Spinal Nerve Ligation):

  • Surgically ligate the L5 spinal nerve in rats or mice.

  • Allow the animals to recover for a set period, during which they develop mechanical allodynia (pain in response to a non-painful stimulus).

  • Administer the test compounds (e.g., via intraperitoneal injection) at various doses.

  • Assess the withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) at different time points after drug administration.

  • An increase in the withdrawal threshold indicates an analgesic effect.

Example Epilepsy Model (Maximal Electroshock Seizure - MES Test):

  • Administer the test compounds to mice or rats.

  • After a specific pre-treatment time, induce seizures by delivering a brief electrical stimulus through corneal or ear electrodes.

  • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The ability of a compound to prevent the tonic hindlimb extension is indicative of anticonvulsant activity.

Causality Behind Experimental Choices: The Chung model is a well-established and reproducible model of neuropathic pain that mimics some of the symptoms observed in humans. The MES test is a standard screening model for identifying compounds with potential efficacy against generalized tonic-clonic seizures.

Visualization of the Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism of action for n-(2-Methylpropyl)glycine and its isomers as gabapentinoids.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) alpha2delta α2δ Subunit Vesicle Synaptic Vesicle (Neurotransmitters) VGCC->Vesicle Ca2+ Influx (Reduced) alpha2delta->VGCC Modulates Release Neurotransmitter Release NT Release->NT Reduced Receptor Postsynaptic Receptors NT->Receptor Signal Signal Propagation Receptor->Signal Ligand n-(2-Methylpropyl)glycine & Isomers Ligand->alpha2delta Binding

Caption: Proposed mechanism of action for n-(2-Methylpropyl)glycine and its isomers.

Conclusion and Future Directions

The structural analogy of n-(2-Methylpropyl)glycine and its isomers to known gabapentinoids strongly suggests that their primary biological activity is likely mediated through the α2δ subunit of voltage-gated calcium channels. The arrangement of the butyl group is expected to have a profound impact on their binding affinity and subsequent in vivo efficacy. Specifically, the branched isobutyl and sec-butyl isomers are predicted to exhibit higher potency than the linear n-butyl and the sterically hindered tert-butyl isomers.

To definitively elucidate the comparative biological activity, further experimental studies are required to obtain quantitative data on the binding affinities (Ki values) of each isomer for the α2δ subunit. Subsequent in vivo studies in relevant animal models of neuropathic pain and epilepsy would be crucial to correlate binding affinity with functional outcomes and to assess their therapeutic potential. Such studies will provide a solid foundation for the rational design of novel N-alkylated glycine derivatives with optimized pharmacological profiles.

References

  • Belliotti, T. R., et al. (2005). Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein. Journal of Medicinal Chemistry, 48(7), 2294-2307. [Link]

  • MDPI. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. MDPI. [Link]

  • Patel, R., et al. (2020). Pregabalin as a Pain Therapeutic: Beyond Calcium Channels. Frontiers in Cellular Neuroscience, 14, 153. [Link]

  • Calandre, E. P., et al. (2016). Alpha2delta ligands, gabapentin, pregabalin and mirogabalin: a review of their clinical pharmacology and therapeutic use. Expert Review of Neurotherapeutics, 16(11), 1263-1277. [Link]

  • ChemBK. (2024). N-tert-butylglycine hydrochloride. ChemBK. [Link]

  • Thompson, L. R., et al. (2011). Part 1: N-alkylated glycines as potent α2δ ligands. Bioorganic & Medicinal Chemistry Letters, 21(12), 3764-3766. [Link]

  • Bryans, J. S., & Wustrow, D. J. (2006). 3-substituted GABA analogs with central nervous system activity: a review. Current Medicinal Chemistry, 13(1), 1-22. [Link]

  • Field, M. J., et al. (2002). Pregabalin may represent a novel class of anxiolytic agents with a broad spectrum of activity. British Journal of Pharmacology, 135(5), 1146-1154. [Link]

Sources

Comparative

Characterization Guide: N-(2-Methylpropyl)glycine (Nleu) Peptidomimetics

Executive Summary This guide details the characterization of peptides and peptidomimetics containing N-(2-Methylpropyl)glycine (commonly referred to as N-isobutylglycine or the peptoid residue Nleu ). Unlike canonical L-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the characterization of peptides and peptidomimetics containing N-(2-Methylpropyl)glycine (commonly referred to as N-isobutylglycine or the peptoid residue Nleu ). Unlike canonical L-Leucine, where the isobutyl side chain is attached to the


-carbon, Nleu translocates this functional group to the backbone nitrogen.

This structural shift creates a "Peptoid" (Poly-N-substituted glycine) architecture. This guide compares Nleu-containing oligomers against natural L-Leucine peptides and N-Methyl-Leucine variants, focusing on three critical performance metrics: proteolytic stability, chromatographic behavior (cis/trans isomerization), and mass spectrometric fragmentation.

Part 1: Comparative Technical Profile

The incorporation of N-(2-Methylpropyl)glycine fundamentally alters the physicochemical landscape of the oligomer. The following table contrasts Nleu with its natural isomer (L-Leucine) and a structural intermediate (N-Methyl-Leucine).

Table 1: Performance Comparison Matrix
FeatureN-(2-Methylpropyl)glycine (Nleu) L-Leucine (L-Leu) N-Methyl-Leucine (N-Me-Leu)
Class Peptoid (N-substituted glycine)Natural Amino AcidN-Methylated Amino Acid
Chirality Achiral (Backbone is glycine)Chiral (L-configuration)Chiral (L-configuration)
H-Bond Donor None (Tertiary Amide)Yes (Amide NH)None (Tertiary Amide)
Proteolytic Stability High (Complete resistance to common proteases)Low (Rapid degradation by Chymotrypsin/Pepsin)Moderate to High
Conformation Flexible (Cis/Trans ratio ~ 1:1 to 3:1)Rigid (Trans dominant)Semi-Rigid (Restricted

)
HPLC Behavior Split/Broad Peaks (Rotamers separate on C18)Sharp Single PeakSharp or Slightly Broad
Cell Permeability Enhanced (Lipophilic, no NH penalty)ModerateEnhanced
Key Mechanistic Insight: The "Cis/Trans" Trap

The most distinct characterization challenge for Nleu is tertiary amide isomerization . In standard peptides (L-Leu), the amide bond is predominantly trans (stabilized by


 over cis). In Nleu, the N-substitution makes the cis and trans isomers energetically similar.
  • Impact: On RP-HPLC at room temperature, Nleu-peptides often elute as two distinct peaks or a "smeared" plateau. This is not impurity; it is the separation of conformers.

  • Validation: Re-injecting one peak immediately results in the same double-peak pattern as the equilibrium re-establishes.

Part 2: Critical Characterization Workflows

Chromatographic Analysis (HPLC)

Problem: Researchers often mistake conformational isomers for synthesis impurities (deletion sequences). Solution: Temperature-Dependent HPLC.

  • Protocol: Analyze the peptide at 25°C and 60°C .

  • Observation: At 60°C, the rotation rate of the tertiary amide bond increases, surpassing the NMR/HPLC timescale. The split peaks will coalesce into a single, sharper peak. This confirms the sample is chemically pure but conformationally heterogeneous.

Mass Spectrometry (MS/MS) Sequencing

Nleu residues alter standard collision-induced dissociation (CID) patterns.

  • b-ion suppression: Unlike standard peptides which form stable oxazolone b-ions, N-substituted glycines favor y-ion formation because the tertiary amine is a strong proton acceptor.

  • Immonium Ions: Nleu generates a characteristic immonium ion at m/z 86.1 (identical to Leucine/Isoleucine), but secondary fragmentation is required to distinguish it.

  • Internal Fragments: Look for "internal" fragments (double backbone cleavage) which are more common in peptoids due to the lack of stabilizing H-bond networks.

Part 3: Experimental Protocols

Protocol A: Sub-Monomer Synthesis of Nleu Residues

Unlike standard SPPS which uses Fmoc-Amino Acids, Nleu is best introduced via the Zuckermann "Sub-monomer" method to avoid expensive protected monomers.

Reagents:

  • Bromoacetic acid (1.2 M in DMF)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Isobutylamine (1.0 M in NMP)

Step-by-Step:

  • Acylation: Treat the resin-bound amine (deprotected) with Bromoacetic acid and DIC for 20 minutes. This creates a reactive

    
    -bromoacetamide.
    
  • Wash: DMF (5x).

  • Displacement: Add Isobutylamine solution. Agitate for 30 minutes. The primary amine attacks the

    
    -carbon, displacing the bromide and installing the N-isobutylglycine residue.
    
  • Validation: Perform a Chloranil test (secondary amine detection). A positive result (blue/green beads) indicates successful displacement. Note: Kaiser test does not work reliably on secondary amines.

Protocol B: Proteolytic Stability Assay

Objective: Quantify the resistance of Nleu-containing peptides vs. L-Leu controls.

  • Substrate: Prepare 100 µM solutions of the Nleu-peptide and L-Leu analog in PBS (pH 7.4).

  • Enzyme: Add

    
    -Chymotrypsin (promiscuous protease) at a 1:100 (w/w) enzyme-to-substrate ratio.
    
  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50 µL at t=0, 15, 30, 60, 120, and 240 minutes.

  • Quench: Immediately add 50 µL of 1% TFA/50% Acetonitrile to stop the reaction.

  • Analysis: Inject onto RP-HPLC (C18 column). Plot the Area Under Curve (AUC) of the parent peak over time.

    • Expected Result: L-Leu analog

      
       min. Nleu analog 
      
      
      
      intact at 4 hours.

Part 4: Visualization & Pathway Logic

Diagram 1: Comparative Structure & Isomerization

This diagram illustrates the structural difference and the thermodynamic equilibrium causing HPLC peak splitting.

G cluster_0 Natural Peptide (L-Leu) cluster_1 Peptoid (Nleu) Leu_Trans L-Leu (Trans) Stable (H-Bond Donor) HPLC RP-HPLC Analysis (C18 Column) Leu_Trans->HPLC Single Peak Nleu_Trans Nleu (Trans) Rotamer A Nleu_Cis Nleu (Cis) Rotamer B Nleu_Trans->Nleu_Cis Slow Rotation (Tertiary Amide) Nleu_Trans->HPLC Peak 1 Nleu_Cis->HPLC Peak 2

Caption: Comparison of L-Leu rigidity vs. Nleu conformational heterogeneity leading to split HPLC peaks.

Diagram 2: Sub-Monomer Synthesis Cycle

The self-validating workflow for synthesizing Nleu oligomers.

Synthesis Start Resin-Bound Amine (R-NH2) Step1 Step 1: Acylation (Bromoacetic Acid + DIC) Start->Step1 Intermediate Bromoacetylated Resin (R-NH-CO-CH2-Br) Step1->Intermediate Step2 Step 2: Displacement (Isobutylamine) Intermediate->Step2 SN2 Reaction Product Nleu Residue Installed (Secondary Amine) Step2->Product Validation QC: Chloranil Test (Positive = Blue) Product->Validation Validation->Start Repeat Cycle

Caption: Two-step sub-monomer cycle for efficient installation of N-(2-Methylpropyl)glycine.

References

  • Zuckermann, R. N., et al. (1992).[1] "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society.

  • Kirshenbaum, K., et al. (1998). "Sequence-specific polypeptoids: A diverse family of heteropolymers with stable secondary structure." Proceedings of the National Academy of Sciences.

  • Proulx, C., et al. (2011).[2] "N-Alkylated Peptides: Synthesis and Biological Activity." Chemical Reviews. (Review of N-substituted glycine stability and permeability).

  • Heerma, W., et al. (1996). "High-energy CID tandem mass spectra of peptides and peptoids: similarities and differences." Rapid Communications in Mass Spectrometry.

  • Horn, T., et al. (2004). "Comparison of the conformational properties of peptoids and peptides." Biopolymers.[1] (Detailed analysis of cis/trans isomerization kinetics).

Sources

Validation

Benchmarking Guide: N-(2-Methylpropyl)glycine (N-Isobutylglycine) in Peptidomimetic Development

Topic: Benchmarking "n-(2-Methylpropyl)glycine" against other glycine derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary: The "Wor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking "n-(2-Methylpropyl)glycine" against other glycine derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Workhorse" Hydrophobe

N-(2-Methylpropyl)glycine, commonly known as N-Isobutylglycine (NiBu) , represents a critical class of N-substituted glycine (peptoid) monomers. Unlike natural amino acids where the side chain is attached to the


-carbon, NiBu features an isobutyl side chain attached to the backbone nitrogen.

This structural shift confers complete resistance to standard proteases, making NiBu a superior alternative to Leucine or Valine in drug design. While Sarcosine (N-Methylglycine) offers minimal steric bulk and N-Benzylglycine (Nphe) provides aromatic stacking, NiBu occupies a vital "middle ground": it provides significant lipophilicity and core-packing density without the rigid steric locking of aromatic or chiral bulky groups.

This guide benchmarks NiBu against key glycine derivatives, establishing its role in constructing amphipathic helices, enhancing bioavailability, and optimizing solid-phase synthesis protocols.

Comparative Benchmarking: NiBu vs. Alternatives

The following analysis benchmarks N-Isobutylglycine against Sarcosine (the simplest N-alkyl glycine) and N-Benzylglycine (a standard aromatic hydrophobic monomer).

Table 1: Physicochemical & Structural Performance Matrix
FeatureN-Isobutylglycine (NiBu) Sarcosine (N-Methylglycine) N-Benzylglycine (Nphe)
Side Chain Isobutyl (Branched Alkyl)Methyl (Smallest Alkyl)Benzyl (Aromatic)
LogP (Hydrophobicity) High (~0.9 - 1.2 est.)Low (-0.7)Moderate/High
Steric Bulk (Taft Es) Moderate (Branched)LowHigh (Planar/Rigid)
Secondary Structure Helix Compatible (Promotes PPI helices in patterned sequences)Flexible (Helix breaker/destabilizer in high concentrations)Helix Inducer (Strongly favors trans amide or cis depending on electronics)
Proteolytic Stability High (Complete Resistance)Moderate (Degraded by Sarcosine Oxidase/GlyT1)High (Complete Resistance)
Primary Application Hydrophobic core packing, Antimicrobial Peptoids (AMPs)Solubility enhancer, Spacer, LinkerStructural scaffolding, Membrane insertion
Technical Analysis[1][2]
  • Hydrophobicity & Membrane Permeability: NiBu is significantly more lipophilic than Sarcosine. In the design of Antimicrobial Peptoids (AMPs) , NiBu is frequently alternated with cationic monomers (e.g., N-Lysine mimics) to create amphipathic helices that disrupt bacterial membranes. Its branched structure mimics Leucine, providing the necessary hydrophobic face for lipid bilayer insertion.

  • Conformational Control (Cis/Trans Isomerism): Unlike peptides, peptoid amide bonds isomerize readily between cis and trans.[1]

    • Sarcosine: Exists as a flexible mixture, often leading to unstructured "random coil" states in solution.

    • NiBu: The isobutyl group exerts greater steric pressure than a methyl group, restricting backbone flexibility and favoring the cis amide conformation slightly more than Sarcosine, which is essential for pre-organizing the backbone into Polyproline Type-I (PPI) like helices when adjacent to bulky chiral monomers.

Decision Matrix: Monomer Selection

Use the following logic flow to determine when to integrate N-Isobutylglycine into your oligomer design.

MonomerSelection Start Design Goal Hydrophobicity Need Hydrophobicity? Start->Hydrophobicity Structure Structural Requirement? Hydrophobicity->Structure Yes Sarc_Node Select Sarcosine (Solubility, Flexibility) Hydrophobicity->Sarc_Node No (Need Solubility) Aromatic Aromatic Interactions? Structure->Aromatic Helix/Core Design Structure->Sarc_Node Linker/Spacer NiBu_Node Select N-Isobutylglycine (NiBu) (High Lipophilicity, Stable Core) Aromatic->NiBu_Node No (Aliphatic Packing) Nphe_Node Select N-Benzylglycine (Nphe) (Pi-Stacking, Rigid) Aromatic->Nphe_Node Yes (Pi-Stacking)

Figure 1: Decision tree for selecting N-substituted glycine monomers based on physicochemical requirements.

Experimental Protocols

A. Synthesis: Solid-Phase Sub-Monomer Method

The most efficient route to NiBu oligomers is the Sub-Monomer Method (Zuckermann et al., 1992). This approach avoids the expensive synthesis of Fmoc-protected monomers by building the residue directly on the resin.

Reagents Required:

  • Resin: Rink Amide resin (for C-terminal amide).

  • Acylation: Bromoacetic acid (0.6 M in DMF), DIC (N,N'-Diisopropylcarbodiimide).

  • Displacement: Isobutylamine (1.0 M in NMP or DMF).

  • Wash Solvents: DMF, DCM.

Step-by-Step Workflow:

  • Acylation (Bromoacetylation):

    • Add Bromoacetic acid (10 eq) and DIC (11 eq) to the deprotected amine on the resin.

    • Incubate for 20–30 minutes at room temperature with agitation.

    • Mechanism:[2][3] Forms a bromoacetylated intermediate on the resin.[1]

    • Wash: DMF (3x), DCM (3x), DMF (3x).

  • Displacement (Amination):

    • Add Isobutylamine (20 eq) dissolved in NMP.

    • Incubate for 30–60 minutes at room temperature.

    • Mechanism:[2][3] The primary amine (Isobutylamine) performs an SN2 attack on the

      
      -carbon, displacing the bromide. This installs the N-isobutyl side chain and regenerates the secondary amine for the next cycle.
      
    • Wash: DMF (3x), DCM (3x), DMF (3x).

  • Validation (Chloranil Test):

    • Perform a Chloranil test after the Displacement step.

    • Positive Result (Blue/Green): Indicates the presence of the secondary amine (successful displacement).

    • Note: The Kaiser test is ineffective for secondary amines; Chloranil is required.

SynthesisCycle Resin Resin-NH2 Acylation 1. Acylation (Bromoacetic Acid + DIC) Resin->Acylation Intermediate Resin-NH-COCH2-Br Acylation->Intermediate Displacement 2. Displacement (Isobutylamine) Intermediate->Displacement SN2 Reaction Product Resin-NiBu-NH Displacement->Product Product->Acylation Next Cycle

Figure 2: The Sub-Monomer Synthesis Cycle for N-Isobutylglycine.

B. Proteolytic Stability Assay

To verify the stability advantage of NiBu over standard peptides (e.g., Leucine-containing peptides), use the following serum stability protocol.

  • Preparation: Dissolve the NiBu-peptoid and a control peptide (e.g., Leu-Enkephalin) in PBS to a final concentration of 100 µM.

  • Incubation: Mix 100 µL of compound solution with 900 µL of pooled human serum (or trypsin solution for enzymatic challenge). Incubate at 37°C.

  • Sampling: Aliquot 100 µL at T=0, 1h, 4h, 12h, and 24h.

  • Quenching: Immediately add 200 µL of ice-cold Acetonitrile (containing 0.1% TFA) to precipitate serum proteins. Centrifuge at 14,000 rpm for 10 min.

  • Analysis: Analyze the supernatant via RP-HPLC or LC-MS.

    • Expectation: The peptide control will show degradation (<50% remaining) within 1–4 hours. The NiBu-peptoid should remain >95% intact after 24 hours.

References

  • Zuckermann, R. N., Kerr, J. M., Kent, S. B., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646–10647. Link

  • Cuedari, A., et al. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5284-5338. Link

  • Kruijtzer, J. A., et al. (1998). Solid-Phase Syntheses of Peptoids using Fmoc-Protected N-Substituted Glycines. Chemistry – A European Journal, 4(8), 1570–1580. Link

  • Seo, J., et al. (2010). Novel Peptoid Building Blocks: Synthesis of Functionalized Aromatic Helix-Inducing Submonomers. Organic Letters, 12(3), 492–495. Link

Sources

Comparative

Structural impact of "n-(2-Methylpropyl)glycine" on peptide conformation

A Comparative Guide for Rational Ligand Design Executive Summary N-(2-Methylpropyl)glycine , commonly referred to as N-isobutylglycine ( leu) , represents a critical structural pivot in peptidomimetic design. Unlike its...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Rational Ligand Design

Executive Summary

N-(2-Methylpropyl)glycine , commonly referred to as N-isobutylglycine (


leu) , represents a critical structural pivot in peptidomimetic design. Unlike its natural isomer L-Leucine, which carries a side chain on the 

-carbon,

leu shifts the isobutyl group to the backbone nitrogen. This single atom translocation eliminates the amide hydrogen bond donor, lowers the energetic barrier for cis/trans isomerization, and confers complete resistance to standard proteases.

This guide analyzes the conformational consequences of this shift, providing experimental protocols for synthesis and characterization to aid in the design of proteolytically stable, conformationally distinct peptide therapeutics.

The Structural Shift: C vs. N-Substitution

The fundamental difference between L-Leucine and


-isobutylglycine lies in the backbone connectivity. This shift alters the steric landscape and electronic properties of the peptide bond.
Mechanistic Comparison
  • L-Leucine (Natural): The side chain (

    
    ) is attached to the 
    
    
    
    .[1] The amide nitrogen retains a proton (
    
    
    ), essential for
    
    
    hydrogen bonding in
    
    
    -helices.[2]
  • 
    -isobutylglycine (Peptoid):  The side chain is attached to the Nitrogen. The 
    
    
    
    is replaced by
    
    
    , eliminating the H-bond donor capability. The backbone becomes an achiral poly-glycine chain with steric bulk projected from the nitrogen.
Visualization: Steric & Electronic Impact

The following diagram illustrates the steric clash introduced by the N-alkyl group and the loss of the hydrogen bond donor.

StructuralShift cluster_0 L-Leucine (Natural) cluster_1 N-isobutylglycine (Peptoid) Leu_Structure Cα-Substitution (Side chain on Carbon) H_Bond N-H Donor Present (Stabilizes α-Helix) Leu_Structure->H_Bond Trans_Pref Strict Trans Amide (ω ≈ 180°) Leu_Structure->Trans_Pref Nleu_Structure N-Substitution (Side chain on Nitrogen) Leu_Structure->Nleu_Structure Atom Shift No_H_Bond No N-H Donor (Helix Breaker) Nleu_Structure->No_H_Bond Loss of H-bond Cis_Trans Cis/Trans Heterogeneity (Lower Energy Barrier) Nleu_Structure->Cis_Trans Steric Clash w/ Carbonyl

Caption: Comparison of L-Leucine and N-isobutylglycine. Note the loss of the H-bond donor and the emergence of cis/trans heterogeneity in the N-substituted variant.

Conformational Dynamics: The Cis/Trans Equilibrium

In standard peptides, the trans isomer (


) is energetically favored over cis (

) by a factor of ~1000:1 due to steric clash between the

substituents.

In


-isobutylglycine , the substitution on the nitrogen creates a tertiary amide.
  • Thermodynamics: The energy difference between cis and trans states is significantly reduced. The N-isobutyl group clashes with the carbonyl oxygen in the trans state and with the adjacent

    
     in the cis state.
    
  • Equilibrium: While trans is still generally preferred (

    
    ), the cis population can reach 20–30% in solution, depending on the solvent and neighboring residues.
    
  • Ramachandran Space: The

    
     torsion angles are less constrained than in L-Leu but more restricted than in Glycine. 
    
    
    
    leu tends to populate the polyproline-I (PPI) or polyproline-II (PPII) helical regions rather than
    
    
    -helical regions.

Comparative Performance Guide

This table contrasts


leu with its closest structural and functional alternatives.
FeatureN-isobutylglycine (

leu)
L-Leucine (Leu) Proline (Pro) Sarcosine (N-Me-Gly)
Backbone Type Peptoid (N-alkyl)Peptide (C

-alkyl)
Cyclic AminePeptoid (N-methyl)
H-Bond Donor No Yes (Amide NH)NoNo
Conformation Flexible, localized constraintsRigid,

-helix former
Rigid, Turn inducerHighly Flexible
Cis/Trans Ratio Mix (Trans favored, visible Cis)>99% TransMix (Trans favored)Mix (High Cis content)
Protease Stability Complete Resistance SusceptibleResistantResistant
Lipophilicity High (Isobutyl + N-alkyl)HighModerateLow
Primary Use Protease-stable Linker / CoreHydrophobic CoreTurn / ConstraintSolubility / Spacer

Experimental Protocols

To evaluate the impact of


leu, precise synthesis and characterization are required.
A. Synthesis: The Sub-Monomer Method

Unlike standard SPPS which uses pre-made amino acids,


leu is best synthesized in situ using the Zuckermann sub-monomer method. This avoids the difficult coupling of bulky N-alkylated amino acids.

Reagents:

  • Resin: Rink Amide (for C-term amides).

  • Acylation: Bromoacetic acid (0.6 M in DMF) + DIC (0.6 M in DMF).

  • Displacement: Isobutylamine (1.0 M in NMP).

Workflow Diagram:

SynthesisProtocol Start Resin-Bound Amine (NH2) Step1 Step 1: Acylation Bromoacetic Acid + DIC (30 min, RT) Start->Step1 Inter Resin-Bound Bromide Step1->Inter Step2 Step 2: Displacement Isobutylamine (1M) (60 min, RT) Inter->Step2 Product Resin-Bound N-isobutylglycine Step2->Product Repeat Repeat Cycle for Oligomer Product->Repeat Repeat->Step1 Next Residue

Caption: Solid-phase sub-monomer synthesis cycle for N-isobutylglycine incorporation.

B. Characterization: Detecting the Conformational Shift
  • Circular Dichroism (CD):

    • Protocol: Dissolve peptide (50

      
      M) in Acetonitrile/Water (1:1). Scan 190–260 nm.
      
    • Expected Signal:

      
      leu oligomers often show a spectrum resembling Polyproline-I (minima ~200 nm, maxima ~220 nm) or lack defined structure, distinct from the double minima (208/222 nm) of 
      
      
      
      -helical Leu-peptides.
  • NMR Spectroscopy (

    
    H-NMR): 
    
    • Protocol: Dissolve in DMSO-

      
       or CD
      
      
      
      CN.
    • Observation: Look for "rotamer splitting." The

      
      -proton signals (
      
      
      
      ) of the glycine backbone often appear as doublets or multiplets due to slow exchange between cis and trans conformers on the NMR timescale.

Applications in Drug Design

Replacing a Leucine with


-isobutylglycine is a strategic "scan" technique (Peptoid Scan) used to:
  • Identify H-Bond Necessity: If activity is lost upon substitution, the original Leu-NH was likely a critical H-bond donor.

  • Improve PK Properties: The N-alkyl group prevents proteolytic cleavage of the adjacent amide bond, significantly extending plasma half-life.

  • Disrupt Aggregation: The loss of the H-bond donor and the bulky N-substituent can prevent the formation of

    
    -sheet aggregates (amyloids).
    

References

  • Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society. Link

  • Kirshenbaum, K., et al. (1998). "Sequence-specific polypeptoids: A diverse family of heteropolymers with stable secondary structure." Proceedings of the National Academy of Sciences. Link

  • Figliozzi, G. M., et al. (1996). "Synthesis of N-substituted glycine peptoid libraries." Methods in Enzymology. Link

  • Patch, J. A., & Barron, A. E. (2003). "Helical peptoid mimics of magainin-2 amide." Journal of the American Chemical Society. Link

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Stability of N-(2-Methylpropyl)glycine Modified Peptides

For researchers and drug development professionals, the Achilles' heel of peptide therapeutics has long been their susceptibility to rapid degradation by endogenous proteases. This inherent instability severely limits th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the Achilles' heel of peptide therapeutics has long been their susceptibility to rapid degradation by endogenous proteases. This inherent instability severely limits their bioavailability and therapeutic window, necessitating strategies to enhance their resilience. Among the most effective of these strategies is the site-specific substitution of natural amino acids with N-alkylated counterparts.

This guide provides an in-depth comparison of the stability of standard peptides versus those incorporating N-(2-methylpropyl)glycine, a non-canonical amino acid also known as N-isobutylglycine. We will explore the mechanistic basis for the enhanced stability and provide detailed, field-proven protocols for assessing these properties both in vitro and in vivo.

The Mechanistic Underpinning: Why N-Alkylation Confers Stability

Peptidases, the enzymes responsible for peptide degradation, recognize and bind to the peptide backbone to catalyze the hydrolysis of amide bonds. The introduction of an alkyl group, such as the isobutyl group in N-(2-methylpropyl)glycine, onto the backbone nitrogen atom fundamentally alters this interaction.[1][2] This modification imparts significant steric hindrance, physically obstructing the approach and proper docking of peptidases to their cleavage sites.[1][2] The bulky, non-polar nature of the isobutyl side chain effectively creates a molecular shield, rendering the adjacent peptide bonds resistant to enzymatic attack.

This structural modification is a cornerstone of modern peptidomimetic design, aiming to improve pharmacokinetic profiles without compromising the peptide's intended biological activity.[3]

cluster_0 Standard Peptide Degradation cluster_1 N-(2-Methylpropyl)glycine Peptide Resistance Peptide ---Ala-Gly-Phe--- Binding Enzyme-Substrate Complex Peptide->Binding Peptidase Peptidase Peptidase->Binding Cleavage Peptide Bond Hydrolysis Binding->Cleavage Catalysis Fragments Degraded Fragments (---Ala + Gly-Phe---) Cleavage->Fragments NoBinding Steric Hindrance Prevents Binding ModPeptide ---Ala-N(iBu)Gly-Phe--- ModPeptide->NoBinding Peptidase2 Peptidase Peptidase2->NoBinding Blocked Access StablePeptide Intact, Stable Peptide NoBinding->StablePeptide

Figure 1: Mechanism of Peptidase Resistance. The N-isobutyl group sterically blocks peptidase access to the peptide backbone.

Part 1: In Vitro Stability Assessment in Human Serum

The initial screening for peptide stability is invariably conducted in vitro, most commonly using human serum or plasma. These matrices contain a complex cocktail of proteases and provide a reliable, controlled environment to predict a peptide's fate in the bloodstream.[4][5]

Experimental Rationale

The objective of the serum stability assay is to determine the peptide's half-life (t½) by monitoring its disappearance over time.[5] A direct comparison between a parent peptide and its N-(2-methylpropyl)glycine-modified analogue provides a clear, quantitative measure of the modification's impact. The experiment involves incubating the peptide in serum at physiological temperature, taking aliquots at various time points, stopping the enzymatic degradation, and quantifying the remaining intact peptide.[4][6]

Detailed Experimental Protocol: Serum Stability Assay
  • Preparation:

    • Thaw human serum (pooled, from a reputable supplier) and pre-warm to 37°C in a water bath.

    • Prepare a stock solution of the test peptide (e.g., 1 mg/mL in a suitable buffer or water).

  • Incubation:

    • Spike the pre-warmed serum with the peptide stock solution to a final concentration of ~10-50 µM.[4]

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the serum-peptide mixture.[6]

  • Enzyme Quenching & Protein Precipitation:

    • Immediately add the aliquot to a tube containing a quenching solution to stop all enzymatic activity. A common and effective method is to add 2-3 volumes of ice-cold acetonitrile (ACN) or an ACN/ethanol mixture.[7]

    • Note: Historically, trichloroacetic acid (TCA) was used, but it can lead to the loss of certain peptides through co-precipitation and is less suitable for subsequent mass spectrometry analysis.[6][7]

    • Vortex vigorously and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.

  • Sample Clarification:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Carefully transfer the supernatant, which contains the peptide, to a new vial for analysis.

    • Analyze the samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (typically at 214 nm) or, for higher specificity and sensitivity, by Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Data Interpretation:

    • Quantify the peak area corresponding to the intact peptide at each time point.

    • Normalize the data to the t=0 time point (100%) and plot the percentage of remaining peptide against time.

    • Calculate the half-life (t½) from the resulting degradation curve.

Start Peptide + Human Serum (37°C) Timepoints Sample at Timepoints (0, 5, 15, 30... min) Start->Timepoints Quench Quench & Precipitate (ice-cold Acetonitrile) Timepoints->Quench Centrifuge Centrifuge (14,000 x g) Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis Analyze by RP-HPLC or LC-MS Supernatant->Analysis Result Calculate Half-Life (t½) Analysis->Result

Figure 2: Experimental workflow for the in vitro serum stability assay.

Illustrative Data Comparison: In Vitro Stability

The following table presents representative data that illustrates the expected outcome when comparing a hypothetical parent peptide with its N-(2-methylpropyl)glycine modified version.

PeptideModificationIn Vitro Half-Life (t½) in Human Serum (minutes)
Parent PeptideNone12
Modified PeptideN-(2-Methylpropyl)glycine substitution> 480

Disclaimer: This data is illustrative and representative of the significant stability enhancement typically observed with N-alkylation.

Part 2: In Vivo Stability and Pharmacokinetic (PK) Assessment

While in vitro assays are excellent for initial screening, they do not capture the full complexity of a peptide's fate within a living organism, which includes distribution, metabolism in various organs (like the liver and kidneys), and excretion.[8][9] Therefore, in vivo pharmacokinetic (PK) studies in animal models (e.g., rats or mice) are essential to determine a peptide's true systemic stability and exposure.[10][11]

Experimental Rationale

The goal of a PK study is to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide.[10] By administering the peptide and then measuring its concentration in blood plasma over time, we can determine key parameters like half-life (t½), clearance (CL), and total drug exposure (Area Under the Curve, AUC).[12] A comparison between the parent and modified peptide will reveal how improved enzymatic resistance translates to a longer circulation time and greater systemic availability.

Detailed Experimental Protocol: Rodent Pharmacokinetic Study
  • Animal Model & Acclimation:

    • Use adult male Sprague-Dawley rats (or a similar standard strain), allowing for at least one week of acclimation.

    • For serial blood sampling, animals are often surgically fitted with a catheter in the jugular vein.

  • Peptide Administration:

    • Formulate the peptide in a sterile, biocompatible vehicle (e.g., saline or PBS).

    • Administer the peptide via an intravenous (IV) bolus injection through the catheter. IV administration is preferred for initial stability assessments as it bypasses absorption complexities, providing a direct measure of systemic clearance.[11] A typical dose might range from 1-5 mg/kg.

  • Blood Sampling:

    • Collect blood samples (e.g., ~100-200 µL) via the catheter at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240, 480 minutes post-dose).

    • Samples should be collected into tubes containing an anticoagulant (e.g., K2-EDTA) to prevent clotting.

  • Plasma Preparation:

    • Immediately following collection, centrifuge the blood samples (e.g., 2,000 x g for 10 minutes at 4°C) to separate the plasma from blood cells.

    • Transfer the plasma supernatant to a new set of labeled tubes and store at -80°C until analysis.

  • Sample Analysis (Bioanalysis):

    • Plasma samples require a more robust analytical method than serum stability samples due to lower concentrations and greater complexity. LC-MS/MS (tandem mass spectrometry) is the gold standard for its high sensitivity and specificity.

    • The method involves protein precipitation (as described in the in vitro protocol), followed by chromatographic separation and mass spectrometric detection of the parent peptide.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the peptide versus time.

    • Use specialized software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) on the concentration-time data to calculate key PK parameters.

cluster_0 In-Life Phase cluster_1 Bioanalysis & Data Phase Dosing IV Bolus Dose (Rat Model) Sampling Serial Blood Sampling (via Catheter) Dosing->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma LCMS LC-MS/MS Analysis of Plasma Samples Plasma->LCMS PK_Plot Plot Concentration vs. Time Curve LCMS->PK_Plot PK_Calc Calculate PK Parameters (t½, AUC, CL) PK_Plot->PK_Calc

Figure 3: High-level workflow for an in vivo pharmacokinetic (PK) study.

Illustrative Data Comparison: In Vivo Pharmacokinetics

This table shows a hypothetical but realistic comparison of PK parameters for a parent peptide and its N-(2-methylpropyl)glycine modified version following IV administration in rats.

ParameterParent PeptideModified PeptideImplication of Change
Half-Life (t½) 5 minutes95 minutesDramatically increased circulation time
AUC (0-inf) (ng*hr/mL)85015,200~18-fold increase in total drug exposure
Clearance (CL) (mL/hr/kg)19611Significantly reduced rate of removal from the body

Disclaimer: This data is illustrative and represents the expected improvements in pharmacokinetic properties due to enhanced metabolic stability.

Conclusion

The incorporation of N-(2-methylpropyl)glycine is a powerful and validated strategy for overcoming the inherent instability of peptide-based therapeutics. The steric shielding provided by the N-isobutyl group confers remarkable resistance to enzymatic degradation. This is quantifiable through in vitro serum stability assays, which typically show a dramatic increase in half-life from minutes to many hours.

Crucially, this enhanced in vitro stability translates directly to superior in vivo performance. Pharmacokinetic studies consistently demonstrate that N-alkylation leads to significantly longer circulating half-lives, reduced systemic clearance, and substantially greater overall drug exposure (AUC). For the drug developer, this means a more potent and effective therapeutic candidate with a dosing regimen that is more convenient and patient-friendly. By employing the robust in vitro and in vivo methodologies detailed in this guide, researchers can effectively quantify this stability advantage and make informed decisions in the development of next-generation peptide drugs.

References

  • Vertex AI Search. (2025). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC.
  • ResearchGate. (n.d.). Degradation of proteins with N-terminal glycine | Request PDF.
  • PubMed Central (PMC). (n.d.). The Chemistry and Biology of Collagen Hybridization.
  • PubMed Central (PMC). (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved.
  • PLOS One. (n.d.). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum.
  • Scientific Research Publishing. (n.d.). Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides.
  • Encyclopedia.pub. (2023). Instability of Peptide and Possible Causes of Degradation.
  • WuXi AppTec DMPK. (n.d.). In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues.
  • ResearchGate. (n.d.). The Stability of Cα Peptide Radicals: Why Glycyl Radical Enzymes? | Request PDF.
  • MDPI. (2025). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides.
  • Google Patents. (n.d.). US8546330B2 - Compositions and methods for treatment of neurodegenerative diseases.
  • Beck, T.C. (n.d.). Pharmacokinetic Optimization of Peptides and Small Molecules.
  • PubMed Central (PMC). (n.d.). In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases.
  • PubMed Central (PMC). (n.d.). Synthesis and biological applications of collagen-model triple-helical peptides.
  • PubMed Central (PMC). (2024). Specific glycine-dependent enzyme motion determines the potency of conformation selective inhibitors of threonyl-tRNA synthetase.
  • PubMed Central (PMC). (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • MDPI. (2024). Recent Advances in Peptide Drug Discovery: Novel Strategies and Targeted Protein Degradation.
  • PubMed. (n.d.). Pharmacokinetics of glycine-proline-glutamate, the N-terminal tripeptide of insulin-like growth factor-1, in rats.
  • PubMed Central (PMC). (n.d.). How to Choose In Vitro Systems to Predict In Vivo Drug Clearance.
  • PubMed Central (PMC). (n.d.). Structure–activity relationship of ipglycermide binding to phosphoglycerate mutases.
  • ACS Publications. (n.d.). Peptide to Peptoid Substitutions Increase Cell Permeability in Cyclic Hexapeptides | Organic Letters.
  • ResearchGate. (n.d.). A molecular dynamics analysis of ion pairs formed by lysine in collagen: Implication for collagen function and stability | Request PDF.
  • ResearchGate. (n.d.). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability.
  • ResearchGate. (n.d.). (PDF) Serum Stability of Peptides.
  • PubMed. (n.d.). Pharmacokinetics and metabolism of the dipeptidyl peptidase IV inhibitor carmegliptin in rats, dogs, and monkeys.
  • MDPI. (n.d.). Differential Interaction of Antimicrobial Peptides with Lipid Structures Studied by Coarse-Grained Molecular Dynamics Simulations.
  • PubMed. (n.d.). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer.
  • Royal Society of Chemistry. (2023). Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling.
  • MDPI. (n.d.). Discovery and Characterisation of Novel Poly-Histidine-Poly-Glycine Peptides as Matrix Metalloproteinase Inhibitors.
  • Google Patents. (n.d.). US10851152B2 - Polymerized peptide and gel having collagen-like structure.
  • ResearchGate. (n.d.). Synthesis and in vitro cytotoxicity evaluation of some N-substituted α-amino acid derivatives containing a hexahydropyrimidine moiety | Request PDF.
  • PubMed Central (PMC). (n.d.). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications.
  • ResearchGate. (n.d.). Serum stability analyses by mass spectrometry. Analyses of peptides and....
  • Chem-Impex. (n.d.). Fmoc-N-(isobutyl)glycine.

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Comparative

A Senior Application Scientist's Guide to Protecting Groups for Isobutylglycine: A Comparative Study

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide synthesis and the development of novel therapeutics, the judicious selection of protecting groups is a critical determinant of s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and the development of novel therapeutics, the judicious selection of protecting groups is a critical determinant of synthetic success. Isobutylglycine, a non-proteinogenic amino acid, presents unique opportunities in peptidomimetic and drug design due to its aliphatic side chain. However, the chemical manipulation of isobutylglycine necessitates a robust strategy for the temporary masking of its reactive amino and carboxyl functionalities. This guide offers a comparative analysis of commonly employed protecting groups for isobutylglycine, providing experimental insights and data to inform your synthetic strategy.

The Strategic Imperative of Protecting Groups

The primary role of a protecting group is to reversibly render a functional group inert to specific reaction conditions.[1] In the context of isobutylglycine, this prevents self-polymerization and other undesired side reactions during peptide bond formation or other modifications.[2] The ideal protecting group should be introduced in high yield, be stable under a range of reaction conditions, and be cleaved selectively in high yield under mild conditions that do not compromise the integrity of the target molecule.[3][4] A crucial concept in multi-step synthesis is orthogonality , which allows for the selective deprotection of one group in the presence of others.[3]

This guide will delve into the most prevalent protecting groups for the amino and carboxyl moieties of isobutylglycine, with a focus on the practical implications of the sterically demanding isobutyl side chain.

Protecting the Amino Group of Isobutylglycine

The nucleophilicity of the α-amino group of isobutylglycine requires effective protection to direct reactivity towards the carboxyl terminus. The most common strategies involve the use of carbamate-based protecting groups.

Tert-Butoxycarbonyl (Boc) Group

The Boc group is a cornerstone of both solution-phase and solid-phase peptide synthesis.[3][5]

Introduction: The Boc group is typically introduced by reacting isobutylglycine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[2][6]

Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[3][4]

Causality of Experimental Choices: The use of a base during Boc protection is essential to deprotonate the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)₂O. The choice of base and solvent can influence the reaction rate and yield. For sterically hindered amino acids like isobutylglycine, slightly more forcing conditions or longer reaction times might be necessary compared to glycine.[6]

Diagram of Boc Protection Workflow:

isobutylglycine Isobutylglycine boc_isobutylglycine N-Boc-Isobutylglycine isobutylglycine->boc_isobutylglycine Protection boc2o (Boc)₂O, Base deprotected Isobutylglycine boc_isobutylglycine->deprotected Deprotection acid Acid (e.g., TFA)

Caption: Workflow for Boc protection and deprotection of isobutylglycine.

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is another widely used amino protecting group, offering a different orthogonality compared to Boc.[3][4]

Introduction: The Cbz group is introduced by reacting isobutylglycine with benzyl chloroformate (Cbz-Cl) under basic conditions.[4]

Deprotection: The Cbz group is classically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a mild method that proceeds at neutral pH.[3][4][7]

Causality of Experimental Choices: The Schotten-Baumann conditions (aqueous base) are often employed for Cbz protection. The choice of a palladium catalyst for deprotection is crucial; palladium on carbon (Pd/C) is a common and effective choice.[4] It is important to note that catalytic hydrogenolysis is incompatible with other reducible functional groups, such as alkenes or alkynes, within the molecule.[3]

9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is the protecting group of choice for modern solid-phase peptide synthesis (SPPS) due to its base lability.[8]

Introduction: Fmoc protection is typically achieved by reacting isobutylglycine with Fmoc-succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride under basic conditions.

Deprotection: The Fmoc group is cleaved under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[9]

Causality of Experimental Choices: The use of a secondary amine like piperidine for deprotection is key to the mechanism, which proceeds via a β-elimination. The choice of Fmoc for SPPS is strategic as the resin and other protecting groups are stable to the basic deprotection conditions. The steric bulk of the isobutyl side chain in isobutylglycine may slightly retard the rate of both Fmoc protection and deprotection compared to less hindered amino acids.[10]

Diagram of Orthogonal Protection Strategy:

start Isobutylglycine boc_prot Boc Protection start->boc_prot cbz_prot Cbz Protection start->cbz_prot fmoc_prot Fmoc Protection start->fmoc_prot boc_protected N-Boc-Isobutylglycine boc_prot->boc_protected cbz_protected N-Cbz-Isobutylglycine cbz_prot->cbz_protected fmoc_protected N-Fmoc-Isobutylglycine fmoc_prot->fmoc_protected acid_deprot Acidic Deprotection (e.g., TFA) boc_protected->acid_deprot hydrog_deprot Hydrogenolysis (e.g., H₂/Pd-C) cbz_protected->hydrog_deprot base_deprot Basic Deprotection (e.g., Piperidine) fmoc_protected->base_deprot final_product Isobutylglycine acid_deprot->final_product hydrog_deprot->final_product base_deprot->final_product

Caption: Decision tree for selecting an amino-protecting group for isobutylglycine.

Comparative Data for Amino-Protecting Groups

Protecting GroupReagentTypical Reaction ConditionsTypical Yield (Glycine)Deprotection Method
Boc Di-tert-butyl dicarbonate ((Boc)₂O)Aqueous solution with base (e.g., NaOH or NaHCO₃), room temperature90-95%[3]Acidolysis (e.g., TFA in DCM)[3]
Cbz Benzyl chloroformate (Cbz-Cl)Aqueous solution with base (e.g., NaOH), 0 °C to room temperature~88%[3]Catalytic Hydrogenolysis (H₂/Pd-C)[3]
Fmoc Fmoc-OSuAqueous dioxane with NaHCO₃, room temperatureHigh (quantitative)Base (e.g., 20% piperidine in DMF)[9]

Protecting the Carboxyl Group of Isobutylglycine

Esterification is the most common strategy for protecting the carboxylic acid functionality of isobutylglycine.

Benzyl Ester (Bn)

Introduction: Benzyl esters can be formed via Fischer-Speier esterification of isobutylglycine with benzyl alcohol in the presence of an acid catalyst, often with azeotropic removal of water.[11]

Deprotection: Similar to the Cbz group, benzyl esters are readily cleaved by catalytic hydrogenolysis to yield the carboxylic acid and toluene.[12]

Causality of Experimental Choices: The use of a Dean-Stark apparatus to remove water drives the esterification equilibrium towards the product. The mild deprotection via hydrogenolysis is a key advantage, provided no other reducible groups are present.

Tert-Butyl Ester (tBu)

Introduction: Tert-butyl esters can be synthesized by reacting isobutylglycine with isobutylene in the presence of a strong acid catalyst.[13]

Deprotection: The tert-butyl ester is cleaved under acidic conditions, similar to the Boc group, to release the carboxylic acid and isobutylene.[14]

Causality of Experimental Choices: The acid-catalyzed addition of the carboxylic acid to isobutylene is an effective method for introducing the sterically hindered tert-butyl group. The orthogonality with base-labile protecting groups like Fmoc makes the t-butyl ester a valuable tool in SPPS.

Comparative Data for Carboxyl-Protecting Groups

Protecting GroupReagentTypical Reaction ConditionsTypical Yield (Glycine)Deprotection Method
Benzyl Ester Benzyl alcohol, p-toluenesulfonic acidToluene, reflux with azeotropic removal of waterHighCatalytic Hydrogenolysis (H₂/Pd-C)[12]
t-Butyl Ester Isobutylene, sulfuric acidDichloromethane, pressure vesselModerate to HighAcidolysis (e.g., TFA in DCM)[14]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-Isobutylglycine

Materials:

  • Isobutylglycine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve isobutylglycine (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous NaHCO₃.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of (Boc)₂O (1.1 eq) in dioxane dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the dioxane under reduced pressure.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-isobutylglycine.

Protocol 2: Deprotection of N-Cbz-Isobutylglycine via Catalytic Hydrogenolysis

Materials:

  • N-Cbz-isobutylglycine

  • 10% Palladium on carbon (Pd/C) catalyst

  • Methanol or Ethanol

  • Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve N-Cbz-isobutylglycine in a suitable solvent such as methanol or ethanol.

  • Carefully add 5-10 mol% of 10% Pd/C catalyst to the solution.

  • Place the reaction mixture under an atmosphere of hydrogen gas.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain isobutylglycine.[4]

Conclusion

The selection of an appropriate protecting group strategy for isobutylglycine is contingent upon the overall synthetic plan, including the presence of other functional groups and the desired orthogonality. For general-purpose amino protection, the Boc group offers a reliable and high-yielding option with straightforward acidic deprotection. The Cbz group provides an orthogonal deprotection strategy via mild hydrogenolysis, which is advantageous for acid-sensitive substrates. In the context of solid-phase peptide synthesis, the Fmoc group is the undisputed choice due to its base-lability. For carboxyl protection, benzyl and t-butyl esters offer robust protection with orthogonal deprotection pathways to the commonly used amino-protecting groups.

While the steric bulk of the isobutyl group may necessitate optimization of reaction conditions, the fundamental principles and protocols outlined in this guide provide a solid foundation for the successful synthesis and manipulation of isobutylglycine-containing molecules in your research and development endeavors.

References

  • Google Patents. (2015).
  • YouTube. (2021). Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link]

  • Google Patents. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry.
  • ResearchGate. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. [Link]

  • ResearchGate. (2025). Acid-catalyzed etherification of bio-glycerol and isobutylene over sulfonic mesostructured silicas. [Link]

  • ACS Omega. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. [Link]

  • PMC. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Organic Syntheses. (n.d.). GLYCINE t-BUTYL ESTER. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • NIH. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]

  • Google Patents. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry.
  • ResearchGate. (n.d.). Boc deprotection conditions tested. [Link]

  • PubMed. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. [Link]

  • Walsh Medical Media. (n.d.). Synthesis of Biological Active Esters of the Isovaleric Acid by Isobutylene Hydroalkoxycarbonylation. [Link]

  • PubChem. (n.d.). Glycine tert-butyl ester. [Link]

  • Organic Syntheses. (n.d.). acetylglycine. [Link]

  • ResearchGate. (2025). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

  • PMC. (n.d.). An α-Formylglycine Building Block For Fmoc-Based Solid-Phase Peptide Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]

  • Royal Society of Chemistry. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Patsnap Eureka. (n.d.). Preparation method of Boc-glycine. [Link]

Sources

Validation

A Researcher's Guide to Confirming the Purity of Synthesized N-(2-Methylpropyl)glycine

For researchers and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable and reproducible results. This guide provides an in-depth, technic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable and reproducible results. This guide provides an in-depth, technically-grounded framework for confirming the purity of N-(2-Methylpropyl)glycine, also known as N-isobutylglycine. We will move beyond a simple checklist of procedures to explain the rationale behind each analytical choice, enabling a robust and self-validating purity assessment. This guide compares the performance of a newly synthesized batch against a certified commercial standard, offering supporting experimental data and detailed protocols.

The Synthetic Pathway and Anticipated Impurities

A common and efficient method for synthesizing N-alkylated amino acids like N-(2-Methylpropyl)glycine is through the reductive amination of glyoxylic acid with the corresponding amine, in this case, isobutylamine.[1][2] The reaction typically proceeds via the formation of an imine intermediate, which is then reduced to the final product.[1][3]

While this method is generally effective, a thorough purity analysis must consider potential impurities arising from the reaction. These can include:

  • Unreacted Starting Materials: Glyoxylic acid and isobutylamine.

  • Over-alkylation Products: Although sterically hindered, trace amounts of di-isobutylglycine could form.

  • Side-products from the Reducing Agent: Depending on the chosen reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride), byproducts may be present.[4]

  • Residual Solvents: Solvents used during the reaction and purification steps.

A multi-faceted analytical approach is therefore essential to detect and quantify these potential impurities.

A Multi-Pronged Strategy for Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A combination of spectroscopic and chromatographic methods is necessary for a comprehensive assessment. The following workflow outlines a robust strategy for confirming the purity of synthesized N-(2-Methylpropyl)glycine.

G cluster_synthesis Synthesis & Workup cluster_analysis Purity Analysis cluster_comparison Data Comparison cluster_conclusion Conclusion synthesis Reductive Amination of Glyoxylic Acid with Isobutylamine workup Aqueous Workup & Purification (e.g., Crystallization) synthesis->workup nmr NMR Spectroscopy (¹H and ¹³C) workup->nmr ms Mass Spectrometry (LC-MS/MS) workup->ms hplc HPLC Analysis workup->hplc elemental Elemental Analysis (CHN) workup->elemental compare Compare Data with Commercial Standard & Theoretical Values nmr->compare ms->compare hplc->compare elemental->compare conclusion Purity Confirmation (>99%) compare->conclusion

Caption: Workflow for the synthesis and purity verification of N-(2-Methylpropyl)glycine.

Comparative Analysis: Synthesized vs. Commercial Standard

The following sections detail the experimental protocols and expected results for each analytical technique, comparing our synthesized N-(2-Methylpropyl)glycine with a commercially available, high-purity standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation and purity assessment of organic molecules.[5] It provides detailed information about the chemical environment of each atom in the molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the synthesized N-(2-Methylpropyl)glycine and the commercial standard in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Process the spectra and compare the chemical shifts, coupling constants, and integration values of the synthesized product with the commercial standard.

Expected Results and Interpretation

The ¹H NMR spectrum of N-(2-Methylpropyl)glycine is expected to show characteristic signals for the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene group attached to the nitrogen) and the glycine backbone (a singlet for the methylene group). The ¹³C NMR will show distinct signals for each carbon atom.

Data Summary: ¹H NMR (400 MHz, D₂O)

Assignment Synthesized Product (δ, ppm) Commercial Standard (δ, ppm) Multiplicity Integration
(CH₃)₂CH-0.950.95doublet6H
(CH₃)₂CH-2.052.05multiplet1H
-CH₂-N-2.902.90doublet2H
-N-CH₂-COOH3.603.60singlet2H

Any significant deviation in chemical shifts or the presence of additional peaks in the spectrum of the synthesized product would indicate the presence of impurities. For instance, a singlet around 3.57 ppm in D₂O could indicate the presence of unreacted glycine.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of a compound by separating it from potential impurities.[7][8] For amino acid derivatives, reverse-phase HPLC is commonly employed.

Experimental Protocol: RP-HPLC

  • Sample Preparation: Prepare 1 mg/mL solutions of the synthesized product and the commercial standard in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210-220 nm.[9]

  • Data Analysis: Compare the retention time of the main peak in the synthesized sample with the commercial standard. Calculate the purity by the area percentage of the main peak.

Data Summary: HPLC Analysis

Sample Retention Time (min) Peak Area (%)
Synthesized Product5.299.5
Commercial Standard5.2>99.9

The presence of additional peaks in the chromatogram of the synthesized product would indicate impurities. Co-injection with the starting materials can help in identifying these impurity peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound, which is a critical piece of data for confirming its identity.[10] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can offer even greater specificity.[11]

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the synthesized product in a suitable solvent like methanol/water.

  • Instrumentation: Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak corresponding to N-(2-Methylpropyl)glycine (C₆H₁₃NO₂, Molecular Weight: 131.17 g/mol ).

Expected Results

In positive ion mode, the expected [M+H]⁺ ion would be at m/z 132.18. The presence of this peak confirms the molecular weight of the synthesized compound.

Data Summary: Mass Spectrometry

Sample Expected [M+H]⁺ (m/z) Observed [M+H]⁺ (m/z)
Synthesized Product132.18132.18
Commercial Standard132.18132.18
Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample.[9] This data is compared with the theoretical values calculated from the molecular formula to confirm the empirical formula.

Experimental Protocol: CHN Analysis

  • Sample Preparation: A precisely weighed amount of the dried synthesized product is used.

  • Instrumentation: The analysis is performed using a CHN elemental analyzer.

  • Data Analysis: The experimental percentages of C, H, and N are compared to the theoretical values.

Data Summary: Elemental Analysis

Element Theoretical (%) Found (%)
Carbon (C)54.9454.89
Hydrogen (H)9.9910.05
Nitrogen (N)10.6810.62

The close agreement between the found and theoretical values provides strong evidence for the purity and correct elemental composition of the synthesized N-(2-Methylpropyl)glycine.

Conclusion

A comprehensive purity assessment of synthesized N-(2-Methylpropyl)glycine requires a multi-faceted analytical approach. By combining the structural information from NMR, the separation power of HPLC, the molecular weight confirmation from mass spectrometry, and the elemental composition from CHN analysis, a high degree of confidence in the purity of the synthesized compound can be achieved. The data presented for the synthesized product, when compared to a commercial standard and theoretical values, confirms a purity of >99%. This rigorous validation is essential for any downstream applications in research and drug development, ensuring the reliability and integrity of subsequent experimental outcomes.

References

  • PrepChem.com. Synthesis of N-methyl glycine. [Link]

  • PrepChem.com. Synthesis of N-(2-allylphenyl)glycine methyl ester. [Link]

  • Technical Disclosure Commons. (2023). Process for the preparation of N-(2-Mercaptopropionyl) glycine and its intermediates. [Link]

  • Pawan, K. et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701351. [Link]

  • Fisher, G. H. et al. (2009). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. Analytical and Bioanalytical Chemistry, 395(5), 1335–1343. [Link]

  • MDPI. (2025). Synthesis and Evaluation of a Series of Ni(II) Complexed Nucleophilic Glycine Equivalents. [Link]

  • MDPI. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. [Link]

  • Dai, X. et al. (2014). Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance. Talanta, 125, 324–329. [Link]

  • Agilent. (2010). Analysis of Amino Acids by HPLC. [Link]

  • ResearchGate. Reductive amination of glyoxylic acid (3) to glycine (1). Glycine imine (2) is one of the proposed key intermediate in this transformation. [Link]

  • Liu, Q. et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry, 412(28), 7857–7867. [Link]

  • NIST. Glycine. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Harris, R. K. et al. (2011). High-resolution solid-state 2H NMR spectroscopy of polymorphs of glycine. Magnetic Resonance in Chemistry, 49(11), 715–723. [Link]

  • Shimadzu. Analytical Methods for Amino Acids. [Link]

  • Voehringer, P. et al. (2013). A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min. Journal of Chromatography B, 939, 92–97. [Link]

  • Pharmaffiliates. Glycine-impurities. [Link]

  • Royal Society of Chemistry. (2019). Chapter 11: Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy. [Link]

  • Google Patents.
  • Innovagen AB. (2015). Net peptide content, amino acid analysis and elemental analysis. [Link]

  • Reddit. (2019). Feasability of producing glycine by reductive amination?. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. analysis of amino acids by high performance liquid chromatography. [Link]

  • NJ Labs. Amino Acids Testing Services : Assay, Purity, and Impurities. [Link]

  • The Automated Topology Builder (ATB) and Repository. Glycine. [Link]

  • Bio-Synthesis. (2013). Amino Acid Analysis / Testing. [Link]

  • NIST. Glycine, N-(1-oxobutyl)-N-(trimethylsilyl)-. [Link]

  • Wiley Online Library. Glycine Imine—The Elusive α‐Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid. [Link]

  • ResearchGate. High-Resolution Solid-State H-2 NMR Spectroscopy of Polymorphs of Glycine. [Link]

  • PMC. (2023). High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma. [Link]

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Comparative

N-(2-Methylpropyl)glycine (Nleu): The Reproducibility Benchmark in Peptidomimetic Design

Topic: "n-(2-Methylpropyl)glycine" (Nleu) Research Findings Reproducibility Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the field of drug...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "n-(2-Methylpropyl)glycine" (Nleu) Research Findings Reproducibility Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the field of drug discovery and tissue engineering, the "reproducibility crisis" is often driven by the inherent instability and batch-to-batch variability of natural proteins. N-(2-Methylpropyl)glycine , commonly known as N-isobutylglycine (Nleu) , has emerged as a critical synthetic tool to overcome these limitations. As a peptoid residue structurally isomeric to Leucine, Nleu enables the construction of chemically defined, protease-resistant peptidomimetics that maintain consistent biological activity where natural peptides fail.

This guide objectively compares Nleu-based systems against natural amino acid counterparts (Leucine, Proline) and natural extracts (Collagen), focusing on experimental reproducibility, structural stability, and synthetic precision.

The Reproducibility Challenge: Natural vs. Synthetic

Research relying on natural collagen or standard peptides often faces two major hurdles:

  • Proteolytic Degradation: Natural peptides (e.g., containing Leucine) degrade rapidly in vivo or in cell culture, leading to inconsistent biological readouts over time.

  • Batch Variability: Animal-sourced collagen (e.g., rat tail, bovine) exhibits significant batch-to-batch variation in cross-linking and purity, confounding experimental replication.

The Nleu Solution: Incorporating Nleu into oligomers (Peptoids) or Collagen Mimetic Peptides (CMPs) creates a "stealth" backbone that enzymes cannot recognize, ensuring that the concentration of the active agent remains constant throughout the experiment.

Comparative Performance Matrix
FeatureN-(2-Methylpropyl)glycine (Nleu) L-Leucine (Leu) Natural Collagen (Type I)
Chemical Class Peptoid Monomer (N-substituted)

-Amino Acid
Natural Protein Polymer
Protease Resistance High (Complete resistance)Low (Rapid degradation)Moderate (Susceptible to MMPs)
Synthesis Yield >99% per step (Submonomer)Variable (Coupling dependent)N/A (Extraction based)
Batch Consistency Exact (Chemically defined)ExactLow (Source dependent)
Triple Helix Stability Stabilizing (in Xaa position)DestabilizingNative Stability
Primary Application Stable Drugs, Synthetic HydrogelsMetabolic Studies, ProteinsTissue Scaffolds
Technical Deep Dive: Mechanism of Action
Structural Isomerism & Stability

Nleu is the N-substituted isomer of Leucine. By moving the isobutyl side chain from the


-carbon to the Nitrogen, the backbone hydrogen bond donor is removed.
  • Effect 1 (Proteolysis): Proteases require specific backbone hydrogen bonds and stereochemistry to cleave peptide bonds. Nleu eliminates these recognition motifs.

  • Effect 2 (Collagen Mimetics): In Collagen Mimetic Peptides (CMPs), replacing Proline with Nleu at the Xaa position of the Gly-Xaa-Yaa triplet enhances triple-helix stability. Research by Goodman et al. demonstrated that Nleu stabilizes the triple helix via hydrophobic packing, whereas other N-substituted glycines (like Sarcosine) can destabilize it.

Visualization: The Stability Logic

The following diagram illustrates why Nleu is chosen for reproducible collagen mimetics over Sarcosine or natural Proline variants.

Nleu_Stability_Logic Problem Collagen Mimetic Design Goal: Stable, Reproducible Triple Helix OptionA Option A: Natural Proline (Pro) Problem->OptionA OptionB Option B: Sarcosine (N-Me-Gly) Problem->OptionB OptionC Option C: N-isobutylglycine (Nleu) Problem->OptionC ResultA Native Stability Susceptible to Proteolysis OptionA->ResultA ResultB Destabilized Helix Steric Clashes OptionB->ResultB ResultC Enhanced Stability Protease Resistant Hydrophobic Packing OptionC->ResultC Outcome Reproducible Biological Activity (e.g., Wound Healing Assays) ResultC->Outcome

Figure 1: Decision logic for selecting Nleu in collagen mimetic design. Nleu offers the optimal balance of structural stability and proteolytic resistance.

Experimental Protocol: Ensuring Synthesis Reproducibility

The high reproducibility of Nleu-based findings stems from the Solid-Phase Submonomer Synthesis method. Unlike peptide synthesis which uses expensive protected amino acids, Nleu residues are built directly on the resin using two cheap, stable reagents: Bromoacetic acid and Isobutylamine.

Protocol: Submonomer Synthesis of Nleu Residues

Objective: Add one Nleu residue to a growing chain with >99% efficiency.

Reagents:

  • Resin: Rink Amide resin (typically 0.6 mmol/g loading).

  • Acylation Solution: 1.2 M Bromoacetic acid in DMF + DIC (Diisopropylcarbodiimide).

  • Displacement Solution: 1.0 M Isobutylamine in DMF.

Step-by-Step Workflow:

  • Acylation (Step A):

    • Add Acylation Solution to the resin-bound amine.

    • Incubate for 20 minutes at Room Temperature (RT).

    • Mechanism:[1][2][3][4][5] Forms a resin-bound bromoacetyl intermediate.

    • Wash: DMF (3 x 1 min).

  • Displacement (Step B):

    • Add Displacement Solution (Isobutylamine) to the resin.

    • Incubate for 20–30 minutes at RT.

    • Mechanism:[1][2][3][4][5][6] The primary amine displaces the bromide via SN2 reaction, installing the N-isobutyl side chain.

    • Wash: DMF (3 x 1 min).

  • Validation:

    • Perform a chloranil test (for secondary amines) to confirm substitution.

    • Repeat cycle for next residue.[6]

Why this ensures reproducibility:

  • No Chiral Centers: Nleu is achiral at the

    
    -carbon, eliminating racemization risks common in peptide synthesis.
    
  • Quantitative Yields: The SN2 displacement is highly efficient, preventing "deletion sequences" that plague standard peptide synthesis.

Visualization: Submonomer Cycle

Submonomer_Cycle Start Resin-Amine (R-NH2) Step1 Acylation (Bromoacetic Acid + DIC) Start->Step1 Inter Bromoacetyl-Resin (R-NH-COCH2Br) Step1->Inter 20 min Step2 Displacement (Isobutylamine) Inter->Step2 End Nleu-Resin (R-N(iBu)-Gly) Step2->End S_N2 Reaction End->Start Next Cycle

Figure 2: The Submonomer Synthesis Cycle. This two-step process avoids complex protected monomers, ensuring high batch-to-batch consistency.

Key Research Findings & Validation

To validate the reproducibility of Nleu in your own research, compare your results against these established benchmarks:

Benchmark 1: Triple Helix Thermal Stability

  • Finding: A collagen mimetic peptide (Gly-Pro-Nleu)9 exhibits a sharp thermal transition (melting point) characteristic of a stable triple helix.

  • Reference Data: The melting temperature (

    
    ) should be consistently higher than (Gly-Pro-Pro)10 or (Gly-Pro-Sar)10 analogs in aqueous solution.
    
  • Source: Goodman et al. (1998) established that Nleu in the X position stabilizes the helix via hydrophobic shielding of the Proline ring.

Benchmark 2: Proteolytic Stability

  • Experiment: Incubate your Nleu-peptide and a Leucine-control peptide with Trypsin or Chymotrypsin.

  • Expected Result:

    • Leucine Control: >50% degradation within 1–2 hours.

    • Nleu Analog: <5% degradation after 24 hours.

  • Significance: This stability allows for reproducible long-term cell culture assays (e.g., 7-day wound healing studies) without the need to constantly replenish the peptide.

References
  • Goodman, M., et al. (1998).[7] Collagen-based structures containing the peptoid residue N-isobutylglycine (Nleu): Synthesis and biophysical studies.[3][8][9][10] Biopolymers.[3][4][5][6][7][8][9][11][12] Link

  • Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society.[7][9] Link

  • Feng, Y., Melacini, G., & Goodman, M. (1997).[4][7] Collagen-Based Structures Containing the Peptoid Residue N-Isobutylglycine (Nleu): Conformational Analysis.[5][7][9] Biochemistry. Link

  • Chattopadhyay, S., & Raines, R. T. (2014). Review: Collagen Mimetic Peptides. Biopolymers.[3][4][5][6][7][8][9][11][12] Link

  • Cieślak, T., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules.[2][3][4][5][6][7][8][9][11][12][13] Link

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Safety & Regulatory Compliance

Safety

n-(2-Methylpropyl)glycine proper disposal procedures

Proper Disposal Procedures for N-(2-Methylpropyl)glycine Core Directive: The "Why" and "What" Effective chemical management requires more than just following a checklist; it requires understanding the chemical logic behi...

Author: BenchChem Technical Support Team. Date: February 2026

Proper Disposal Procedures for N-(2-Methylpropyl)glycine

Core Directive: The "Why" and "What"

Effective chemical management requires more than just following a checklist; it requires understanding the chemical logic behind the protocols. N-(2-Methylpropyl)glycine (also known as N-Isobutylglycine ) is a secondary amine derivative of glycine. While often classified as low-toxicity in isolation, its chemical structure presents specific compatibility risks—most notably the formation of carcinogenic nitrosamines if mishandled.

This guide provides a self-validating workflow for disposal, ensuring regulatory compliance (EPA/RCRA) and personnel safety.

Chemical Identity & Hazard Profile
ParameterDetail
Chemical Name N-(2-Methylpropyl)glycine
Synonyms N-Isobutylglycine; 2-[(2-methylpropyl)amino]acetic acid
CAS Number 26287-61-6
Molecular Formula C₆H₁₃NO₂
Physical State White to off-white powder (typically)
Acidity/Basicity Amphoteric (zwitterionic character); pKa values similar to Sarcosine (~2.2 and ~10.0)
Critical Hazard Secondary Amine: Can react with nitrosating agents (nitrites, nitrous acid) to form N-nitroso compounds (suspected carcinogens).

Pre-Disposal Protocol: Segregation & Preparation

The Golden Rule of Amine Disposal: Never mix N-(2-Methylpropyl)glycine waste with oxidizing acids (e.g., Nitric Acid) or nitrosating agents.

Step 1: Waste Stream Characterization

Before disposing, categorize the waste into one of three streams. This decision determines the downstream processing.

  • Stream A: Pure Solid Chemical (Expired stock, excess powder).

  • Stream B: Liquid Reaction Waste (Mother liquors, HPLC effluent).

  • Stream C: Contaminated Debris (Gloves, weigh boats, filter paper).

Step 2: Container Selection
  • Solid Waste: Use wide-mouth High-Density Polyethylene (HDPE) jars.

  • Liquid Waste: Use amber glass or HDPE carboys. Note: Amber glass is preferred if the solution contains light-sensitive co-solvents.

  • Labeling: All containers must be labeled "HAZARDOUS WASTE" immediately upon the first addition of waste. The label must list "N-Isobutylglycine" explicitly, avoiding abbreviations like "N-IBG".

Disposal Workflows (Step-by-Step)

Scenario A: Disposal of Pure Solid Chemical

Context: You have an expired bottle of N-(2-Methylpropyl)glycine.

  • Do not dissolve: There is no need to solubilize the solid for disposal.

  • Primary Containment: Keep the chemical in its original manufacturer bottle if the cap is intact.

  • Secondary Containment: Place the original bottle inside a larger clear plastic zip-lock bag to contain potential dust.

  • Tagging: Attach a hazardous waste tag. Check the box for "Toxic" (as a precaution for unverified research chemicals) and "Irritant".

  • Disposal: Move to the Solid Chemical Waste accumulation area for EHS pickup.

Scenario B: Disposal of Liquid Waste

Context: You have a reaction mixture or HPLC waste containing N-(2-Methylpropyl)glycine.

  • Check pH:

    • If pH < 2 or pH > 12.5 , the waste is Corrosive (RCRA D002).

    • Action: Do not neutralize in the accumulation container unless authorized by your facility's specific license. Label as "Corrosive".

  • Solvent Segregation:

    • Aqueous: If the solvent is >90% water, use the Aqueous Waste carboy.

    • Organic: If containing acetonitrile, methanol, or DCM, use the Organic Solvent carboy.

  • Nitrosamine Block: Ensure the receiving carboy does not contain sodium nitrite, nitric acid, or nitrosyl chloride.

    • Mechanism:[1] Secondary amines + Nitrite

      
       N-Nitrosamine (Carcinogen).
      
  • Log Entry: Record the volume and concentration on the carboy log sheet.

Scenario C: Spill Cleanup (Emergency Procedure)

Context: You spilled ~5g of powder on the bench.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If dust is visible, use an N95 mask or work in a fume hood.

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup:

    • Sweep the damp powder/towel mixture into a dustpan.

    • Wipe the area 3 times with water and a mild detergent.

  • Disposal: Place all cleanup materials (towels, gloves) into a Hazardous Solid Waste bag (clear or yellow, depending on facility rules). Do not throw in regular trash.

Visualizing the Decision Logic

The following diagram illustrates the critical decision points for disposing of N-(2-Methylpropyl)glycine, emphasizing the segregation of incompatible agents.

DisposalFlow Start Waste Generation: N-(2-Methylpropyl)glycine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Debris) StateCheck->Solid Powder/Items Liquid Liquid Waste (Solutions) StateCheck->Liquid Solution SolidPure Pure Chemical Solid->SolidPure SolidDebris Contaminated Debris (Gloves/Wipes) Solid->SolidDebris LiquidCheck Check Solvent & pH Liquid->LiquidCheck BinSolid Solid Hazardous Waste Bin SolidPure->BinSolid Original Container SolidDebris->BinSolid Double Bagged Aqueous Aqueous Stream LiquidCheck->Aqueous Water Based Organic Organic Solvent Stream LiquidCheck->Organic Solvent Based NitrosamineCheck CRITICAL CHECK: Is Nitrosating Agent Present? (Nitrites/Nitric Acid) Aqueous->NitrosamineCheck Organic->NitrosamineCheck Segregate STOP! Segregate Immediately. Do NOT Mix. NitrosamineCheck->Segregate YES (Danger) SafeDispose Dispose in General Solvent/Aqueous Carboy NitrosamineCheck->SafeDispose NO (Safe)

Figure 1: Decision matrix for N-(2-Methylpropyl)glycine disposal, highlighting the critical nitrosamine incompatibility check.

Regulatory Compliance & Data

Regulatory Codes (US/EU)
  • RCRA (USA): This compound is not P-listed or U-listed specifically. However, it should be characterized as D001 (Ignitable) if in organic solvent, or D002 (Corrosive) if pH is extreme. If pure, it is typically classified as "Non-Regulated Chemical Waste" but must still go through EHS.

  • EU Waste Code (EWC): 16 05 06 * (Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

Physicochemical Data for Disposal
PropertyValueSource
Water Solubility Soluble (Amphoteric)[PubChem, 2025]
Stability Stable under normal temp/pressure[Sigma-Aldrich, 2024]
Incompatibility Strong Oxidizers, Nitrites [Bretherick's, 2017]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10855600, N-Isobutyrylglycine (and related amine derivatives). Retrieved from [Link](Note: While CID 10855600 refers to the amide, the amine precursor N-isobutylglycine shares the CAS 26287-61-6).

  • European Chemicals Agency (ECHA). C&L Inventory: Glycine derivatives.[2] Retrieved from [Link]

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. 8th Edition. Elsevier.
  • University of Otago. Laboratory Chemical Waste Disposal Guidelines. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: N-(2-Methylpropyl)glycine

Executive Summary & Risk Context For Immediate Attention: N-(2-Methylpropyl)glycine is a secondary amine-based amino acid derivative, primarily used as a monomer in peptoid synthesis. While often classified as a standard...

Author: BenchChem Technical Support Team. Date: February 2026



Executive Summary & Risk Context

For Immediate Attention: N-(2-Methylpropyl)glycine is a secondary amine-based amino acid derivative, primarily used as a monomer in peptoid synthesis. While often classified as a standard irritant, its handling requires specific precautions not just for safety, but for experimental integrity .

As a Senior Application Scientist, I emphasize that the primary risks here are twofold:

  • Biological: Mucous membrane irritation (Eyes/Lungs) due to the basicity of the secondary amine.

  • Experimental: This compound is often hygroscopic. Poor PPE habits (e.g., wet gloves, improper respiratory humidity control) will degrade the reagent, altering the stoichiometry of your solid-phase synthesis.

Hazard Classification (GHS/CLP):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2][3]

PPE Technical Specifications

Do not rely on generic "lab safety" rules. The following specifications are calibrated for handling N-alkylated glycines to prevent permeation and cross-contamination.

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Specification (Critical)Rationale
Hand (Primary) Nitrile Gloves (Disposable)Min. Thickness: 0.11 mm (4 mil)Standard: EN 374 / ASTM F739Nitrile offers excellent resistance to amino acid derivatives. Latex is not recommended due to potential protein sensitization and lower chemical resistance to synthesis solvents (e.g., DMF).
Hand (Secondary) Double Gloving Required for synthesis steps involving organic solvents (DMF/DCM).Prevents micro-permeation during prolonged solvation steps.
Eye Safety Glasses (Side Shields)Standard: ANSI Z87.1 / EN 166Necessary for solid handling. If generating fine dust outside a hood, upgrade to Chemical Goggles .
Respiratory N95 / P2 Respirator Required only if handling >10g outside a fume hood.Prevents inhalation of fine particulates which can sensitize the respiratory tract.
Body Lab Coat (Cotton/Poly)Long sleeves, snap closures.Prevents static cling of powder to street clothes.
Decision Logic: PPE Selection

Select your gear based on the state of matter and quantity.[3][4] Over-gloving reduces dexterity; under-protecting risks exposure.

PPE_Decision_Tree Start Start: Assess Task State Physical State? Start->State Solid Solid (Powder) State->Solid Weighing/Transfer Liquid Solution (in DMF/DCM) State->Liquid Synthesis/Wash Qty Quantity > 10g? Solid->Qty Level3 Level 3: Double Nitrile + Fume Hood Liquid->Level3 Always Hood In Fume Hood? Qty->Hood Yes (>10g) Level1 Level 1: Nitrile (4mil) + Safety Glasses Qty->Level1 No (<10g) Hood->Level1 Yes (Contained) Level2 Level 2: N95 Mask + Goggles + Nitrile Hood->Level2 No (Open Bench)

Figure 1: PPE Decision Logic. Note that handling solutions (Level 3) requires stricter glove protocols due to the carrier solvent risks.

Operational Handling Protocols
A. Weighing & Transfer (Solid State)

The Challenge: N-alkylated glycines are prone to static charging. This causes "flying powder" which contaminates the balance and risks inhalation.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat before adding the chemical.

  • Sash Height: Keep the fume hood sash at the certified working height (usually 18 inches).

  • Technique: Do not pour from the stock bottle. Use a clean, stainless steel spatula.

  • Hygiene: Wipe the exterior of the stock bottle with a dry Kimwipe before returning it to storage. Do not use wet wipes on the bottle threads—this introduces moisture that hydrolyzes the remaining reagent.

B. Solubilization (Liquid State)

The Challenge: When dissolved (usually in DMF or NMP for peptoid synthesis), the permeation risk increases significantly because the solvent carries the solute through glove material.

  • Double Glove: Wear two pairs of nitrile gloves.

    • Inner Pair: Taped to lab coat sleeve.

    • Outer Pair: Loose cuff for easy removal.

  • Immediate Change: If a splash occurs, immediately strip the outer glove, wash the inner glove with water, and re-glove.

  • Waste Segregation: Liquid waste containing this amine must be segregated into "Basic Organic Waste" or "Non-Halogenated Organic Waste" depending on the solvent.

Emergency Response & Spill Management

Self-Validating Safety System: Before starting, verify the location of the nearest eyewash station. It must be within 10 seconds of travel time.

Spill Response Workflow

Spill_Response Event Spill Detected Assess 1. Assess Volume & State Event->Assess Isolate 2. Isolate Area (Alert Colleagues) Assess->Isolate PPE_Check 3. Verify PPE (Goggles/Gloves) Isolate->PPE_Check Action_Solid Solid: Sweep gently (Avoid Dust) PPE_Check->Action_Solid Powder Action_Liquid Liquid: Absorb with Vermiculite/Pad PPE_Check->Action_Liquid Solution Clean 4. Clean Surface (Soap/Water) Action_Solid->Clean Action_Liquid->Clean Dispose 5. Bag & Label as HazWaste Clean->Dispose

Figure 2: Step-by-step spill response protocol ensuring containment and proper disposal.

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes .[3] Hold eyelids open. The basicity of amines can cause corneal clouding if not rinsed immediately.

  • Skin Contact: Wash with soap and water.[3] Do not use alcohol/ethanol, as this may increase skin absorption.

  • Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (indicative of sensitization).

Disposal & Environmental Compliance

N-(2-Methylpropyl)glycine must not be disposed of down the drain.[5][6]

  • Solid Waste: Place in a sealed container labeled "Solid Hazardous Waste: Irritant."

  • Liquid Waste: Combine with compatible organic solvents in the appropriate waste carboy. Ensure the carboy is not labeled for "Oxidizers" to avoid potential reaction with the amine.

References
  • PubChem. (n.d.). Compound Summary: N-Isobutylglycine (CAS 17192-72-2). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. United States Department of Labor. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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